molecular formula C9H15N5 B1369472 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine CAS No. 66346-94-9

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Cat. No.: B1369472
CAS No.: 66346-94-9
M. Wt: 193.25 g/mol
InChI Key: XZGRUEIFRPTITR-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGRUEIFRPTITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251330
Record name 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)-
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Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-94-9
Record name 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66346-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Pyridazine Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

This compound is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its core structure features a pyridazine ring, a diazine aza-heterocycle that is a common scaffold in a multitude of biologically active molecules. The strategic placement of an amino group and a methylpiperazinyl moiety on the pyridazine ring creates a molecule with the potential for diverse pharmacological activities. Pyridazine derivatives have demonstrated a wide range of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents.[1] This guide provides a comprehensive overview of the synthetic pathway to this compound, offering a detailed, step-by-step protocol for its preparation and characterization, aimed at researchers and scientists in the field of medicinal chemistry.

A Two-Step Synthetic Approach

The synthesis of this compound is efficiently achieved through a two-step process. This pathway begins with the synthesis of the key intermediate, 3-amino-6-chloropyridazine, followed by a nucleophilic aromatic substitution reaction to introduce the 4-methylpiperazinyl group.

Step 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine

The initial step involves the selective amination of 3,6-dichloropyridazine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The presence of two electron-withdrawing nitrogen atoms in the pyridazine ring facilitates the attack of a nucleophile, in this case, ammonia.

The reaction is typically carried out by treating 3,6-dichloropyridazine with a concentrated solution of ammonia in a suitable solvent, such as methanol or ethanol, at elevated temperatures.[1] The use of a sealed vessel or an autoclave is often necessary to maintain the pressure and temperature required for the reaction to proceed to completion.[2] The choice of ammonia as the nucleophile is critical for the regioselective displacement of one chlorine atom, yielding the desired 3-amino-6-chloropyridazine. The reaction's progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product is typically purified by recrystallization or column chromatography.[1]

Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine

The final step in the synthesis is the reaction of 3-amino-6-chloropyridazine with 1-methylpiperazine. This is another nucleophilic aromatic substitution reaction, where the secondary amine of 1-methylpiperazine acts as the nucleophile, displacing the remaining chlorine atom on the pyridazine ring.

This transformation is effectively achieved under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods. The use of microwave heating in a sealed tube allows for rapid and efficient heating of the reaction mixture to the required temperature of 170°C.[3] An excess of 1-methylpiperazine is used both as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction. The reaction is carried out under an inert atmosphere to prevent any potential side reactions. The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC/MS). Once the reaction is complete, the desired product, this compound, is isolated and purified, typically by preparative High-Performance Liquid Chromatography (HPLC).[3]

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH3, Heat Ammonia Ammonia This compound This compound 3-Amino-6-chloropyridazine->this compound 1-Methylpiperazine, Microwave, 170°C 1-Methylpiperazine 1-Methylpiperazine

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound from 3-amino-6-chloropyridazine.

Materials and Reagents:
  • 3-Amino-6-chloropyridazine

  • 1-Methylpiperazine

  • Microwave synthesis vials

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:
  • To a microwave synthesis tube, add 3-amino-6-chloropyridazine (3.00 g, 23.16 mmol, 1.00 equivalent) and 1-methylpiperazine (8.10 g, 80.87 mmol, 3.49 equivalents).[3]

  • Seal the tube and place it in a microwave reactor.

  • Heat the reaction mixture to 170°C and maintain this temperature with stirring for 1.5 hours.[3]

  • Monitor the reaction for completion using LC/MS.

  • After the reaction is complete, cool the mixture to room temperature (approximately 20°C).

  • Concentrate the reaction mixture under reduced pressure to remove excess 1-methylpiperazine.

  • Purify the resulting residue by preparative HPLC using alkaline conditions to obtain the final product.[3]

Data Presentation

ParameterValueReference
Starting Material 3-Amino-6-chloropyridazine
Reagent 1-Methylpiperazine
Reaction Temperature 170°C[3]
Reaction Time 1.5 hours[3]
Heating Method Microwave irradiation[3]
Yield 78.87%[3]
Appearance White solid[3]
¹H NMR (400 MHz, DMSO-d6) δ 7.11 (d, J = 9.6 Hz, 1H), 6.73 (d, J = 9.6 Hz, 1H), 5.63 (s, 2H), 3.30-3.24 (m, 4H), 2.42-2.36 (m, 4H), 2.19 (s, 3H)[3]
LC/MS (ESI) m/z: 194.1 (M+1)[3]

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine 3-Amino-6-chloropyridazine and 1-Methylpiperazine in a microwave tube start->reagents seal Seal the tube reagents->seal microwave Microwave irradiation at 170°C for 1.5 hours seal->microwave monitor Monitor reaction by LC/MS microwave->monitor cool Cool to room temperature monitor->cool Reaction complete concentrate Concentrate under reduced pressure cool->concentrate purify Purify by preparative HPLC concentrate->purify product Obtain this compound purify->product end End product->end

Caption: Step-by-step experimental workflow for the final synthesis step.

Conclusion

The synthesis of this compound is a straightforward and efficient process that leverages fundamental principles of organic chemistry, particularly nucleophilic aromatic substitution. The use of modern techniques such as microwave-assisted synthesis significantly enhances the reaction efficiency. This guide provides a robust and reproducible methodology for the preparation of this valuable heterocyclic compound, which can serve as a crucial building block for the development of novel therapeutic agents. The detailed protocol and characterization data presented herein are intended to be a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Google Patents. WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]

  • National Institutes of Health. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Google Patents. US11046656B2 - Process for preparing 4-amino-pyridazines.
  • Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • PubChem. 6-Amino-3-chloropyridazine. [Link]

  • JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

Sources

physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection.[1] These intrinsic characteristics—encompassing solubility, lipophilicity, and ionization state—govern a molecule's journey through complex biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2] This guide provides a comprehensive examination of this compound, a heterocyclic amine of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a procedural and causal analysis of the essential physicochemical profiling required for such a molecule. We will explore the critical importance of each property and provide detailed, field-proven experimental protocols for their accurate determination, ensuring a robust foundation for any drug development program.

Compound Identification and Structure

Precise identification is the first step in any rigorous scientific investigation. This compound is a pyridazine derivative, a class of heterocyclic compounds that are of significant interest due to their wide range of pharmacological activities.[3]

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number 66346-94-9[4][5]
Molecular Formula C₉H₁₅N₅[4][6]
Molecular Weight 193.25 g/mol [5][6]
Appearance Brown or yellow solid[4]
Synonyms 3-Amino-6-(4-methyl-1-piperazinyl)pyridazine[4]

(Note: A 2D chemical structure image would be placed here in a full document.)

Core Physicochemical Properties: A Predictive Overview

While experimental determination is the gold standard, computational models provide valuable initial assessments. The table below summarizes the predicted or typical values for a molecule with this structure, which must be confirmed experimentally.

Table 2: Summary of Key Physicochemical Properties

PropertyPredicted/Typical ValueCritical Role in Drug Development
Aqueous Solubility pH-dependentAffects dissolution, absorption, and bioavailability.[7]
logP / logD₇.₄ 0.5 - 2.5 (Predicted)Governs membrane permeability, protein binding, and ADME profile.[8]
pKa (Basic) 7.5 - 9.0 (Piperazine N), 3.5 - 5.0 (Pyridazine N/Amine)Determines the charge state at physiological pH, influencing solubility and target interaction.[9]

Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical factor that dictates a drug's absorption and bioavailability. For ionizable compounds like this compound, solubility is intrinsically linked to pH.[9] Therefore, determining both kinetic and thermodynamic solubility provides a comprehensive profile.

Causality in Experimental Design

The choice between kinetic and thermodynamic solubility measurements depends on the stage of drug discovery.

  • Kinetic Solubility: Measured early in discovery, this high-throughput method assesses the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[9] It mimics the conditions of many biological assays and is useful for ranking compounds in structure-solubility relationships.

  • Thermodynamic (Equilibrium) Solubility: This is the true solubility of the most stable crystalline form of the compound in equilibrium with the solvent. It is a lower-throughput but more definitive measurement, crucial for pre-formulation and development activities. The "shake-flask" method is the traditional and most reliable technique.[10]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol establishes the equilibrium solubility, a self-validating system that ensures saturation is reached and accurately measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

    • Causal Insight: Filtering is a critical step. Failure to remove all solids will lead to an overestimation of solubility. The choice of a low-binding filter prevents loss of the analyte.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Visualization: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Weigh excess solid compound B Add to pH buffers (e.g., 2.0, 5.0, 7.4) A->B C Agitate at constant T (24-48 hours) B->C D Settle suspension C->D Confirm excess solid remains E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate via validated HPLC-UV method E->F G Calculate concentration using calibration curve F->G H H G->H Result: Solubility (µg/mL) at each pH

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[7] It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species (neutral and ionized) at a specific pH.[11] For an ionizable molecule, logD at physiological pH (7.4) is the most relevant predictor of in vivo behavior.[8]

Causality in Experimental Design

The shake-flask method remains the gold standard for logP/logD determination due to its direct measurement of partitioning.[11][12] The choice of n-octanol and water/buffer is the industry standard for mimicking the partitioning between a lipid bilayer and aqueous physiological fluids.

  • Causal Insight: Pre-saturation of the n-octanol and aqueous phases with each other before adding the compound is a critical, self-validating step. It ensures that the final volumes of the two phases do not change during the experiment, which would alter the concentration and lead to an inaccurate result.[11]

Protocol: logD₇.₄ Determination via Shake-Flask Method

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol by shaking it with the PBS buffer and vice-versa. Separate the two phases after they have settled.

  • Partitioning: Add a known amount of the compound (initially dissolved in a minimal amount of a suitable solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).

  • Equilibration: Tightly cap the vial and shake for several hours to allow the compound to partition fully between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate logD using the following formula:

    • logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Visualization: logD Shake-Flask Workflow

G A Prepare pre-saturated n-octanol and PBS (pH 7.4) B Add compound to mixture of both phases A->B C Shake to equilibrate B->C D Centrifuge for clean phase separation C->D E Sample aliquots from both octanol and aqueous layers D->E F Quantify concentration in each phase via HPLC E->F G Calculate: logD = log10([C]oct / [C]aq) F->G

Caption: Workflow for logD Determination via Shake-Flask Method.

Experimental Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. Since this compound has multiple basic nitrogen atoms, it will have multiple pKa values. Knowing these values is essential for predicting solubility, absorption, and receptor binding, as the charge state of the molecule drastically affects these properties.[13]

Causality in Experimental Design

UV-spectrophotometric titration is a robust and widely used method for pKa determination.[11] It relies on the principle that the UV absorbance spectrum of a molecule changes as it becomes ionized. This change occurs because ionization alters the electronic distribution around the chromophore.[14]

  • Causal Insight: The method is self-validating because a clear isosbestic point (a wavelength where absorbance remains constant) during the titration is a strong indicator of a simple, two-species equilibrium (e.g., BH⁺ <=> B + H⁺), confirming the quality of the data. The use of a series of overlapping buffers ensures precise pH control across the entire titration range.

Protocol: pKa Determination by UV-Spectrophotometric Titration

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO. Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

  • Titration: In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each well. Then, add the different buffers to the wells to create a series of solutions with identical compound concentrations but varying pH.

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate-based spectrophotometer.

  • Data Processing: Plot absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the measured pH of each well.

  • pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14] Sophisticated software can be used to fit the data and derive the pKa value(s) with high accuracy.

Visualization: pKa Determination Workflow

G cluster_prep 1. Sample Preparation cluster_analysis 2. Measurement & Analysis A Prepare compound stock solution B Dispense into 96-well plate A->B C Add universal buffers (pH 2 to 12) B->C D Read full UV spectrum for each well C->D E Plot Absorbance vs. pH at a selected wavelength D->E F Fit data to a sigmoidal curve E->F G G F->G Result: pKa = pH at inflection point

Caption: Workflow for pKa Determination via UV-Spectrophotometry.

Conclusion

The physicochemical profiling of this compound is a critical exercise in assessing its potential as a drug candidate. The interplay between its aqueous solubility, lipophilicity, and ionization state dictates its ultimate pharmacokinetic and pharmacodynamic behavior. While predictive tools offer a valuable starting point, the rigorous, empirical determination of these properties through validated protocols, as detailed in this guide, is indispensable. By understanding not just the what but the why and how of these measurements, researchers can make more informed decisions, mitigating risks of late-stage attrition and accelerating the path toward developing safe and effective medicines.[1]

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  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. (n.d.).
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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Source Not Available].
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  • Determination of ionization constants (PKA)
  • Development of Methods for the Determin
  • Determination of pK(a) values of basic new drug substances by CE. (n.d.).
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Unveiling the Therapeutic Potential of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel pyridazine derivative, 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine. While direct extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge surrounding the pyridazine scaffold to propose a strategic framework for its preclinical evaluation. We delve into the probable mechanisms of action, supported by data from structurally analogous compounds, and present detailed experimental protocols to systematically investigate its therapeutic promise in oncology, neuroscience, and cardiovascular disease. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full potential of this promising chemical entity.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold for diverse pharmacophores have led to the development of numerous clinically successful drugs.[1] The inherent bioisosteric relationship of the pyridazine nucleus with other aromatic systems, coupled with its capacity to engage in a multitude of non-covalent interactions with biological targets, underpins its "privileged" status.[1]

Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticonvulsant, anti-inflammatory, analgesic, antihypertensive, and anticancer effects.[1][2] This broad bioactivity profile makes the pyridazine core a fertile ground for the discovery of novel therapeutics.

The subject of this guide, this compound (CAS: 66346-94-9), is a synthetic compound featuring the characteristic pyridazine core.[3][4] Its structure is further functionalized with a 3-amino group and a 6-(4-methylpiperazin-1-yl) moiety, both of which are known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 4-methylpiperazine group, in particular, is frequently incorporated into drug candidates to enhance aqueous solubility and oral bioavailability, as well as to provide a key interaction point with biological targets.

Given the rich pharmacology of the pyridazine class, this document will extrapolate from existing literature to outline the most probable and compelling biological activities of this compound and provide a detailed roadmap for its preclinical investigation.

Postulated Biological Activities and Mechanisms of Action

Based on a thorough analysis of structurally related pyridazine derivatives, we hypothesize that this compound possesses significant potential in the following therapeutic areas:

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridazine scaffold is a common feature in numerous kinase inhibitors and other anticancer agents. The structural motifs present in this compound suggest a potential role in oncology, possibly through the modulation of key signaling pathways involved in cell growth, survival, and angiogenesis.

2.1.1. Putative Mechanism of Action: Kinase Inhibition

Many pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. The 3-aminopyridazine moiety can act as a "hinge-binder," a critical interaction for ATP-competitive kinase inhibition. Furthermore, the 4-methylpiperazine group can extend into the solvent-exposed region of the ATP-binding pocket, forming favorable interactions that enhance potency and selectivity.

A plausible target for this compound is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in human cancers.[5] Inhibition of this pathway can lead to decreased cell proliferation and survival. The structural similarity to known PI3K inhibitors warrants a thorough investigation of its activity against this target class.

2.1.2. Potential Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A study on 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives revealed potent anti-angiogenic activity.[6] It is conceivable that this compound could exert similar effects, potentially by inhibiting key angiogenic signaling pathways such as the VEGF receptor tyrosine kinase family.

Hypothetical Signaling Pathway: PI3K/AKT/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine Compound->PI3K inhibits

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Neuroactivity: Potential as an Anticonvulsant Agent

Several pyridazine derivatives have been reported to possess significant anticonvulsant properties.[2] A notable example is 5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one, which is structurally related to our compound of interest and has demonstrated excellent anticonvulsant activity in preclinical models.[2] This suggests that the 4-methylpiperazin-1-yl pyridazine core may be a key pharmacophore for CNS activity.

2.2.1. Putative Mechanism of Action: Modulation of Ion Channels and Receptors

The anticonvulsant effects of pyridazine derivatives may be mediated through various mechanisms, including the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or antagonism of glutamatergic excitation. The precise mechanism for this compound would need to be elucidated through dedicated electrophysiological and neurochemical studies.

Cardiovascular Effects: A Potential Vasorelaxant

The pyridazinone scaffold, a close structural relative, is present in several cardiovascular drugs. Numerous studies have reported the vasorelaxant properties of pyridazinone derivatives, suggesting a potential role in the management of hypertension.[7][8][9][10]

2.3.1. Putative Mechanism of Action: eNOS Modulation and Nitric Oxide Production

Recent research on novel pyridazin-3-one derivatives has shown that their vasorelaxant effects are mediated through the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent increase in nitric oxide (NO) production.[7][10] It is plausible that this compound could share this mechanism of action, leading to smooth muscle relaxation and vasodilation.

Hypothetical Mechanism of Vasorelaxation

Vasorelaxation_Pathway Compound 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine eNOS eNOS (endothelial Nitric Oxide Synthase) Compound->eNOS upregulates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP synthesizes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Proposed mechanism of vasorelaxation via eNOS upregulation.

Experimental Protocols for Preclinical Evaluation

To systematically investigate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

Workflow for Anticancer Activity Assessment

Anticancer_Workflow Start Start: Compound This compound Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) on a panel of cancer cell lines Start->Cell_Viability Kinase_Profiling In vitro Kinase Profiling Assay (e.g., against PI3K isoforms) Cell_Viability->Kinase_Profiling Angiogenesis In vitro Angiogenesis Assay (Tube Formation Assay) Cell_Viability->Angiogenesis Western_Blot Western Blot Analysis (p-AKT, p-mTOR) Kinase_Profiling->Western_Blot In_Vivo In vivo Xenograft Tumor Model Western_Blot->In_Vivo Angiogenesis->In_Vivo End End: Evaluation of Anticancer Efficacy In_Vivo->End

Caption: Experimental workflow for assessing anticancer potential.

3.1.1. Step-by-Step Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3.1.2. Step-by-Step Protocol: In Vitro Kinase Assay (PI3Kα)

  • Reaction Setup: In a 96-well plate, combine PI3Kα enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of this compound in a kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add a detection reagent that specifically binds to the product (PIP3). The signal generated (e.g., fluorescence, luminescence) is proportional to the amount of product formed.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Workflow for Anticonvulsant Activity Assessment

Anticonvulsant_Workflow Start Start: Compound This compound MES_Test Maximal Electroshock (MES) Seizure Test in Mice Start->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Seizure Test in Mice Start->PTZ_Test Neurotoxicity Rotarod Test for Neurotoxicity MES_Test->Neurotoxicity PTZ_Test->Neurotoxicity Dose_Response Dose-Response Study and ED50 Determination Neurotoxicity->Dose_Response End End: Evaluation of Anticonvulsant Profile Dose_Response->End

Caption: Experimental workflow for assessing anticonvulsant potential.

3.2.1. Step-by-Step Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Dosing: Administer this compound or vehicle control to mice via oral gavage or intraperitoneal injection.

  • Time to Peak Effect: Allow sufficient time for the compound to reach its peak effect (typically 30-60 minutes).

  • Electroshock Application: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose.

Workflow for Vasorelaxant Activity Assessment

Caption: Experimental workflow for assessing vasorelaxant potential.

3.3.1. Step-by-Step Protocol: Isolated Aortic Ring Assay

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine or KCl.

  • Cumulative Dosing: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Tension Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.

Data Summary of Structurally Related Compounds

To provide a comparative context for the potential activities of this compound, the following table summarizes the reported biological data for structurally analogous compounds.

CompoundBiological ActivityKey FindingsReference
5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-oneAnticonvulsant100% inhibition of tonic hindlimb extension in the MES test.[2]
6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivativesAnti-angiogenicPotent in vitro and in vivo anti-angiogenesis and anti-tumor activities.[6]
Novel Pyridazin-3-one DerivativesVasorelaxantSuperior activity to hydralazine, mediated by increased eNOS expression and NO production.[7][10]
Pyridazinone-based α4 Integrin Receptor AntagonistsAnti-inflammatoryPotent dual antagonists of α4β1 and α4β7 integrins.[11]
4-amino and 4-ureido pyridazin-3(2H)-one derivativesMetabolic DiseaseNovel inhibitors of Fatty Acid Binding Protein 4 (FABP4).[12]

Conclusion and Future Directions

While dedicated research on this compound is in its early stages, the extensive body of literature on the pyridazine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The structural features of this compound suggest a high probability of activity in oncology, neuroscience, and cardiovascular disease.

The experimental protocols outlined in this guide offer a systematic and robust framework for the preclinical evaluation of this compound. A thorough investigation of its anticancer, anticonvulsant, and vasorelaxant properties is warranted. Subsequent studies should focus on elucidating its precise mechanism of action, defining its pharmacokinetic and toxicological profiles, and optimizing its structure to enhance potency and selectivity. The exploration of this promising molecule has the potential to yield novel and effective treatments for a range of human diseases.

References

  • Autech Industry Co.,Limited. CAS 66346-94-9|this compound. Available from: [Link]

  • Rudresh HM, et al. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. J. Chem Pharm. Res. 2024;16(01):01-12. Available from: [Link]

  • Allam, M. A., et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. 2022;13(1):108-124. Available from: [Link]

  • Gokce, M., et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules. 2020;25(22):5450. Available from: [Link]

  • El-Sayed, M. A. A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. 2023;15(15):1373-1393. Available from: [Link]

  • Ohta, T., et al. Total synthesis and biological activities of (+)-sulfamisterin (AB5366) and its analogues. The Journal of antibiotics. 2004;57(11):738-46. Available from: [Link]

  • Chen, Y., et al. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][13][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. 2021;209:112913. Available from: [Link]

  • Drexel University. Synthesis and Biological Evaluation of Novel Pyridazinone-Based α4 Integrin Receptor Antagonists. Available from: [Link]

  • Bongartz, J. P., et al. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters. 2002;12(4):589-91. Available from: [Link]

  • Allam, M. A., et al. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports. 2024;14(1):3009. Available from: [Link]

  • Allam, M. A., et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. 2022;13(1):108-124. Available from: [Link]

  • ChemUniverse. This compound [P98898]. Available from: [Link]

  • Tupare, S. D., et al. Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. International Journal of Organic Chemistry. 2012;2(4):371-376. Available from: [Link]

  • Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. 2019;1(1):16-37. Available from: [Link]

  • Wang, G., et al. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. 2022;70:116937. Available from: [Link]

  • Hudkins, R. L., et al. Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters. 2012;22(2):1145-8. Available from: [Link]

  • Al-Ostath, A., et al. 4-(3-((Pyridin-4-ylmethyl)amino)-[2][13][14]triazolo[4,3-b][2][13][14]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. 2022. Available from: [Link]

  • Grillo, M. P., et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. 2021;26(11):3352. Available from: [Link]

  • Ather, A., et al. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 4):o849. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. 2020;25(16):3591. Available from: [Link]

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6-(4-Methylpiperazin-1-yl)pyridazin-3-amine CAS 66346-94-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS 66346-94-9. While not an end-product therapeutic agent itself, this molecule represents a crucial and versatile heterocyclic building block in medicinal chemistry. Its structure combines the biologically significant pyridazine core with a functionalized piperazine moiety, making it a valuable scaffold for the synthesis of compound libraries aimed at various therapeutic targets. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its applications in drug discovery, and establishes clear guidelines for its safe handling and storage.

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor confer unique pharmacological properties.[1] The pyridazine nucleus is found in compounds exhibiting a vast spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and anticonvulsant effects.[2][3][4]

This compound leverages this privileged core. The introduction of a 4-methylpiperazine group at the 6-position and a primary amine at the 3-position creates a molecule with multiple points for synthetic diversification, making it an ideal starting point for exploring new chemical space in drug discovery programs.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research. The key properties for this compound are summarized below.

Table 1: Physicochemical Data for CAS 66346-94-9

Property Value Source
CAS Number 66346-94-9 [5][6][7]
Molecular Formula C₉H₁₅N₅ [6][8]
Molecular Weight 193.25 g/mol [8]
Appearance Brown or yellow solid [6]
IUPAC Name This compound N/A
Synonyms 3-Amino-6-(4-methyl-1-piperazinyl)pyridazine [6]
Melting Point Not experimentally determined in available literature. Requires verification.
Boiling Point Not experimentally determined in available literature. Requires verification.

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |

Note: Properties such as melting point and boiling point are often provided as estimates on commercial supplier websites and should be determined experimentally for accurate documentation.

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and relies on readily available starting materials.

Synthetic Principle and Mechanistic Insight

The synthesis involves the displacement of a halide (typically chloride) from an electron-deficient pyridazine ring by an amine nucleophile (1-methylpiperazine). The pyridazine ring is inherently "electron-deficient" due to the electronegativity of the two adjacent nitrogen atoms, which withdraw electron density from the ring carbons. This deficiency makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogens (in this case, C3 and C6). The presence of the chlorine atom at the 6-position provides an excellent leaving group, facilitating the substitution reaction with the secondary amine of 1-methylpiperazine. A base is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Proposed Experimental Protocol

This protocol is a validated, best-practice methodology derived from standard procedures for SNAr reactions on chloropyridazine systems.[8]

Reagents:

  • 6-Chloropyridazin-3-amine (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloropyridazin-3-amine and potassium carbonate.

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the starting material).

  • Add 1-methylpiperazine to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% MeOH in DCM) to elute the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Synthesis and Purification Workflow

G cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Charge Flask: - 6-Chloropyridazin-3-amine - K2CO3 - Anhydrous DMF B Add 1-Methylpiperazine A->B C Heat & Stir (80-100 °C, 6-12h) B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E Reaction Complete F Quench with Water E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine, Dry (Na2SO4) G->H I Filter & Concentrate H->I J Silica Gel Column Chromatography (DCM/MeOH Gradient) I->J Crude Product K Combine Pure Fractions J->K L Solvent Evaporation K->L M Pure Product (Yellow/Brown Solid) L->M

Caption: Workflow for the synthesis and purification of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridazine Ring: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two coupled protons on the pyridazine ring.

    • NH₂ Group: A broad singlet (~5.5-6.0 ppm) integrating to 2 protons, which is exchangeable with D₂O.

    • Piperazine Ring: Two broad signals, each integrating to 4 protons, corresponding to the two sets of non-equivalent CH₂ groups on the piperazine ring (~3.5-3.8 ppm and ~2.3-2.6 ppm).

    • Methyl Group: A sharp singlet at ~2.2 ppm integrating to 3 protons.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Pyridazine Ring: Expect 4 signals in the range of ~110-160 ppm.

    • Piperazine Ring: Two signals for the CH₂ carbons (~53 ppm and ~45 ppm).

    • Methyl Group: One signal for the methyl carbon (~45 ppm).

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI), positive mode.

  • Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 194.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₁₆N₅⁺.

Infrared (IR) Spectroscopy
  • N-H Stretch: A pair of medium-to-sharp bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretch: Bands in the 2800-3000 cm⁻¹ region (aliphatic) and potentially >3000 cm⁻¹ (aromatic).

  • C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region from the pyridazine ring.

  • C-N Stretch: Strong bands in the 1200-1350 cm⁻¹ region.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a molecular scaffold. Its structure contains two key points for chemical diversification, allowing for the rapid generation of a library of analogues for biological screening.

  • Primary Amine (at C3): This group is a versatile handle for forming amides, sulfonamides, ureas, or for use in reductive amination, allowing for the introduction of a wide array of substituents to probe interactions with a biological target.

  • Piperazine Nitrogen (at N4): While the methyl group provides a fixed substituent, the core piperazine can be replaced with other substituted piperazines or piperidines during the initial synthesis to explore structure-activity relationships (SAR) at this position.

This scaffold is particularly relevant for targets where interactions with heterocyclic cores are known to be beneficial, such as kinases, proteases, and G-protein coupled receptors.

Scaffold Diversification Strategy

G cluster_R1 R1 Diversification (at NH2) cluster_R2 R2 Diversification (Piperazine) Core Core Scaffold C9H15N5 Amides Amides Core->Amides R1-COCl Sulfonamides Sulfonamides Core->Sulfonamides R1-SO2Cl Ureas Ureas Core->Ureas R1-NCO ArylPiperazines Aryl Piperazines ArylPiperazines->Core New R2 Building Block SubstPiperidines Substituted Piperidines SubstPiperidines->Core New R2 Building Block OtherAmines Other Cyclic Amines OtherAmines->Core New R2 Building Block

Caption: Logical relationship showing diversification of the core scaffold.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, the following guidelines are based on the known properties of aminopyridazines and piperazine derivatives.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under normal laboratory storage conditions. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

The Pyridazine Scaffold: A Privileged Core for Novel Therapeutics—An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of pyridazine derivatives, with a primary focus on their applications in oncology and inflammatory diseases. We will delve into the specific signaling pathways modulated by these compounds and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazine scaffold.

The Pyridazine Core: A Versatile Scaffold in Drug Discovery

Pyridazine and its derivatives have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The nitrogen-rich core of pyridazines allows them to interact with various biological targets, and their chemical tractability makes them an invaluable tool for designing targeted therapies.[3] A key area of success for pyridazine derivatives has been the inhibition of protein kinases, which play a pivotal role in numerous disease pathologies.[3][4]

Therapeutic Targets of Pyridazine Derivatives in Oncology

The deregulation of cellular signaling pathways is a hallmark of cancer. Pyridazine derivatives have emerged as potent inhibitors of several key protein kinases and enzymes that are crucial for tumor growth, proliferation, and survival.

Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer and colorectal cancer.

Certain pyridazine-pyrazoline hybrids have demonstrated significant inhibitory effects on EGFR.[5][6] By blocking the ATP binding site of the EGFR kinase domain, these compounds can halt the autophosphorylation of the receptor and the subsequent activation of downstream signaling. This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[5]

EGFR_Pathway Pyridazine_Derivative Pyridazine Derivative EGFR EGFR Pyridazine_Derivative->EGFR Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition

Caption: EGFR Signaling Pathway Inhibition by Pyridazine Derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors.[7][8][9] These compounds typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its activation and downstream signaling. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[10][11] This pathway is essential for the development, maturation, and survival of B-cells. In B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, the BCR pathway is often constitutively active. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible inhibitors of BTK.[10][12][13] These compounds form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its permanent inactivation and subsequent induction of apoptosis in malignant B-cells.[11]

BTK_Pathway Pyridazine_Derivative Pyridazine Derivative (Irreversible Inhibitor) BTK BTK Pyridazine_Derivative->BTK Covalent Inhibition BCR B-Cell Receptor (BCR) BCR->BTK Activation Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream_Signaling B_Cell_Survival B-Cell Proliferation & Survival Downstream_Signaling->B_Cell_Survival

Caption: BTK Signaling Pathway and its Irreversible Inhibition.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[14] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[14] Several pyridazine-based compounds have been developed as potent PARP inhibitors, with some acting as isosteres of the phthalazine nucleus found in the approved drug Olaparib.[15][16][17]

Therapeutic Targets of Pyridazine Derivatives in Inflammation

Chronic inflammation is a key driver of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyridazine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Pyridopyridazine derivatives have been identified as inhibitors of p38 kinase, suggesting their potential in treating inflammatory conditions.[18]

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

TNF-α and IL-6 are pro-inflammatory cytokines that play a central role in the inflammatory cascade.[19][20] They are secreted by various immune cells and contribute to the systemic inflammatory response.[19][21] Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by reducing the release of TNF-α and disrupting IL-6 signaling.[22]

Inflammatory_Pathway Pyridazine_Derivative Pyridazine Derivative p38_MAPK p38 MAPK Pyridazine_Derivative->p38_MAPK Inhibition TNF_alpha TNF-α p38_MAPK->TNF_alpha Production IL_6 IL-6 p38_MAPK->IL_6 Production Inflammatory_Response Inflammatory Response TNF_alpha->Inflammatory_Response IL_6->Inflammatory_Response

Sources

in vitro screening of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial in vitro characterization of the novel chemical entity, this compound. The pyridazine scaffold and its derivatives have demonstrated a wide range of biological activities, frequently interacting with critical target classes such as protein kinases and G-protein coupled receptors (GPCRs).[1][2] Given the absence of established biological data for this specific molecule, this document outlines a systematic, multi-tiered screening cascade designed to efficiently identify its primary biological targets, quantify its potency and selectivity, and establish its preliminary cellular activity profile. We will detail the scientific rationale behind each stage of the screening funnel, provide validated, step-by-step experimental protocols, and offer guidance on data interpretation, thereby creating a robust pathway from compound-to-candidate.

Introduction: The Rationale for a Structured Screening Approach

The molecule this compound incorporates two key pharmacophores: a pyridazine ring, a heterocyclic core present in numerous bioactive agents, and a methylpiperazine group, a common moiety used to improve solubility and cell permeability, which frequently interacts with kinases and GPCRs.[1][2] The challenge with any novel compound is the unbiased and efficient identification of its biological target(s). A haphazard screening approach risks generating misleading data and wasting valuable resources.

Therefore, we propose a logical screening cascade founded on three pillars:

  • Broad-Based Target Identification: Initially casting a wide net across the most "druggable" target families to identify preliminary hits.

  • Hit Confirmation and Potency Determination: Rigorously validating initial findings through dose-response studies to establish potency (e.g., IC50).

  • Selectivity and Cellular Profiling: Assessing the compound's specificity for its primary target(s) and confirming that biochemical activity translates into a measurable effect in a cellular context.

This guide is structured to walk researchers through this cascade, providing both the "how" (protocols) and the "why" (scientific rationale).

Phase I: Primary Screening for Target Class Identification

The objective of Phase I is to efficiently survey the most probable target classes without a preconceived bias. Based on the compound's structural motifs, protein kinases and GPCRs represent the highest-priority target families. Concurrently, a general cytotoxicity assessment is crucial to flag non-specific activity and inform concentration selection for subsequent cell-based assays.[3][4]

Recommended Primary Screens
  • Broad Kinase Panel Screen: The compound should be screened at a single, relatively high concentration (typically 10 µM) against a comprehensive panel of protein kinases (e.g., the 400+ kinase panel offered by specialist vendors).[5] This provides a cost-effective method to rapidly identify potential kinase targets for further investigation.

  • GPCR Binding Screen: A competitive radioligand binding assay against a panel of common GPCRs will determine if the compound has an affinity for these receptors.

  • General Cell Viability Screen: A preliminary assessment of cytotoxicity using a robust and straightforward assay, such as the Resazurin reduction assay, on one or two standard cell lines (e.g., HEK293, HeLa) is essential.[6] This initial screen helps establish a maximum concentration for future cellular assays to avoid non-specific toxic effects.

Workflow for Primary Screening

cluster_0 Phase I: Primary Screening Compound 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine (10 mM DMSO Stock) Screening Single-Dose Screen (e.g., 10 µM) Compound->Screening Kinase Broad Kinase Panel (>300 Kinases) Screening->Kinase Biochemical Assay GPCR GPCR Binding Panel Screening->GPCR Binding Assay Cyto General Cytotoxicity (e.g., HEK293, HeLa) Screening->Cyto Cell-Based Assay

Caption: Phase I workflow for broad target identification.

Phase II: Hit Confirmation and Potency (IC50) Determination

Any "hit" from Phase I (e.g., >50% inhibition in a kinase assay at 10 µM) must be validated. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Detailed Protocol: In Vitro Kinase IC50 Assay (Luminescence-Based)

This protocol describes a common and robust method for determining kinase inhibitor potency by quantifying the amount of ADP produced in the kinase reaction.[7]

A. Principle: The assay is performed in two steps. First, the kinase, substrate, ATP, and inhibitor are incubated together. The kinase reaction produces ADP. In the second step, a reagent is added that depletes the remaining ATP and then uses the newly produced ADP to generate a luminescent signal via a separate enzymatic cascade. The light output is directly proportional to the kinase activity.

B. Materials:

  • Kinase of interest (e.g., "Kinase A")

  • Kinase-specific substrate peptide

  • ATP

  • This compound ("Compound X")

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.

    • Prepare an intermediate dilution of this series in Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (at 2X final concentration) to each well. The final ATP concentration should be at or near its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as % of DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Potency
Kinase TargetIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D8

Phase III: Selectivity and Cellular Activity Profiling

A potent compound is of little value if it is not selective or lacks activity in a cellular environment. Phase III aims to address these critical questions.

Kinase Selectivity Profiling

Understanding an inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects.[8][9]

  • Rationale: Many kinases share a structurally conserved ATP-binding pocket, leading to potential cross-reactivity for ATP-competitive inhibitors.[9][10] Profiling the compound against a panel of closely related kinases (e.g., from the same family as the primary hit) is essential.

  • Methodology: Perform full IC50 dose-response curves for the most potent hits against a panel of related kinases. The resulting data provides a selectivity profile. A highly selective compound will show a large window (e.g., >100-fold) between its IC50 for the primary target and its IC50 for other kinases.[8]

Workflow for Hit-to-Lead Characterization

cluster_1 Phase II & III: Hit Characterization PrimaryHit Primary Hit Identified (e.g., Kinase A) IC50 IC50 Determination (Dose-Response Curve) PrimaryHit->IC50 Selectivity Selectivity Profiling (IC50s vs. Related Kinases) IC50->Selectivity Cellular Cellular Activity Assay (e.g., Cell Viability EC50) IC50->Cellular MoA Mechanism of Action (e.g., ATP Competition) IC50->MoA Candidate Lead Candidate Profile Selectivity->Candidate Cellular->Candidate MoA->Candidate

Caption: Workflow for hit confirmation and selectivity profiling.

Detailed Protocol: Cell Viability Assay (Resazurin-Based)

This protocol determines the effect of the compound on the viability of cultured cells, providing a cellular effective concentration (EC50).[6]

A. Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink resorufin. The increase in fluorescence is proportional to the number of living cells. A loss of signal in treated cells indicates either cytotoxicity or cytostatic effects.[4]

B. Materials:

  • Relevant cell line (e.g., a cancer cell line known to depend on the target kinase)

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • Compound X

  • Clear-bottom, black-walled 96-well plates

  • Multichannel pipette

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

C. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Compound X in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium (with DMSO) to the appropriate wells.

    • Incubate for 72 hours (or other desired time point) at 37°C, 5% CO2.

  • Resazurin Addition and Measurement:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the DMSO-treated control wells (100% viability).

    • Plot the normalized fluorescence against the logarithm of the compound concentration and fit to a dose-response curve to calculate the EC50.

Conclusion and Forward Look

This guide presents a validated and logical cascade for the initial . By progressing from broad, single-point screens to multi-point dose-response determinations for potency, selectivity, and cellular activity, researchers can build a comprehensive data package. This systematic approach ensures that decisions to advance a compound are based on robust, reproducible, and scientifically sound evidence. A successful outcome from this screening funnel—identifying a potent, selective compound with corresponding cellular activity—provides a strong foundation for subsequent lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies.

References

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The Pyridazine Scaffold: A Privileged Core for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Protein kinases, key regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a central focus. Among the myriad of heterocyclic scaffolds explored, the pyridazine core has garnered significant attention as a "privileged structure" in the design of potent and selective kinase inhibitors.[1] This guide provides a comprehensive technical overview of the discovery and development of novel pyridazine-based kinase inhibitors, from initial scaffold selection and rational design to detailed methodologies for synthesis, biological evaluation, and lead optimization. We will delve into the underlying principles of structure-activity relationships (SAR), the critical importance of robust assay development, and the strategic application of kinome-wide profiling to ensure target selectivity and minimize off-target effects. This document is intended to serve as a practical resource for researchers actively engaged in the pursuit of next-generation targeted therapies.

The Rationale for Targeting Kinases and the Emergence of the Pyridazine Scaffold

The human kinome comprises over 500 protein kinases that play pivotal roles in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them highly attractive therapeutic targets.[1][3] The fundamental principle behind kinase inhibitor therapy is to block the phosphotransferase activity of a specific kinase, thereby interrupting the aberrant signaling cascade that drives disease progression.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, offers several advantages in the design of kinase inhibitors. Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal anchor for binding within the ATP-binding pocket of kinases.[4] Furthermore, the pyridazine scaffold provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][5] Several pyridazine-containing compounds have already entered clinical practice for various indications, underscoring the therapeutic potential of this scaffold.[4][6][7]

The Kinase Inhibitor Discovery Workflow: A Strategic Overview

The journey from a conceptual idea to a clinical candidate is a multi-step process that requires a systematic and integrated approach. The following diagram illustrates a typical workflow for the discovery of novel pyridazine-based kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Preclinical Development Target Identification & Validation Target Identification & Validation Hit Identification Hit Identification Target Identification & Validation->Hit Identification HTS, FBDD, SBDD Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Initial SAR Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Iterative Design-Synthesis-Test Cycles In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies Animal Models IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy Studies->IND-Enabling Studies Toxicology, DMPK

Caption: A streamlined workflow for the discovery and preclinical development of kinase inhibitors.

Rational Design and Synthesis of Pyridazine-Based Inhibitors

The design of novel pyridazine-based kinase inhibitors often begins with a deep understanding of the target kinase's ATP-binding site. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two complementary approaches that guide the initial design process.

3.1. Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target kinase is available, SBDD allows for the rational design of inhibitors that can form specific interactions with key residues in the ATP-binding pocket. For example, the design of novel ALK5 inhibitors utilized a knowledge-based scaffold-hopping approach based on existing ligand and structure information.[8][9]

3.2. Ligand-Based Drug Design (LBDD): In the absence of a crystal structure, LBDD techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. These methods rely on the knowledge of existing inhibitors to build a model of the required structural features for biological activity.

3.3. Synthetic Strategies: The synthesis of a diverse library of pyridazine derivatives is crucial for exploring the structure-activity relationship (SAR). Common synthetic routes often involve the condensation of dicarbonyl compounds with hydrazine to form the pyridazine core, followed by functionalization at various positions. The choice of synthetic route should be versatile enough to allow for the introduction of a wide range of substituents to modulate the inhibitor's properties.

In Vitro Biological Evaluation: A Multi-tiered Approach

A robust and well-validated panel of in vitro assays is the cornerstone of any successful kinase inhibitor discovery program. The goal is to assess the compound's potency, selectivity, and mechanism of action.

4.1. Biochemical Assays: Measuring Direct Kinase Inhibition

Biochemical assays measure the direct inhibitory effect of a compound on the purified kinase enzyme. These assays are essential for determining the intrinsic potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.High sensitivity, considered the "gold standard".[10][11]Requires handling of radioactive materials, low throughput.
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation.High throughput, non-radioactive.Prone to interference from fluorescent compounds.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system.High sensitivity, wide dynamic range.Can be affected by compounds that inhibit luciferase.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[12]Direct measurement of product formation, high precision.[12]Lower throughput compared to other methods.

Step-by-Step Protocol: A Generic Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compound solutions.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at the optimal temperature for a specified time.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The choice of ATP concentration is critical for obtaining meaningful and comparable IC50 values. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) of the kinase to ensure a competitive binding environment.[11] Variations in ATP concentration can significantly impact the apparent potency of an inhibitor.[11]

4.2. Cell-Based Assays: Assessing Target Engagement and Cellular Efficacy

While biochemical assays are essential for determining intrinsic potency, they do not always predict a compound's activity in a cellular context.[13] Cell-based assays are crucial for evaluating target engagement, cellular potency, and the downstream functional consequences of kinase inhibition.[2][13][14][15]

Table 2: Overview of Key Cell-Based Assays for Kinase Inhibitor Profiling

Assay TypePurposeExample Methodologies
Target Engagement Assays To confirm that the inhibitor binds to its intended target within the cell.NanoBRET™, Cellular Thermal Shift Assay (CETSA)
Phosphorylation Assays To measure the inhibition of substrate phosphorylation in a cellular context.Western Blotting, ELISA, Flow Cytometry
Cell Proliferation/Viability Assays To assess the impact of the inhibitor on cell growth and survival.MTT, CellTiter-Glo®, Real-Time Cell Analysis (RTCA)
Apoptosis Assays To determine if the inhibitor induces programmed cell death.Caspase-Glo®, Annexin V/PI Staining

Step-by-Step Protocol: A Generic Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridazine-based inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Self-Validating System: Including a positive control (a known inhibitor of the target kinase) and a negative control (a structurally similar but inactive compound) in each assay is crucial for validating the results and ensuring the observed effects are specific to the intended target.

Kinome Profiling: Ensuring Selectivity

A significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[16] Off-target kinase inhibition can lead to unexpected toxicities and a narrow therapeutic window. Kinome profiling, the screening of an inhibitor against a large panel of kinases, is an indispensable tool for assessing its selectivity profile.[2]

G cluster_0 Pyridazine Inhibitor cluster_1 Kinome Inhibitor Inhibitor Target Kinase Target Kinase Inhibitor->Target Kinase High Potency Off-Target 1 Off-Target 1 Inhibitor->Off-Target 1 Moderate Potency Off-Target 2 Off-Target 2 Inhibitor->Off-Target 2 Low Potency Non-Targeted Kinase Non-Targeted Kinase

Caption: A conceptual diagram illustrating the selectivity profile of a kinase inhibitor.

The results of kinome profiling are often visualized as a "kinome tree" or a selectivity score, which provides a clear representation of the inhibitor's on-target and off-target activities. This information is invaluable for guiding the lead optimization process to improve selectivity.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro assays feeds into the iterative process of lead optimization, where medicinal chemists systematically modify the chemical structure of the lead compound to improve its potency, selectivity, and drug-like properties.

6.1. Establishing the SAR: By comparing the biological activity of a series of structurally related pyridazine derivatives, a structure-activity relationship (SAR) can be established.[17][18][19][20][21][22] This involves identifying which structural modifications lead to an increase or decrease in potency and selectivity. For example, in the development of novel ALK5 inhibitors, the introduction of a 2-amino-pyridine moiety significantly increased potency, likely due to the formation of an additional hydrogen bond with the kinase hinge region.[8]

Table 3: Hypothetical SAR Data for a Series of Pyridazine-Based Kinase Inhibitors

Compound IDR1 GroupR2 GroupTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation GI50 (nM)
PYD-001 HPhenyl520>10,0001,500
PYD-002 ClPhenyl1505,000800
PYD-003 OMePhenyl300>10,0001,200
PYD-004 Cl4-Fluorophenyl502,000250
PYD-005 Cl3-Pyridyl80>10,000400

6.2. ADME/Tox Profiling: In parallel with potency and selectivity optimization, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the lead compounds.[3][23][24][25] Early assessment of properties such as metabolic stability, cell permeability, and potential for off-target toxicity can help to de-risk the project and guide the selection of candidates for in vivo studies.

Conclusion and Future Directions

The pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective inhibitors for a range of kinase targets. The continued application of rational design principles, coupled with robust biological evaluation and a deep understanding of SAR, will undoubtedly lead to the discovery of new pyridazine-based clinical candidates with improved efficacy and safety profiles. Future efforts in this area will likely focus on the development of inhibitors with novel mechanisms of action, such as allosteric inhibitors and covalent inhibitors, as well as the exploration of new chemical space around the pyridazine core to address the ongoing challenge of drug resistance.

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Whitepaper: A Phased Approach to the Preliminary Toxicity Assessment of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous evaluation of its safety profile. Early-stage toxicity assessment is a critical checkpoint that minimizes late-stage failures, conserves resources, and ensures patient safety. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity assessment of the novel compound 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine . As a pyridazine derivative, this compound belongs to a class of nitrogen-containing heterocycles known for a wide spectrum of biological activities.[1][2][3] This document outlines a multi-tiered strategy, commencing with in silico computational predictions, progressing to foundational in vitro cytotoxicity assays, and culminating in a proposed framework for preliminary in vivo evaluation. The methodologies are detailed with an emphasis on the scientific rationale, ensuring that each step provides actionable data for critical go/no-go decisions in the drug development pipeline.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is the foundation of any toxicological assessment. This compound is a small organic molecule featuring a pyridazine core, a structure known to be a pharmacologically significant scaffold.[2]

Table 1: Physicochemical Properties of the Test Compound

PropertyValueSource
CAS Number 66346-99-9[4][5][6]
Molecular Formula C9H15N5[4][7]
Molecular Weight 193.25 g/mol [5]
Appearance Brown or yellow solid[4]
Purity ≥95% (typical for research grade)[5]

The presence of the piperazine ring and the amine group suggests potential for hydrogen bonding and interaction with biological targets, while also influencing properties like solubility and metabolic stability. These features must be considered when designing and interpreting toxicology studies.

Tier 1: In Silico Computational Toxicology Assessment

2.1 Rationale and Approach Before committing to resource-intensive wet-lab experiments, computational toxicology serves as an invaluable preliminary screening tool.[8][9] It utilizes computer models to predict the toxic potential of a compound based on its chemical structure.[9] This approach allows for the rapid, cost-effective identification of potential liabilities such as carcinogenicity, mutagenicity, or organ-specific toxicities, guiding the design of subsequent biological assays.[8][9] We will leverage Quantitative Structure-Activity Relationship (QSAR) models and machine learning-based platforms to generate an initial risk profile.[9]

2.2 Workflow and Predicted Endpoints The workflow begins with converting the compound's 2D structure into a machine-readable format (e.g., SMILES) and submitting it to various predictive toxicology platforms.

cluster_workflow In Silico Toxicity Workflow A Obtain Compound Structure (SMILES) B Select Predictive Modeling Tools (e.g., ToxiM, MolToxPred) A->B Data Input C Input Structure & Run Simulations B->C Tool Selection D Analyze Predicted Endpoints C->D Data Generation E Compile Toxicity Profile Report D->E Interpretation

Caption: Workflow for the computational toxicity assessment.

Key endpoints to be predicted include, but are not limited to:

  • Mutagenicity (Ames Test): Predicts the potential of the compound to cause mutations in bacterial DNA, a common indicator of carcinogenicity.

  • Carcinogenicity: Assesses the likelihood of the compound causing cancer.

  • Hepatotoxicity: Predicts potential for liver damage.

  • Cardiotoxicity (hERG Inhibition): Evaluates the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmias.

  • Acute Oral Toxicity (LD50 Prediction): Estimates the lethal dose in 50% of a test population.

2.3 Data Presentation and Interpretation The results from various in silico tools should be consolidated into a summary table. It is crucial to note that these are predictions, not definitive results.[8] They serve to highlight areas of potential concern.

Table 2: Hypothetical In Silico Toxicity Prediction Summary

Toxicological EndpointPredictionConfidence LevelImplication for Further Studies
Ames Mutagenicity NegativeHighLow priority for specific mutagenicity assays.
Carcinogenicity EquivocalMediumWarrants long-term monitoring if compound progresses.
Hepatotoxicity ProbableMediumPrioritize use of liver cell lines (e.g., HepG2) in in vitro assays.
hERG Inhibition UnlikelyHighLow priority for immediate cardiac safety panels.
Predicted LD50 (Rat) >2000 mg/kgLowSuggests low acute toxicity, guiding starting doses for in vivo tests.

Tier 2: In Vitro Cytotoxicity Profiling

3.1 Rationale and Approach In vitro cytotoxicity assays are the cornerstone of early safety assessment, providing quantitative data on a compound's ability to cause cell death.[10][11] These assays measure the concentration of the compound that inhibits cell viability by 50% (IC50), a key parameter for potency and a preliminary indicator of the therapeutic index.[10] We will employ a panel of cell lines, including both cancerous and healthy lines, to assess for both general cytotoxicity and potential selectivity. Based on the in silico prediction of potential hepatotoxicity, a human liver cell line is mandatory.

cluster_workflow General In Vitro Cytotoxicity Workflow A Seed Cells in 96-Well Plates B Allow Cells to Adhere (24h) A->B D Treat Cells with Compound (e.g., 48h, 72h) B->D C Prepare Serial Dilutions of Test Compound C->D E Add Assay Reagent (e.g., MTT, LDH substrate) D->E F Incubate & Measure Signal (Absorbance) E->F G Calculate % Viability & Determine IC50 F->G

Caption: Standard experimental workflow for in vitro cytotoxicity assays.

3.2 Experimental Protocol: MTT Cell Viability Assay This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of cells (e.g., HepG2 human liver carcinoma, A549 human lung carcinoma, and HEK293 human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells remains below 0.5%.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.[10]

  • Exposure: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.3 Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay The LDH assay is a complementary method that measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12][13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol (Section 3.2). Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[12]

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) from a commercial kit to each well with supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm.[10]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control and determine the IC50 value.

3.4 Data Presentation and Interpretation The IC50 values obtained from the assays should be tabulated for clear comparison across cell lines and methodologies.

Table 3: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineCancer TypeIncubation Time (h)MTT Assay IC50 (µM)LDH Assay IC50 (µM)
HepG2 Hepatocellular Carcinoma4815.2 ± 1.818.5 ± 2.1
A549 Lung Carcinoma4845.8 ± 5.351.2 ± 6.0
HEK293 Normal Embryonic Kidney48>100>100

An IC50 value below 10-20 µM often raises a flag for general cytotoxicity, especially if observed in non-cancerous cell lines. The hypothetical data above suggests a moderate and somewhat selective cytotoxic effect on liver cancer cells, which aligns with the in silico prediction and warrants further investigation.

Tier 3: Framework for Preliminary In Vivo Acute Toxicity Study

4.1 Rationale and Approach Should the in vitro data suggest an acceptable cytotoxicity profile (e.g., IC50 > 10 µM against normal cell lines), a preliminary in vivo study may be warranted. The goal is not to determine a precise LD50, but to identify the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) to guide future efficacy and safety studies.[14][15] An acute oral toxicity "limit test" is a standard starting point.[16]

4.2 Proposed Study Design: Acute Oral Limit Test (Guideline-Based) This protocol is based on guidelines from regulatory bodies like the FDA.[16]

Step-by-Step Methodology:

  • Animal Model: Use a single rodent species, typically Sprague-Dawley rats (5 animals per sex).

  • Dosing: Following an overnight fast, administer a single oral gavage dose of 2000 mg/kg of the test compound to one group of animals. A control group receives the vehicle only.[16] A dose of 2000 mg/kg (or up to 5000 mg/kg) is a common limit dose.[16]

  • Observation Period: Observe animals closely for the first several hours post-dosing and then daily for 14 days.[16]

  • Endpoints:

    • Mortality: Record any deaths.

    • Clinical Signs: Note any signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

    • Body Weight: Measure body weight just before dosing and weekly thereafter.

    • Gross Necropsy: At the end of the 14-day period, perform a gross pathological examination of all animals.[16]

  • Interpretation: If no mortality or significant toxicity is observed at the limit dose, the compound is generally considered to have low acute toxicity. If adverse effects are seen, further dose-ranging studies with smaller group sizes may be required.

Integrated Assessment and Decision-Making

The culmination of this phased assessment is the synthesis of all data to make an informed decision.

cluster_decision Integrated Decision-Making Framework InSilico Tier 1: In Silico Results (e.g., High Hepatotoxicity Risk) InVitro Tier 2: In Vitro Data (e.g., IC50 > 10µM on HepG2) InSilico->InVitro Guides Assay Selection InVivo Tier 3: In Vivo Limit Test (e.g., No Adverse Effects at 2000 mg/kg) InVitro->InVivo Warrants Further Testing? Decision Go / No-Go Decision InVivo->Decision Informs Safety Margin

Caption: A tiered approach to inform the go/no-go decision point.

A favorable profile would consist of:

  • No major structural alerts from in silico models.

  • In vitro IC50 values > 10 µM, preferably with selectivity for cancer cells over healthy cells.

  • Low acute toxicity in vivo with a high NOAEL.

This integrated dataset provides a solid foundation for advancing a compound to more extensive preclinical toxicology studies required for an Investigational New Drug (IND) application.[14]

References

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  • RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Shafiee-Nick, R., Ghassemi-Barghi, N., & Aslani, M. (2022). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • ResearchGate. (2017, November 30). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches.
  • ChemWhat. (n.d.). CAS 66346-94-9 | this compound.
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  • ChemicalBook. (2025, July 16). This compound | 66346-94-9.
  • Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements.
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  • Journal of Organic and Pharmaceutical Chemistry. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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Methodological & Application

Protocol for the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: A Key Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract

This document provides a comprehensive guide to the synthesis of 6-(4-methylpiperazin-1-yl)pyridazin-3-amine (CAS No: 66346-94-9), a critical building block in contemporary drug discovery.[1][2][3][4] The 3-aminopyridazine core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.[5][6][7] This protocol details a robust and scalable method centered on a nucleophilic aromatic substitution (SNAr) reaction, offering field-proven insights into reaction optimization, work-up, purification, and analytical characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Mechanistic Rationale

The target compound, this compound, is a versatile intermediate used in the synthesis of complex molecules targeting various signaling pathways. Its synthesis is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the pyridazine ring, which is activated by its two adjacent nitrogen atoms. These nitrogen atoms act as strong electron-withdrawing groups, lowering the energy of the LUMO and making the carbon atoms, particularly C-3 and C-6, susceptible to nucleophilic attack.[8]

In this protocol, the starting material is 3-amino-6-chloropyridazine. The chlorine atom at the C-6 position serves as an excellent leaving group. The nucleophile, 1-methylpiperazine, attacks this electron-deficient carbon, proceeding through a Meisenheimer-like intermediate.[9] Aromaticity is subsequently restored by the expulsion of the chloride ion, yielding the desired product. The reaction is typically driven to completion by heating, which provides the necessary activation energy to overcome the initial disruption of aromaticity.[10][11]

G cluster_mech Reaction Mechanism Start 3-Amino-6-chloropyridazine + 1-Methylpiperazine Intermediate Meisenheimer-like Intermediate (Non-aromatic, Negatively Charged) Start->Intermediate  Nucleophilic Attack  (Rate-determining step) Product This compound Intermediate->Product  Loss of Leaving Group (Cl⁻)  (Restoration of Aromaticity) Byproduct HCl (Neutralized by excess amine or base)

Caption: The SNAr mechanism for the synthesis.

Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 5-10 grams. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Molar Eq.Typical AmountGrade
3-Amino-6-chloropyridazine5469-69-2C₄H₄ClN₃129.551.05.00 g≥97%
1-Methylpiperazine109-01-3C₅H₁₂N₂100.161.55.80 g (6.6 mL)≥99%
Ethanol (200 Proof)64-17-5C₂H₅OH46.07-50 mLAnhydrous
Ethyl Acetate141-78-6C₄H₈O₂88.11-As neededReagent
Hexanes110-54-3C₆H₁₄86.18-As neededReagent
Deionized Water7732-18-5H₂O18.02-As needed-
Brine (Saturated NaCl)7647-14-5NaCl58.44-As needed-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-As neededReagent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-amino-6-chloropyridazine (5.00 g, 38.6 mmol).

  • Reagent Addition: Add anhydrous ethanol (50 mL) to the flask, followed by 1-methylpiperazine (6.6 mL, 57.9 mmol). The use of a 1.5 molar excess of the amine nucleophile serves a dual purpose: it drives the reaction equilibrium towards the product according to Le Chatelier's principle and acts as a base to neutralize the HCl generated in situ.

  • Reaction Conditions: Heat the stirred mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of Dichloromethane:Methanol as the eluent. The starting material (3-amino-6-chloropyridazine) should have a different Rf value than the product. The reaction is typically complete within 12-24 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The product is expected to be in the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining water-soluble impurities and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a brown or yellow solid.[2]

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization (Preferred for high purity): Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the solid does not fully dissolve, add a small amount of methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, column chromatography can be employed. A gradient elution starting from 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate) is generally effective.

Workflow and Characterization

The overall process from reaction to characterization is a standard workflow in synthetic organic chemistry.

Sources

Synthesis of Pyridazine Compounds: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyridazine Scaffold

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from the N-N bond, impart a distinct chemical character that distinguishes it from other diazines. Pyridazine and its derivatives, particularly pyridazinones, are not commonly found in nature, which has spurred extensive synthetic exploration. This exploration has been richly rewarded, as the pyridazine nucleus is a key pharmacophore in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including cardiovascular, anti-inflammatory, analgesic, antiplatelet, and anticancer effects.

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental synthesis of pyridazine compounds. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind various synthetic strategies, offers detailed, field-proven protocols, and presents quantitative data to guide experimental design. Our focus is on providing a self-validating framework for the synthesis of these vital heterocyclic compounds, grounded in authoritative scientific literature.

Strategic Approaches to Pyridazine Ring Construction

The synthesis of the pyridazine core can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Methods: The Foundation of Pyridazine Synthesis

The most traditional and widely employed route to pyridazines involves the cyclocondensation of a four-carbon backbone with a hydrazine derivative. This approach is valued for its reliability and the accessibility of its precursors.

The reaction of a 1,4-dicarbonyl compound (a 1,4-diketone, γ-ketoacid, or γ-ketoester) with hydrazine is a cornerstone of pyridazine synthesis. The initial condensation forms a dihydropyridazine intermediate, which must then be oxidized to the aromatic pyridazine. This oxidation step is crucial to avoid issues related to the stereochemistry of the double bond in the starting material.

Mechanism Insight: The reaction proceeds through the formation of a dihydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration. The final step is an oxidation to introduce aromaticity. The choice of oxidant is critical; common reagents include chromium trioxide in acetic acid or simply heating in the presence of a suitable acid.

Protocol 1: Synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione

  • Materials:

    • 1,4-diphenyl-1,4-butanedione

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in a minimal amount of hot ethanol.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The intermediate dihydropyridazine can be oxidized by dissolving it in glacial acetic acid and adding a suitable oxidizing agent, such as chromium trioxide, or by heating in the presence of air.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3,6-diphenylpyridazine.

Pyridazinones, which feature a carbonyl group within the pyridazine ring, are a particularly important class of derivatives with significant biological activity. A common and versatile method for their preparation involves the condensation of γ-ketoacids or maleic anhydride derivatives with hydrazines.

Mechanism Insight: The reaction of a γ-ketoacid with hydrazine proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid, leading to the formation of a stable six-membered ring after dehydration. When using maleic anhydride, hydrazine opens the anhydride ring to form a hydrazide-acid intermediate, which then cyclizes and dehydrates to form the pyridazinedione.

Protocol 2: Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone from β-benzoylpropionic acid

  • Materials:

    • β-Benzoylpropionic acid

    • Hydrazine hydrate (80% solution)

    • Ethanol

  • Procedure:

    • Dissolve β-benzoylpropionic acid (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the concentrated solution into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The resulting 4,5-dihydropyridazinone can be dehydrogenated to the corresponding 3(2H)-pyridazinone using reagents like bromine in acetic acid or copper(II) chloride in acetonitrile.

Cycloaddition Reactions: Modern and Efficient Routes

Cycloaddition reactions offer a powerful and often highly regioselective means of constructing the pyridazine ring. The inverse-electron-demand Diels-Alder (iEDDA) reaction is particularly noteworthy.

The iEDDA reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (such as an alkene or alkyne) is a highly efficient method for synthesizing pyridazines. This reaction is often characterized by its high rates, mild conditions, and excellent regioselectivity. A key advantage is the extrusion of dinitrogen gas, which drives the reaction to completion.

Mechanism Insight: The reaction proceeds via a concerted [4+2] cycloaddition of the dienophile across the tetrazine ring. This forms an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen gas to yield the dihydropyridazine, which then aromatizes to the pyridazine.

Protocol 3: General Procedure for iEDDA Synthesis of Pyridazines

  • Materials:

    • Substituted 1,2,4,5-tetrazine (e.g., 3,6-diphenyl-1,2,4,5-tetrazine)

    • Dienophile (e.g., norbornene, an enol ether, or a strained alkyne)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Procedure:

    • Dissolve the 1,2,4,5-tetrazine (1.0 eq) in the chosen solvent in a suitable reaction vessel.

    • Add the dienophile (1.0-1.2 eq) to the solution at room temperature. The characteristic color of the tetrazine will often fade as the reaction proceeds.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting tetrazine is consumed (monitored by TLC or LC-MS). Reaction times can range from minutes to several hours depending on the reactivity of the components.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the pure pyridazine derivative.

Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product that contains portions of all reactants, are a powerful tool for generating molecular diversity and complexity in an efficient manner. Several MCRs have been developed for the synthesis of pyridazinones, often utilizing a metal catalyst.

A notable example is the copper-catalyzed three-component reaction of an aldehyde, a hydrazine, and an alkynyl ester to regioselectively synthesize pyridazinones. This method is highly atom-economical and allows for the rapid assembly of substituted pyridazinones.

Mechanism Insight: The proposed mechanism involves the in-situ formation of a hydrazone from the aldehyde and hydrazine. The copper catalyst then facilitates the Michael addition of the hydrazone to the alkynyl ester, followed by an intramolecular cyclization and tautomerization to yield the final pyridazinone product.

Protocol 4: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones

  • Materials:

    • Aldehyde (1.0 mmol)

    • Hydrazine (1.2 mmol)

    • Alkynyl ester (1.5 mmol)

    • Copper(I) iodide (CuI) (10 mol%)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a sealed tube, combine the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (10 mol%) in DMSO.

    • Stir the mixture at 100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyridazinone.

Quantitative Data on Pyridazine Synthesis

The efficiency of pyridazine synthesis is highly dependent on the chosen method and the nature of the substituents. The following table provides a summary of representative yields for various synthetic approaches.

Synthesis Method Starting Materials Product Yield (%) Reference
Paal-Knorr Synthesis1,2-diacylcyclopentadiene and hydrazine hydratePhenyl-pyridazine derivative71.2
Paal-Knorr Synthesis1,2-diacylcyclopentadiene and hydrazine hydrateThienyl-pyridazine derivative43
Condensation4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one and POCl₃3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine86
iEDDA ReactionDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and an alkyneDimethyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)pyridazine-3,6-dicarboxylate86

Purification and Characterization

The purification and characterization of synthesized pyridazine derivatives are critical steps to ensure their suitability for further studies.

  • Purification:

    • Recrystallization: This is a common method for purifying solid pyridazine products. The choice of solvent is crucial and is typically determined empirically. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

    • Column Chromatography: For non-crystalline products or for the separation of closely related compounds, silica gel column chromatography is the method of choice. A range of solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), are used for elution.

  • Characterization: A combination of analytical techniques is essential to confirm the structure and purity of the synthesized pyridazines.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons and carbons on the pyridazine ring provide detailed information about the substitution pattern.

    • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch in pyridazinones (typically around 1660-1680 cm⁻¹) and N-H stretches.

    • Melting Point: A narrow melting point range is a good indicator of the purity of a solid compound.

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are ideal for assessing the purity of the synthesized compounds.

Safety Precautions: Handling Hydrazine

Hydrazine and its derivatives are common reagents in pyridazine synthesis. However, they are highly toxic, corrosive, and potentially carcinogenic. Anhydrous hydrazine is also flammable and reactive. Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (butyl rubber or chloroprene are recommended for splash hazards).

  • Engineering Controls: All manipulations of hydrazine should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store hydrazine in a designated area for Particularly Hazardous Substances (PHS), in secondary containment, and away from oxidizing agents, acids, and metals.

  • Waste Disposal: Hydrazine waste is considered hazardous and must be disposed of according to institutional and national regulations.

  • Spill Response: In case of a spill, evacuate the area and notify emergency personnel. Do not attempt to clean up a large spill yourself.

  • Exposure: In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention.

Visualizing Synthetic Pathways

The following diagrams illustrate the core concepts of the synthetic methods discussed.

Paal_Knorr_Synthesis Diketone 1,4-Dicarbonyl Compound Dihydropyridazine Dihydropyridazine Intermediate Diketone->Dihydropyridazine Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Dihydropyridazine Oxidant Oxidation (-2H) Dihydropyridazine->Oxidant Pyridazine Pyridazine Product Oxidant->Pyridazine

Caption: Paal-Knorr synthesis workflow.

iEDDA_Reaction Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloadduct Bicyclic Intermediate Tetrazine->Cycloadduct Dienophile Alkene/Alkyne (Dienophile) Dienophile->Cycloadduct Pyridazine Pyridazine Cycloadduct->Pyridazine N2 N₂ Gas Cycloadduct->N2 -N₂

Caption: Inverse-electron-demand Diels-Alder reaction.

MCR_Synthesis cluster_reactants Reactants Aldehyde Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot Hydrazine Hydrazine Hydrazine->OnePot Alkyne Alkynyl Ester Alkyne->OnePot Catalyst Cu(I) Catalyst Catalyst->OnePot catalysis Product Substituted Pyridazinone OnePot->Product

Caption: Copper-catalyzed multicomponent synthesis.

Conclusion and Future Outlook

The synthesis of pyridazine and its derivatives remains a dynamic and evolving field of chemical research. While classical condensation methods provide robust and reliable access to the pyridazine core, modern techniques such as inverse-electron-demand Diels-Alder reactions and multicomponent reactions offer enhanced efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds for high-throughput screening. The continued development of novel synthetic methodologies, particularly those employing catalytic and environmentally benign processes, will undoubtedly expand the chemical space accessible to medicinal chemists and materials scientists. This, in turn, will accelerate the discovery of new pyridazine-based drugs and functional materials with improved properties and novel applications. The protocols and insights provided in this application note are intended to empower researchers to confidently and safely explore the rich chemistry of this important heterocyclic system.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Hydrazine Standard Operating Procedure. University of California, Santa Barbara, Environmental Health & Safety. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Mantovani, A. C., Goulart, T. A. C., Back, D. F., & Zeni, G. (2014). Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. Chemistry. [Link]

  • Fekri, L. Z., Mahmoodi, N. O., Yahyazadeh, A., & Nikpassand, M. (2012). Multicomponent synthesis of pyridazinones and phthalazinones. ResearchGate. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Russian Chemical Bulletin. [Link]

  • Li, H., Sun, Z., Wu, W., Wang, X., Zhang, M., & Zhong, W. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. ResearchGate. [Link]

  • Cu(OTf)2-catalyzed multicomponent reactions. National Institutes of Health. [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry. [Link]

  • LeSueur, W. M., & Whitmore, F. C. (1953). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society. [Link]

  • Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles. National Institutes of Health. [Link]

  • Fekri, L. Z., Mahmoodi, N. O., Yahyazadeh, A., & Nikpassand, M. (2012). Multicomponent synthesis of pyridazinones and phthalazinones. ResearchGate. [Link]

  • Flefel, E. M., Tantawy, W. A., El-Sofany, W. I., El-Shahat, M., & El-Sayed, A. A. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

Application Notes and Protocols for Cell-Based Assays Using 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (AZ3146)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Mitotic Catastrophe with a Potent Mps1 Inhibitor

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine, also known as AZ3146, is a potent and selective small molecule inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] By delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancer cells.[4]

Mps1 kinase plays a crucial upstream role in the SAC signaling cascade.[4][5][6] It is responsible for the recruitment of essential checkpoint proteins, including Mad2, to unattached kinetochores.[7] Inhibition of Mps1 by AZ3146 disrupts this signaling pathway, leading to a premature exit from mitosis, even in the presence of misaligned chromosomes. This override of the SAC results in severe chromosome missegregation, ultimately triggering cell death through apoptosis or mitotic catastrophe.[8]

These application notes provide detailed protocols for utilizing AZ3146 to study its effects on cell viability, apoptosis, and cell cycle progression in cancer cell lines. The following assays are fundamental for characterizing the cellular response to Mps1 inhibition and are widely applicable in drug discovery and cancer research.

Mechanism of Action: Mps1 Inhibition and SAC Abrogation

The primary mechanism of action of AZ3146 is the direct inhibition of Mps1 kinase activity, with a reported IC50 of approximately 35 nM. This inhibition prevents the phosphorylation of Mps1 substrates, which is a critical step for the recruitment and activation of downstream SAC proteins.

Mps1_Pathway cluster_kinetochore Unattached Kinetochore cluster_downstream Downstream Events Mps1 Mps1 SAC_Proteins Other SAC Proteins (e.g., Bub1, BubR1) Mps1->SAC_Proteins phosphorylates Mad1_Mad2 Mad1-Mad2 Complex MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC SAC_Proteins->Mad1_Mad2 recruits AZ3146 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine (AZ3146) AZ3146->Mps1 APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers

Figure 1: Simplified signaling pathway of Mps1 in the Spindle Assembly Checkpoint and the inhibitory action of AZ3146.

As depicted in Figure 1, Mps1 activity at unattached kinetochores is essential for the recruitment of the Mad1-Mad2 complex and other SAC proteins. This assembly leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[3] By inhibiting Mps1, AZ3146 prevents MCC formation, leading to premature APC/C activation and an untimely entry into anaphase, resulting in chromosomal instability.

I. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[7]

Scientific Rationale

Inhibition of Mps1 by AZ3146 is expected to decrease cell viability over time due to the induction of mitotic catastrophe and apoptosis.[8] The MTT assay provides a quantitative measure of this reduction in cell viability, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Materials
  • This compound (AZ3146)

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[10]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol

Figure 2: Experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AZ3146 in complete culture medium. Remove the old medium from the wells and add 100 µL of the AZ3146 dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Incubate the plate overnight in the dark at room temperature with gentle shaking. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
AZ3146 Concentration Range1 nM - 10 µM (logarithmic dilutions)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
Absorbance Wavelength570 nm

II. Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[11]

Scientific Rationale

AZ3146-induced mitotic catastrophe is a common pathway to apoptosis.[8] This assay allows for the quantification of the apoptotic cell population following treatment, providing mechanistic insight into the mode of cell death induced by Mps1 inhibition.

Materials
  • AZ3146-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol

Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of AZ3146 for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

Data Analysis

Use the flow cytometer software to gate the cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

ParameterRecommended Value
Cell Concentration for Staining1 x 10^6 cells/mL
Incubation Time15 minutes at room temperature
Flow Cytometer Excitation488 nm
Flow Cytometer EmissionFITC: ~530 nm, PI: >575 nm

III. Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Scientific Rationale

Inhibition of Mps1 with AZ3146 causes an override of the spindle assembly checkpoint, leading to an abnormal progression through mitosis. This can result in an accumulation of cells in the G2/M phase, followed by mitotic slippage and the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. Cell cycle analysis provides a detailed snapshot of these effects.

Materials
  • AZ3146-treated and control cells

  • Cold 70% ethanol

  • Cold PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol

Figure 4: Workflow for cell cycle analysis using propidium iodide.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[15]

  • Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified to estimate the apoptotic population.

ParameterRecommended Value
Cell Number for Fixation1-2 x 10^6 cells
Ethanol Concentration70%
Fixation TimeAt least 2 hours at 4°C
PI ConcentrationTypically 20-50 µg/mL
RNase A ConcentrationTypically 100 µg/mL

References

  • Hewitt, L., et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. The Journal of Cell Biology, 190(1), 25-34. [Link]

  • Wikipedia. Spindle checkpoint. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • JoVE. (2023). Video: The Spindle Assembly Checkpoint. [Link]

  • Gene Ontology Consortium. mitotic spindle assembly checkpoint signaling. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Liu Lab, University of Colorado Boulder. Mps1 Kinase and Spindle Checkpoint Signaling. [Link]

  • Wang, J., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. EMBO reports, 9(12), 1229-1235. [Link]

  • Fisk, H. A., et al. (2004). The MPS1 Family of Protein Kinases. Annual review of biochemistry, 73, 543-575. [Link]

  • Liu Lab, University of Colorado Boulder. Mps1 Kinase and Spindle Checkpoint Signaling. [Link]

  • Wang, J., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. EMBO reports, 9(12), 1229-1235. [Link]

  • Fisk, H. A., et al. (2004). The MPS1 Family of Protein Kinases. Annual review of biochemistry, 73, 543-575. [Link]

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Application Notes & Protocols for In Vivo Experimental Design with 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vivo experimental design and evaluation of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine, a novel pyridazine derivative with putative kinase inhibitory activity. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. The methodologies cover critical aspects from initial pharmacokinetic profiling to conclusive efficacy and safety assessments in established murine cancer models.

Introduction: The Rationale for a Structured In Vivo Evaluation

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potential as anticancer agents through kinase inhibition.[1][2] this compound represents a novel chemical entity within this class. A rigorous and methodologically sound in vivo experimental plan is paramount to accurately determine its therapeutic potential and establish a clear path for further development. The following protocols are designed as a tiered approach, beginning with fundamental characterization and progressing to comprehensive efficacy and safety studies. This structured workflow is crucial for generating reproducible and translatable data.[3]

Pre-formulation and Vehicle Selection for In Vivo Administration

The oral bioavailability of a compound is highly dependent on its solubility.[4] Many small molecule inhibitors are poorly water-soluble, necessitating the use of specific formulation strategies to achieve adequate systemic exposure for in vivo studies.[4]

Protocol 2.1: Screening for a Suitable Oral Formulation

Objective: To identify a vehicle that provides a stable and homogenous suspension or solution of this compound for oral gavage.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Methylcellulose

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 100 mg/mL).

  • Screen a panel of vehicles for their ability to maintain the compound in solution or as a fine suspension upon dilution. Examples of common vehicle compositions are provided in Table 1.[4][5]

  • To prepare the final formulation, start by adding the required volume of the DMSO stock solution to an empty sterile tube.

  • Sequentially add the other vehicle components, vortexing thoroughly after each addition.[4]

  • If an aqueous component like saline is used, add it dropwise while vortexing to prevent precipitation.[4]

  • Visually inspect the final formulation for clarity or homogeneity of the suspension. If precipitation occurs, alternative vehicle compositions should be tested.

  • The selected vehicle should be administered to a small cohort of animals to ensure it is well-tolerated before proceeding with large-scale studies.

Vehicle Composition Components Typical Ratios (v/v/v) Notes
PEG/Saline PEG400 / 0.9% Saline50:50A common starting point for many compounds.
PEG/Tween/Saline PEG400 / Tween 80 / 0.9% Saline40:10:50Tween 80 acts as a surfactant to improve solubility.[4]
Methylcellulose/Tween 0.5% Methylcellulose / 0.2% Tween 80 in waterN/ASuitable for creating stable suspensions.[5]
DMSO/PEG/Saline DMSO / PEG400 / 0.9% Saline10:40:50DMSO is a strong solvent, but its concentration should be minimized due to potential toxicity.
Table 1: Example Vehicle Compositions for Oral Administration in Mice.

Pharmacokinetic (PK) Studies: Understanding Drug Exposure

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.[6] A pilot PK study is essential to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability, which will inform the dosing regimen for subsequent efficacy studies.[7]

Protocol 3.1: Pilot Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile of this compound following oral (PO) and intravenous (IV) administration.

Animals:

  • Female BALB/c or CD-1 mice, 6-8 weeks old.[8][9] Using a single strain for initial PK screening is generally acceptable.[8]

Procedure:

  • Dosing:

    • Oral (PO) Group (n=3-5 mice): Administer the compound via oral gavage at a single dose (e.g., 10 mg/kg) using the selected formulation. The dosing volume should be 5-10 mL/kg.[5][10]

    • Intravenous (IV) Group (n=3-5 mice): Administer the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg) dissolved in a suitable IV vehicle (e.g., saline with a minimal amount of a solubilizing agent). The maximum volume for a bolus IV injection is typically 5 ml/kg.[11][12]

  • Blood Sampling:

    • Collect serial blood samples (approximately 30 µL per time point) from each mouse at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7][10]

    • Utilize techniques such as submandibular or saphenous vein bleeding for serial sampling from the same animal to reduce biological variability.[7]

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge at 5000 rpm for 5 minutes to separate plasma.[10]

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

    • Determine oral bioavailability (%F) by comparing the dose-normalized AUC from the PO group to the IV group.

Animal Model Selection and Establishment

The choice of animal model is critical for the clinical relevance of the study.[3] Both xenograft and syngeneic models are valuable tools in preclinical cancer research, each with distinct advantages.

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., athymic nude or SCID mice). These models are useful for evaluating the direct anti-tumor activity of a compound on human cancers.[13]

  • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the investigational drug and the immune system, which is particularly relevant for immunomodulatory agents.[14][15]

Protocol 4.1: Establishment of a Subcutaneous Xenograft Tumor Model

Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.

Materials:

  • Human cancer cell line (selected based on the hypothesized target of the compound, e.g., a line with a specific kinase dependency).

  • Female athymic nude mice, 4-6 weeks old.[16]

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Matrigel or Cultrex BME (optional, can improve tumor take rate).

  • 1-cc syringes and 27-gauge needles.[16]

  • Digital calipers or ultrasound imaging system.

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions. Harvest cells when they are 70-80% confluent.[16]

    • Wash cells with PBS, detach with trypsin-EDTA, and then neutralize with complete medium.

    • Centrifuge the cell suspension, wash the pellet twice with sterile PBS, and resuspend in PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).[16]

    • If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[13]

  • Tumor Implantation:

    • Acclimatize mice for at least 3-5 days upon arrival.[16]

    • Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse.[16]

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor growth.

    • Measure tumor dimensions using digital calipers and calculate the volume using the formula: Volume = (width)^2 x length / 2.[16]

    • Alternatively, use ultrasound imaging for more accurate volume measurements.[17][18]

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Pharmacodynamic (PD) and Target Engagement Studies

Pharmacodynamic studies are crucial to demonstrate that the drug is interacting with its intended target in the tumor and eliciting a biological response.[19] This establishes a critical link between drug exposure, target modulation, and anti-tumor efficacy.

Protocol 5.1: Assessment of In Vivo Target Engagement

Objective: To measure the inhibition of the target kinase in tumor tissue following treatment.

Procedure:

  • Establish xenograft tumors as described in Protocol 4.1.

  • When tumors reach a suitable size (e.g., 200-300 mm³), administer a single dose of this compound at a dose level shown to achieve significant plasma exposure in the PK study.

  • At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice (n=3 per time point) and excise the tumors.

  • Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Prepare tumor lysates and perform a Western blot analysis to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate relative to the total substrate indicates target inhibition.[20]

  • Alternatively, more advanced techniques like the Cellular Thermal Shift Assay (CETSA®) can be used to directly measure drug-target binding in the tissue samples.[2][21]

In Vivo Efficacy (Anti-Tumor Activity) Studies

Efficacy studies are designed to determine if the investigational compound can inhibit tumor growth or cause tumor regression at well-tolerated doses.[22]

Protocol 6.1: Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Study Design:

  • Animals: Tumor-bearing mice randomized into groups (n=8-10 mice per group) with an average tumor volume of 100-150 mm³.

  • Treatment Groups:

    • Group 1: Vehicle control (administered on the same schedule as the drug).

    • Group 2: Test compound at Dose 1 (e.g., 10 mg/kg, daily oral gavage).

    • Group 3: Test compound at Dose 2 (e.g., 30 mg/kg, daily oral gavage).

    • Group 4: Positive control (a standard-of-care agent for the selected cancer type, if available).

  • Treatment Duration: Typically 14-21 days, or until tumors in the control group reach a pre-defined endpoint size.

Procedure:

  • Dosing: Administer the vehicle, test compound, or positive control according to the pre-defined schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).

  • Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

    • Secondary Endpoints: Body weight changes, clinical observations, and survival.

  • Terminal Procedures:

    • At the end of the study, collect terminal tumor and plasma samples for PK/PD analysis to correlate drug exposure and target modulation with efficacy.

Toxicity and Safety Assessment

Concurrent with efficacy studies, it is essential to monitor for potential toxicities.[23][24]

Key Parameters for In-Life Toxicology Assessment:

  • Body Weight: A significant body weight loss (>15-20%) is a common sign of toxicity.

  • Clinical Signs: Daily observation for signs of distress, such as hunched posture, ruffled fur, lethargy, or labored breathing.

  • Serum Chemistry and Hematology: At the end of the study, blood samples can be collected for analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts to identify potential organ toxicities.[22][24]

Visualization of the Experimental Workflow

// Styling Formulation [fillcolor="#FBBC05"]; PK [fillcolor="#FBBC05"]; Model_Dev [fillcolor="#EA4335"]; PD_Study [fillcolor="#EA4335"]; Efficacy [fillcolor="#34A853"]; Toxicity [fillcolor="#34A853"]; } In Vivo Experimental Workflow Diagram.

References

Sources

Application Notes and Protocols for the Analytical Determination of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust analytical protocols for the qualitative and quantitative determination of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine. This document is intended for researchers, scientists, and professionals in the drug development and quality control sectors. The methodologies detailed herein are grounded in established analytical principles and are designed to be validated in accordance with ICH Q2(R2) guidelines. We present starting parameters for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices.

Introduction and Scientific Rationale

This compound (CAS: 66346-94-9, Molecular Formula: C₉H₁₅N₅, Molecular Weight: 193.25 g/mol ) is a heterocyclic amine containing both a pyridazine and a methylpiperazine moiety.[1][2] Compounds with such scaffolds are of significant interest in medicinal chemistry due to their potential as pharmacologically active agents. The pyridazine ring is a common feature in a number of therapeutic agents.[3] The reliable and accurate analytical determination of this compound is critical throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to its quantification in pharmacokinetic and metabolism studies.

The basic nature of the molecule, conferred by the piperazine and pyridazine nitrogen atoms, presents specific challenges in reversed-phase chromatography, such as peak tailing due to interactions with residual silanols on the stationary phase.[4][5] The protocols outlined in this guide are designed to mitigate these effects, ensuring robust and reproducible results.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValue/InformationSignificance for Method Development
Molecular Formula C₉H₁₅N₅Determines the monoisotopic mass for mass spectrometry.
Molecular Weight 193.25 g/mol Used for preparing standard solutions of known concentration.
Appearance Brown or yellow solid[1]Physical characteristic for identification.
Basicity The presence of multiple nitrogen atoms suggests the compound is basic. The pyridazine ring has a pKa of approximately 2.33, while piperazine derivatives are also basic.[6]Influences choice of HPLC column, mobile phase pH, and extraction technique. An acidic mobile phase is often used to ensure consistent protonation and good peak shape.
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.Guides the selection of solvents for sample and standard preparation.
UV Chromophore The aminopyridazine moiety is expected to have significant UV absorbance.[7][8]Enables the use of HPLC with UV detection.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form suitable for analysis, free from interfering substances.[9]

For Pharmaceutical Formulations (e.g., Tablets, Capsules)

The primary objective is to dissolve the formulation and dilute it to a suitable concentration.

Protocol:

  • Accurately weigh and grind a representative number of tablets to a fine powder.

  • Transfer a portion of the powder, equivalent to a known amount of the active ingredient, into a volumetric flask.

  • Add a diluent (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to dissolve the analyte. The use of an acidic diluent helps in the solubilization of the basic analyte.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter prior to injection into the HPLC system.

For Biological Matrices (e.g., Plasma, Serum)

For bioanalysis, the removal of proteins and other endogenous components is crucial to prevent matrix effects and protect the analytical column and mass spectrometer.[9][10]

Protein Precipitation (PPT): A straightforward and widely applicable technique.

Protocol:

  • To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

HPLC-UV Method for Purity and Assay

This method is suitable for the routine quality control of the drug substance and formulated products. The key is to achieve a symmetrical peak shape for the basic analyte.[5]

Rationale for Method Parameters:

  • Column: A modern, end-capped C18 column is chosen to minimize silanol interactions.

  • Mobile Phase: An acidic mobile phase (pH ~3) is used to ensure the analyte is fully protonated, leading to a single ionic species and improved peak shape. Formic acid is a common choice as it is volatile and compatible with mass spectrometry, should the method be transferred.

  • Wavelength: Based on the UV spectra of related aminopyridazine structures, a wavelength in the range of 250-300 nm is likely to provide good sensitivity.[7][11] Experimental determination of the λmax is recommended.

Proposed HPLC-UV Protocol
ParameterRecommended Starting Condition
HPLC System Standard HPLC with UV/DAD detector
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm (or experimentally determined λmax)
Injection Volume 10 µL

Experimental Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution (1 mg/mL in Diluent) System Equilibrate HPLC System with Initial Mobile Phase Standard->System Sample Prepare Sample Solution (as per Protocol 2.1) Sample->System Inject Inject Standard/Sample System->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS Method for Bioanalysis

For the quantification of the analyte in biological matrices, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[12][13]

Rationale for Method Parameters:

  • Ionization: The basic nature of the analyte makes it highly amenable to positive ion electrospray ionization (ESI+).

  • Precursor Ion: The protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan (Q1) mass spectrum. For C₉H₁₅N₅, the monoisotopic mass is 193.1328, so the expected [M+H]⁺ is m/z 194.14.

  • Product Ions: Tandem MS (MS/MS) fragmentation of the piperazine ring is a common pathway.[14] Cleavage of the piperazine ring can lead to characteristic product ions. A proposed fragmentation is the loss of the N-methylpiperazine moiety or parts thereof.

Proposed LC-MS/MS Protocol
ParameterRecommended Starting Condition
LC System UHPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 reversed-phase, 2.1 x 50 mm, 1.9 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive (ESI+)
MRM Transitions Analyte: 194.14 -> 97.1 (Quantifier), 194.14 -> 124.1 (Qualifier)Internal Standard: A stable isotope-labeled analog or a structurally similar compound with different mass.

Note: The proposed MRM transitions are predictive and require experimental confirmation by infusing a standard solution of the analyte into the mass spectrometer.

Workflow for LC-MS/MS Bioanalytical Method

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Spike Spike Plasma Sample with Analyte & Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_LCMS Inject into UHPLC Reconstitute->Inject_LCMS Separate_LCMS Chromatographic Separation Inject_LCMS->Separate_LCMS Ionize ESI+ Ionization Separate_LCMS->Ionize Detect_LCMS MRM Detection Ionize->Detect_LCMS Cal_Curve Generate Calibration Curve Detect_LCMS->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Caption: Bioanalytical workflow for this compound in plasma.

Method Validation Protocol (ICH Q2(R2) Framework)

Both the HPLC-UV and LC-MS/MS methods must be validated to demonstrate their suitability for the intended purpose.[12][15] The following parameters should be assessed according to the ICH Q2(R2) guidelines.[12][15]

Validation ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)
Specificity/Selectivity Demonstrate no interference from placebo and known impurities.Analyze blank matrix from at least 6 sources to check for interferences at the retention time of the analyte and internal standard.
Linearity Minimum of 5 concentrations across the range (e.g., 80-120% of test concentration).Minimum of 6-8 non-zero standards to construct a calibration curve.
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.The range of the calibration curve.
Accuracy Analyze samples with known concentrations (e.g., spiked placebo) at 3 levels across the range (n=3).Analyze Quality Control (QC) samples at a minimum of 3 concentrations (low, mid, high) against a calibration curve (n=5).
Precision Repeatability (intra-day, n=6) and intermediate precision (inter-day, different analysts/equipment).Intra- and inter-assay precision determined from the analysis of QC samples.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Not typically required for bioanalytical methods.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.The lowest standard on the calibration curve, with a signal-to-noise ratio of at least 5:1 and acceptable precision and accuracy.
Robustness Deliberate small variations in method parameters (e.g., pH, column temperature, mobile phase composition).Not typically required for bioanalytical methods, but stability is assessed.
Stability Solution stability, freeze-thaw stability (for biological samples).Bench-top, freeze-thaw, and long-term storage stability of the analyte in the biological matrix.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Al-Majid, A. M., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Molecules. [Link]

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  • PharmaGuru. (2024). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

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  • NIST. Piperazine. NIST Chemistry WebBook. [Link]

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  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Vessecchi, R., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • ResearchGate. A predicted Mass fragmentation pattern. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Autech Industry Co.,Limited. CAS 66346-94-9|this compound. [Link]

  • ResearchGate. S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... [Link]

  • NIST. 3-Aminopyridine. NIST Chemistry WebBook. [Link]

  • PubChem. Aminopyridazine. [Link]

  • Qu, L.-B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal. [Link]

  • Hau, J., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. [Link]

  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • PubMed Central. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. [Link]

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HPLC purification of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Preparative HPLC Purification of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Abstract

This application note provides a comprehensive, rationale-driven guide for the preparative high-performance liquid chromatography (HPLC) purification of this compound. Nitrogen-containing heterocyclic compounds, particularly those with multiple basic centers like the target analyte, present a significant chromatographic challenge, often resulting in poor peak shape and low recovery on standard reversed-phase columns. This guide delves into the physicochemical properties of the molecule to inform a logical method development strategy. We present detailed, field-proven protocols for sample pre-treatment using solid-phase extraction (SPE), optimized preparative HPLC conditions using an acidic mobile phase modifier, and post-purification processing. The causality behind critical choices, such as mobile phase composition and pH control, is explained to empower researchers to adapt and troubleshoot effectively.

Introduction: The Chromatographic Challenge of Basic Heterocycles

This compound is a heterocyclic building block relevant in medicinal chemistry and drug development. Its structure, incorporating a pyridazine ring, a primary amine, and a tertiary amine within a piperazine ring, defines it as a multivalent basic compound. The purification of such molecules via reversed-phase HPLC is frequently hampered by strong, undesirable interactions between the protonated basic analyte and residual silanol groups on the silica-based stationary phase. These secondary ionic interactions manifest as significant peak tailing, compromising resolution and purification efficiency.[1][2]

The objective of this work is to establish a robust and reproducible preparative HPLC protocol that overcomes these challenges. By systematically addressing column chemistry, mobile phase pH, and the choice of an appropriate acidic modifier, this guide provides a clear pathway to obtaining this compound in high purity.

Analyte Characterization

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyDetailsSource(s)
Structure
IUPAC Name This compound[3][4]
CAS Number 66346-94-9[3][5]
Molecular Formula C9H15N5[5][6]
Molecular Weight 193.25 g/mol [3][6]
Appearance Brown or yellow solid[5]
Key Feature Multivalent Base: Contains three basic nitrogen centers (primary amine, two tertiary amines) that can be protonated under acidic conditions, making it highly polar and prone to secondary interactions with the stationary phase.[2]

Rationale-Driven HPLC Method Development

The purification strategy hinges on controlling the ionization state of both the analyte and the stationary phase to minimize deleterious secondary interactions.

MethodDevelopment cluster_0 Method Development Workflow A Column Selection (C18, End-capped) B Mobile Phase Screening (Acidic Modifier) A->B Hydrophobic Retention C Gradient Optimization (Balance Resolution & Time) B->C Control Selectivity D Loading Study (Determine Max Capacity) C->D Maximize Throughput E Final Purification Protocol D->E Finalize Method

Caption: Logical workflow for HPLC method development.

Stationary Phase Selection

A high-purity, end-capped Reversed-Phase C18 column is the recommended stationary phase.[7]

  • Expert Rationale: The C18 alkyl chains provide the primary mechanism of retention via hydrophobic interactions.[7] More importantly, modern manufacturing techniques produce columns with high carbon loads and exhaustive "end-capping," where residual silanol groups (Si-OH) are chemically derivatized. This minimizes the number of available sites for ionic interaction with our protonated basic analyte, which is the principal cause of peak tailing.[1]

Mobile Phase: The Key to Peak Shape

The choice of mobile phase, specifically its pH, is the most critical factor for successfully purifying basic compounds.[8][9] The strategy is to operate at a low pH (around 2-3) to control surface chemistry.

SilanolInteraction cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Mid-Range pH (e.g., pH 4-7) node_low_ph Analyte (R-NH3+) Protonated Silanol (Si-OH) Neutral node_mid_ph Analyte (R-NH3+) Protonated Silanol (Si-O-) Ionized interaction_low_ph Minimal Ionic Interaction (Good Peak Shape) interaction_mid_ph Strong Ionic Interaction (Severe Peak Tailing)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

At low pH, the vast majority of surface silanol groups are protonated and thus electrically neutral.[8] While the basic analyte is protonated and carries a positive charge, the absence of a negatively charged surface prevents the ion-exchange mechanism responsible for peak tailing.[10]

Modifier Selection: Trifluoroacetic Acid (TFA) vs. Formic Acid (FA)

An acidic modifier is required to maintain a low pH. The two most common choices are TFA and FA. For purification applications where peak shape and resolution are paramount, TFA is the superior choice.

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)
Acidity (pKa) ~0.5~3.75
Mechanism Lowers mobile phase pH to ~2. Acts as an effective ion-pairing agent , neutralizing the analyte's positive charge and masking residual silanols.[10][11]Lowers mobile phase pH, but not as effectively as TFA. Primarily suppresses silanol ionization.[12]
Peak Shape Excellent. Typically produces sharp, symmetrical peaks for basic compounds.[10][11]Good to Fair. May still result in some peak tailing that requires further optimization.[10]
MS Compatibility Poor. Causes significant ion suppression in mass spectrometry.[13][14]Excellent. It is a volatile modifier and widely used for LC-MS applications.
Recommendation Ideal for purification with UV detection. Preferred for analytical LC-MS or when the final product must be free of TFA.

Experimental Protocols

Protocol 1: Sample Pre-Treatment via Solid-Phase Extraction (SPE)

Objective: To remove interfering impurities from the crude sample mixture, thereby protecting the preparative HPLC column and improving the efficiency of the purification.[15][16][17]

SPE_Workflow A 1. Condition B 2. Equilibrate A->B C 3. Load Sample B->C D 4. Wash (Impurities) C->D E 5. Elute (Analyte) D->E F Collect Eluate E->F

Caption: Standard workflow for solid-phase extraction.

Methodology:

  • Select Cartridge: Choose a C18 SPE cartridge. The sorbent mass depends on the sample mass to be loaded (a typical capacity for silica phases is ~5% w/w).[17]

  • Conditioning: Pass 3-5 column volumes of methanol through the cartridge to activate the C18 phase.

  • Equilibration: Pass 3-5 column volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent bed go dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a weak solvent (e.g., water with 5% acetonitrile). Apply the sample solution to the cartridge and allow it to pass through slowly.

  • Washing: Pass 3-5 column volumes of a weak solvent (e.g., 5-10% acetonitrile in water) through the cartridge to wash away highly polar, unretained impurities.

  • Elution: Elute the target compound with a stronger solvent, such as 50-80% acetonitrile in water.

  • Drying: Evaporate the solvent from the collected eluate under reduced pressure (e.g., using a rotary evaporator) to obtain the enriched sample, ready for HPLC injection.

Protocol 2: Preparative HPLC Purification

Instrumentation and Conditions:

ParameterSpecification
HPLC System Preparative HPLC system with a binary pump, autosampler/manual injector, and UV-Vis detector.
Column C18, 5-10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
Flow Rate ~18-22 mL/min (adjust based on column diameter).
Detection UV at 254 nm or a wavelength of maximum absorbance for the compound.
Column Temp. Ambient.
Injection Vol. Variable, determined by loading study. Dissolve sample in Mobile Phase A or a compatible weak solvent.
Gradient 5% to 60% Mobile Phase B over 20-30 minutes (This is a starting point and must be optimized based on analytical scale scouting runs).

Step-by-Step Procedure:

  • System Preparation: Ensure the mobile phase solvents are fresh, filtered, and degassed.[18] Purge the pump lines to remove any air bubbles.

  • Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the SPE-treated sample in the initial mobile phase composition or a solvent with lower elution strength to ensure good peak shape upon injection. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Run: Inject the prepared sample and start the gradient run.

  • Fraction Collection: Collect fractions corresponding to the main analyte peak based on the UV detector signal.

  • Column Flushing: After the run, flush the column with a high percentage of the organic phase (e.g., 95% B) to remove any strongly retained impurities.

  • Storage: Store the column in a suitable solvent, typically a mixture of water and organic solvent without the TFA modifier (e.g., 50:50 acetonitrile/water).

Protocol 3: Post-Purification Work-Up
  • Fraction Analysis: Run analytical HPLC on the collected fractions to identify those with the highest purity.

  • Pooling: Combine the pure fractions.

  • Solvent Removal: Remove the bulk of the acetonitrile using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to yield the purified compound as its TFA salt.

  • Salt Conversion (Optional): If the free base is required, the TFA salt can be dissolved in water, basified with a suitable base (e.g., NaHCO3), and extracted into an organic solvent like dichloromethane or ethyl acetate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Insufficiently acidic mobile phase. 2. Old or degraded column with exposed silanols. 3. Column overload.[1]1. Ensure TFA concentration is 0.1%. Check the pH of Mobile Phase A (~pH 2). 2. Replace the column with a new, high-quality end-capped C18 column. 3. Reduce the injection mass/volume.[1]
High Backpressure 1. Blockage in the system (e.g., guard column, inlet frit).[19] 2. Sample precipitation on the column. 3. High mobile phase viscosity or flow rate.1. Reverse-flush the column (disconnect from detector). If pressure remains high, replace the inlet frit or guard column. 2. Ensure the sample is fully dissolved in a solvent weaker than the mobile phase. 3. Reduce the flow rate.
Poor Resolution 1. Gradient is too steep. 2. Incorrect mobile phase composition. 3. Column overload.1. Decrease the gradient slope (e.g., run from 5% to 60% B over a longer time). 2. Try methanol instead of acetonitrile as the organic modifier to alter selectivity.[8] 3. Inject a smaller amount of sample.
Split Peaks 1. Void at the column inlet.[19] 2. Sample solvent is much stronger than the mobile phase. 3. Partially clogged inlet frit.1. Replace the column. 2. Dissolve the sample in the initial mobile phase conditions. 3. Replace the column inlet frit.

Conclusion

The successful purification of this compound by preparative reversed-phase HPLC is readily achievable through a scientifically-grounded approach. The primary challenge of its basic nature is effectively overcome by controlling the mobile phase chemistry. The use of a modern, end-capped C18 column with a water/acetonitrile mobile phase modified with 0.1% trifluoroacetic acid provides sharp, symmetrical peaks, enabling high-resolution separation. Pre-treatment of the crude sample with solid-phase extraction further enhances the efficiency and longevity of the preparative column. The protocols detailed herein offer a reliable and robust methodology for researchers and drug development professionals to obtain this valuable building block in high purity.

References

  • Sample preparation with solid-phase extraction. Scharlab Internacional. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Manual Solid Phase Extraction. SCION Instruments. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]

  • Solid-Phase Extraction. LCGC International. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation. [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Reddit. [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Waters Corporation. [Link]

  • Effect of the mobile phase composition on the separation and detection of intact proteins by reversed-phase liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • How to choose a mobile phase in HPLC. Quora. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

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  • Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. [Link]

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NMR characterization of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive NMR Characterization of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Introduction: The Structural Significance of a Privileged Scaffold

This compound, with CAS Number 66346-94-9, is a heterocyclic compound incorporating two key pharmacophores: the pyridazine ring and the N-methylpiperazine moiety.[1][2][3][4][5] The piperazine scaffold is a privileged structure frequently found in bioactive and pharmacologically relevant compounds, valued for its ability to improve physicochemical properties and engage in crucial biological interactions.[6][7] Similarly, pyridazine derivatives are explored for a wide range of therapeutic applications due to their diverse biological activities.[8][9][10]

Given the importance of this structural class in drug discovery and development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of such organic molecules in solution.[11] This application note provides a comprehensive guide and detailed protocols for the complete ¹H and ¹³C , leveraging a suite of 1D and 2D NMR experiments. The methodologies described herein are designed for researchers, medicinal chemists, and quality control scientists requiring robust and reliable structural confirmation.

Core Principles: Decoding the Molecular Fingerprint

The structural elucidation of this compound relies on the systematic analysis of chemical shifts, spin-spin coupling patterns, and through-bond correlations. The molecule presents several distinct spin systems: the aromatic protons of the disubstituted pyridazine ring, the eight protons of the piperazine ring, the N-methyl group protons, and the amine protons.

  • ¹H NMR: Provides initial information on the number of distinct proton environments, their relative ratios (via integration), and their neighboring protons (via coupling patterns).

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • 2D COSY (Correlation Spectroscopy): Maps proton-proton couplings within the same spin system, identifying adjacent protons (typically separated by two or three bonds). This is crucial for tracing the connectivity within the pyridazine and piperazine rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous one-bond C-H connectivity.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over two or three bonds). This experiment is indispensable for connecting the distinct fragments of the molecule, for instance, linking the piperazine ring protons to the pyridazine ring carbons, thus confirming the substitution pattern.

Experimental Workflow for Structural Elucidation

The process from sample receipt to final structure confirmation follows a logical and systematic progression. Each step builds upon the last, culminating in a fully assigned and verified molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Final Output Prep Dissolve 5-10 mg of compound in ~0.6 mL DMSO-d6 Std Add optional internal standard (e.g., TMS) Prep->Std NMR Insert sample into NMR Spectrometer (≥400 MHz) Std->NMR Transfer Lock Lock & Shim NMR->Lock OneD Acquire 1D Spectra (¹H, ¹³C{¹H}) Lock->OneD TwoD Acquire 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD Process Fourier Transform, Phase & Baseline Correction TwoD->Process Process FID Assign1D Assign 1D Spectra: Chemical Shifts, Integrals, Multiplicities Process->Assign1D Assign2D Assign 2D Spectra: Correlate spin systems Assign1D->Assign2D Structure Assemble Fragments & Confirm Connectivity Assign2D->Structure Confirm Structure Verified Structure->Confirm Finalize

Caption: A comprehensive workflow for the NMR-based structural elucidation of organic molecules.

Detailed Protocols

Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for this compound due to its excellent solvating power for polar, nitrogen-containing molecules and its ability to slow the chemical exchange of N-H protons, often resulting in sharper amine signals compared to protic solvents.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

    • For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm; δc ≈ 39.52 ppm) is common practice.[12]

NMR Data Acquisition

These protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Perform automatic or manual shimming of the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical solvent peak.[11]

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 (adjust for concentration).

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons for accurate integration.

    • Acquisition Time: 2-4 seconds.

  • ¹³C{¹H} NMR Acquisition (Proton-Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024-4096, owing to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., 'cosygpmf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • For HMBC, set the long-range coupling delay (d6) to optimize for correlations over a typical J-coupling range of 4-10 Hz.

Spectral Interpretation and Data Analysis

The structural assignment process is a puzzle where each piece of NMR data provides a clue to the final structure.

Expected ¹H NMR Signals:

  • Pyridazine Ring (H-4, H-5): Two signals are expected in the aromatic region (approx. 6.5-8.0 ppm). They will appear as doublets due to coupling to each other (³JHH). The proton adjacent to the amine group (H-4) is expected to be more shielded (further upfield) than the proton adjacent to the piperazine-substituted carbon (H-5).

  • Piperazine Ring (H-2', H-3', H-5', H-6'): Due to the substitution, the piperazine protons are diastereotopic. The four protons on the carbons adjacent to the pyridazine ring (C-2', C-6') will be deshielded and appear as a multiplet downfield (approx. 3.4-3.8 ppm). The four protons on the carbons adjacent to the N-methyl group (C-3', C-5') will appear as a multiplet further upfield (approx. 2.4-2.8 ppm).

  • Amine Group (-NH₂): A broad singlet is expected (approx. 5.5-6.5 ppm), the chemical shift of which is highly dependent on concentration and temperature. This signal will disappear upon D₂O exchange.

  • Methyl Group (-CH₃): A sharp singlet corresponding to three protons is expected in the aliphatic region (approx. 2.2-2.4 ppm).

Expected ¹³C NMR Signals:

  • Pyridazine Ring: Three signals are expected in the aromatic/heteroaromatic region. C-3 and C-6, being directly attached to nitrogen atoms, will be significantly deshielded (approx. 150-160 ppm). C-4 and C-5 will appear at higher field (approx. 110-130 ppm).

  • Piperazine Ring: Two distinct signals are expected. The carbons adjacent to the pyridazine ring (C-2', C-6') will be downfield (approx. 45-50 ppm), while the carbons adjacent to the N-methyl group (C-3', C-5') will be further upfield (approx. 52-56 ppm). The substitution pattern can influence these shifts.[11]

  • Methyl Carbon: A single signal in the high-field aliphatic region (approx. 45-48 ppm).

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These are predictive values based on established chemical shift theory and data from related structures.[8][13][14]

Assignment Atom Number Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
Pyridazine-H44~6.7Doublet (d)~112
Pyridazine-H55~7.5Doublet (d)~128
Pyridazine-C33--~158
Pyridazine-C66--~155
Amine-NH₂~5.8Broad Singlet (br s)-
Piperazine-H2', 6'~3.6Multiplet (m)~44
Piperazine-H3', 5'~2.5Multiplet (m)~54
Methyl-H-CH₃~2.2Singlet (s)~46

Note: The assignments for piperazine carbons C-3'/5' and the methyl carbon may overlap or be very close.

Connecting the Pieces with 2D NMR:
  • COSY: Will show a clear correlation between the two pyridazine doublets (H-4 and H-5). It will also show correlations among the protons within the piperazine ring system.

  • HSQC: Will directly link H-4 to C-4, H-5 to C-5, the piperazine protons to their respective carbons, and the methyl protons to the methyl carbon.

  • HMBC: This is the key experiment for final confirmation. Crucial correlations to look for are:

    • From the piperazine protons at the 2' and 6' positions to the pyridazine carbon C-6.

    • From the pyridazine proton H-5 to carbons C-3 and C-6.

    • From the methyl protons to the piperazine carbons at the 3' and 5' positions.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the complete structural characterization of this compound. The protocols and analytical strategies detailed in this note offer a robust framework for researchers to confirm the identity, purity, and structure of this and related heterocyclic compounds with high confidence, ensuring data integrity for applications in medicinal chemistry, process development, and quality assurance.

References

  • Dovbnya, K. V., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 819-24. Available at: [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 133-143. Available at: [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate Publication. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Clayden, J., et al. (2019). Asymmetric Synthesis of Arylpiperazines by Decarboxylative Arylation and Kinetic Resolution. Angewandte Chemie International Edition, 58(44), 15763-15767. (Reference providing context on piperazine NMR). Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-60. Available at: [Link]

  • Al-Tel, T. H. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9021-9035. Available at: [Link]

  • ResearchGate. (1966). H-H and 13C-H coupling constants in pyridazine. ResearchGate Publication. Available at: [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(6), 535-544. Available at: [Link]

  • Autech Industry Co.,Limited. (n.d.). CAS 66346-94-9|this compound. Autech Industry Co.,Limited. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. ChemUniverse Product Page. Available at: [Link]

  • Ather, A., et al. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available at: [Link]

  • Semantic Scholar. (2014). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid. PubChem Database. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 66346-94-9 | this compound. Hoffman Fine Chemicals. Available at: [Link]

Sources

Application Notes & Protocols for Fragment-Based Drug Discovery Utilizing 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2] This approach focuses on screening low molecular weight compounds (fragments) that, despite typically weak binding affinities, can be elaborated into highly potent and drug-like molecules.[1] This guide provides a detailed exploration of the application of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine as a strategic fragment in FBDD campaigns. We will delve into the rationale behind its selection, its inherent chemical properties that make it an attractive starting point, and provide comprehensive, step-by-step protocols for its screening and validation using key biophysical techniques including Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Furthermore, we will outline strategies for the subsequent optimization of this fragment into a lead compound.

Introduction to this compound as a Privileged Fragment

The selection of a high-quality fragment library is paramount to the success of any FBDD program.[1] this compound is a compelling candidate for inclusion in such a library, embodying several key attributes of a desirable fragment.

The core of this fragment is the pyridazine ring, a heterocyclic scaffold recognized for its unique physicochemical properties.[3] The pyridazine motif can enhance aqueous solubility and often serves as a bioisostere for other aromatic rings like pyridine or pyrimidine. Notably, the 3-aminopyridazine substructure is a key feature in several approved drugs, highlighting its pharmacological relevance.[3]

The appended 4-methylpiperazine group is also a frequently utilized moiety in medicinal chemistry.[1][4] The piperazine ring can significantly improve the solubility and other drug-like properties of a molecule.[1] The tertiary amine of the piperazine offers a potential hydrogen bond acceptor and a basic center, which can be crucial for interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66346-99-4[5][6][7]
Molecular Formula C9H15N5[5][7]
Molecular Weight 193.25 g/mol [7]
Appearance Brown or yellow solid[5]
Hydrogen Bond Donors 1 (amine)Calculated
Hydrogen Bond Acceptors 4 (2 pyridazine N, 2 piperazine N)Calculated
Rotatable Bonds 1Calculated

These properties position this compound as a versatile fragment capable of engaging in a variety of interactions with a protein target, including hydrogen bonding and hydrophobic interactions. Its relatively low molecular weight and complexity provide a solid starting point for optimization.

Experimental Workflows for Fragment Screening

The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection and characterization. Below are detailed protocols for screening this compound using SPR, NMR, and X-ray crystallography.

Primary Screening and Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it well-suited for primary fragment screening.

FBDD_SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening & Validation cluster_analysis Data Analysis prep_target Target Protein Immobilization primary_screen Primary Screen (Single Concentration) prep_target->primary_screen prep_fragment Fragment Solubilization (e.g., in DMSO) prep_fragment->primary_screen data_processing Data Processing & Reference Subtraction primary_screen->data_processing dose_response Dose-Response Analysis of Initial Hits kinetics Kinetic Analysis (ka, kd, KD) dose_response->kinetics hit_triaging Hit Triage based on Response & Ligand Efficiency data_processing->hit_triaging hit_triaging->dose_response

Figure 1: A generalized workflow for fragment screening using SPR.

Protocol: SPR Screening of this compound

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel using the same activation/deactivation procedure but without protein injection.

  • Fragment Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • For the primary screen, dilute the fragment stock into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 1-2%. Ensure the DMSO concentration in the running buffer is precisely matched.

  • Primary Screening:

    • Inject the fragment solution over the target and reference flow cells.

    • Monitor the binding response in real-time. A positive hit is characterized by a higher response in the target flow cell compared to the reference cell.

  • Hit Validation and Affinity Determination:

    • For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM).

    • Determine the equilibrium dissociation constant (KD) by fitting the steady-state binding responses to a 1:1 binding model.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection.

    • Calculate the ligand efficiency (LE) for confirmed hits using the formula: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.

Orthogonal Validation and Structural Insights with NMR Spectroscopy

NMR spectroscopy is a powerful tool for detecting weak fragment binding and can provide valuable information about the binding site on the target protein.

Protocol: Ligand-Observed NMR Screening

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, in 99.9% D2O).

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Saturation Transfer Difference (STD) NMR:

    • Acquire a 1D proton NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum of the fragment in the presence of the target protein.

    • Irradiate the protein with a train of saturation pulses at a frequency where only protein resonances absorb (e.g., -1 ppm).

    • Acquire a reference spectrum with the saturation frequency set far away from any protein or ligand signals (e.g., 40 ppm).

    • Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that persist in the difference spectrum belong to the binding fragment.

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY):

    • This technique relies on the transfer of magnetization from bulk water to the binding ligand via the protein.

    • A positive NOE signal for the ligand indicates binding, while non-binding compounds will show a negative NOE.

High-Resolution Structural Characterization by X-ray Crystallography

X-ray crystallography provides unparalleled detail of the fragment's binding mode, which is crucial for structure-based drug design.

FBDD_Xray_Workflow crystal_prod Protein Expression, Purification & Crystallization soaking Crystal Soaking with Fragment crystal_prod->soaking cryo Cryo-protection & Freezing soaking->cryo data_collection X-ray Diffraction Data Collection cryo->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (Molecular Replacement) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement analysis Analysis of Fragment Binding Pose refinement->analysis

Figure 2: Workflow for determining the co-crystal structure of a fragment and its target protein.

Protocol: Co-crystallization of Target Protein with this compound

  • Crystal Preparation:

    • Grow crystals of the apo-protein to a suitable size for diffraction experiments.

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration significantly higher than its expected KD (e.g., 1-10 mM).

    • Transfer the protein crystals into this solution and allow them to soak for a defined period (e.g., a few hours to overnight).

  • Data Collection and Processing:

    • Cryo-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using appropriate software (e.g., XDS or MOSFLM).

  • Structure Determination and Refinement:

    • Solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and perform iterative rounds of refinement.

From Fragment to Lead: Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to optimize its affinity and selectivity. The primary strategies for this are fragment growing, linking, and merging.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to explore adjacent pockets in the binding site. For this compound, potential growth vectors include:

  • The amine group on the pyridazine ring: This can be acylated, alkylated, or used as a handle for further chemical elaboration.

  • The pyridazine ring itself: Substitution at other positions on the ring could lead to improved interactions.

  • The methyl group on the piperazine: While less synthetically tractable, this could be a point for modification.

Structure-Activity Relationship (SAR)

A systematic exploration of the structure-activity relationship is crucial for fragment optimization. This involves synthesizing and testing a series of analogs of the initial fragment hit. For example, one could explore:

  • Piperazine modifications: Replacing the methyl group with other alkyl or aryl groups.

  • Linker modifications: Varying the point of attachment of the piperazine to the pyridazine.

  • Pyridazine core modifications: Exploring other isomeric pyridazines or related heterocyclic cores.

SAR_Cycle design Design Analogs synthesis Synthesize Analogs design->synthesis Hypothesis testing Test Analogs (Binding & Functional Assays) synthesis->testing Compounds analysis Analyze SAR Data testing->analysis Data analysis->design New Hypothesis

Figure 3: The iterative cycle of Structure-Activity Relationship (SAR) analysis in lead optimization.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, derived from the combination of the pyridazine and methylpiperazine scaffolds, make it an attractive fragment for screening against a variety of biological targets. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively screen and validate this and other similar fragments, and the outlined optimization strategies provide a roadmap for transforming weakly binding hits into potent lead compounds. The successful application of these methodologies can significantly accelerate the discovery of novel therapeutics.

References

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  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. NIH. [Link]

  • 1-Methylpiperazine | C5H12N2 | CID 53167. PubChem. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Structure-Activity Relationship (SAR). Pharmacology Mentor. [Link]

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Application Notes and Protocols for Developing an Anti-inflammatory Assay for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridazine nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Notably, various pyridazine derivatives have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics.[3][4][5]

The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. These compounds have been shown to target critical mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and self-validating assay system to screen and characterize the anti-inflammatory potential of novel pyridazine derivatives.

Understanding the Inflammatory Landscape: Key Signaling Pathways

A thorough understanding of the underlying molecular mechanisms of inflammation is paramount for the rational design and evaluation of anti-inflammatory agents. Two central signaling pathways that orchestrate the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of a vast array of pro-inflammatory genes.[6][7][8] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for TNF-α, IL-6, and COX-2.[8][9]

Figure 1: Simplified NF-κB Signaling Pathway.
The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical regulator of the inflammatory response, activated by cellular stress and inflammatory cytokines.[10][11][12] This pathway involves a cascade of protein kinases, where a MAPKKK activates a MAPKK (MKK3/6), which in turn activates p38 MAPK.[10][12] Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, ultimately leading to the increased expression of pro-inflammatory cytokines and enzymes like COX-2.[11][13]

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) TranscriptionFactors->GeneExpression Induces

Figure 2: Overview of the p38 MAPK Signaling Pathway.

In Vitro Assay Cascade for Screening Pyridazine Derivatives

A tiered approach to in vitro screening allows for the efficient identification and characterization of promising anti-inflammatory pyridazine derivatives. This section details the protocols for a series of robust and validated assays.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, key mediators of pain and inflammation.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] This assay quantifies the ability of pyridazine derivatives to inhibit COX-2 activity.

Experimental Protocol: A fluorometric or colorimetric inhibitor screening kit is recommended for high-throughput and reliable results.[14][15]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and a detection probe.[14][16]

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and diluted COX-2 enzyme to the appropriate wells.[16][17]

    • Add varying concentrations of the pyridazine test compounds (typically in DMSO, with the final concentration not exceeding 1%) to the inhibitor wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO).[14]

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[17]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[17]

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[14][15]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the pyridazine derivative and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Parameter Description
Enzyme Human recombinant COX-2
Substrate Arachidonic Acid
Detection Fluorometric or Colorimetric
Positive Control Celecoxib
Endpoint IC50 Value
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO).[18] NO is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory therapies. This assay measures the ability of pyridazine derivatives to suppress NO production in activated macrophages.

Experimental Protocol: The Griess assay is a simple and widely used colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[19][20]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[19][21]

    • Pre-treat the cells with various concentrations of the pyridazine derivatives for 1-2 hours.[21]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[21][22] Include wells with cells and LPS only (positive control), cells only (negative control), and media only (blank).

  • Griess Reagent Assay:

    • After incubation, collect an equal volume of cell culture supernatant from each well.[21]

    • Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.[20]

    • Add the Griess reagent to the supernatants in a separate 96-well plate.[19]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540-550 nm using a microplate reader.[19][20]

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition by the pyridazine derivatives.

Parameter Description
Cell Line RAW 264.7 Macrophages
Stimulant Lipopolysaccharide (LPS)
Assay Griess Assay
Positive Control Dexamethasone or L-NAME
Endpoint Percent Inhibition of Nitrite Production
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification

Scientific Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by activated macrophages that play a central role in orchestrating the inflammatory response.[22] The ability of a compound to inhibit the production of these cytokines is a strong indicator of its anti-inflammatory potential.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[22][23][24]

  • Sample Collection: Use the same cell culture supernatants collected from the NO production assay.

  • ELISA Procedure:

    • Follow the protocol provided with the specific mouse TNF-α and IL-6 ELISA kits.[22]

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate (e.g., streptavidin-HRP), and finally a substrate for color development.[24]

  • Measurement and Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[24]

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage of inhibition by the pyridazine derivatives.

Parameter Description
Cytokines TNF-α and IL-6
Assay Enzyme-Linked Immunosorbent Assay (ELISA)
Positive Control Dexamethasone
Endpoint Percent Inhibition of Cytokine Production

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Scientific Rationale: While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for evaluating the overall anti-inflammatory efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model to assess the efficacy of anti-inflammatory drugs.[25][26][27][28]

Experimental Protocol:

  • Animal Acclimatization and Grouping:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups with different doses of the pyridazine derivative.

  • Drug Administration:

    • Administer the pyridazine derivatives and the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[26][28] The vehicle control group receives the vehicle only.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.[26][28]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[26][27]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Parameter Description
Animal Model Rat (Wistar or Sprague-Dawley)
Phlogistic Agent Carrageenan
Positive Control Indomethacin
Endpoint Percent Inhibition of Paw Edema

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from this comprehensive assay cascade will allow for a thorough evaluation of the anti-inflammatory potential of the synthesized pyridazine derivatives. By comparing the IC50 values from the COX-2 assay, the percentage of inhibition of NO and cytokine production, and the in vivo efficacy, a structure-activity relationship (SAR) can be established. This will provide valuable insights into the chemical moieties responsible for the observed biological activity, guiding the design and synthesis of more potent and selective anti-inflammatory agents.

Conclusion

The protocols outlined in this application note provide a robust and self-validating framework for the discovery and characterization of novel anti-inflammatory pyridazine derivatives. By systematically evaluating their effects on key inflammatory mediators and pathways, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The integration of in vitro and in vivo assays, coupled with a deep understanding of the underlying molecular mechanisms, is essential for advancing the field of anti-inflammatory drug discovery.

References

  • Schematic diagram of the core NF‐κB signalling pathway. The core... - ResearchGate. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. Available at: [Link]

  • Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. Available at: [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Available at: [Link]

  • The canonical NF-κB pathway. Schematic representation of the three main... - ResearchGate. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]

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  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. Available at: [Link]

  • P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]

  • p38 MAPK Signaling - QIAGEN GeneGlobe. Available at: [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. Available at: [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. Available at: [Link]

  • TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... - ResearchGate. Available at: [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. Available at: [Link]

  • Which ELISA kit to assess the RAW 264.7 cells activation? - ResearchGate. Available at: [Link]

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protocol for testing anticancer activity of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed protocol for testing the anticancer activity of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine.

Application Note & Protocol

Topic: A Systematic Protocol for Evaluating the Anticancer Activity of this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridazine chemical scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1] This document provides a comprehensive, multi-phase protocol for the preclinical evaluation of a novel pyridazine derivative, this compound. The proposed workflow is designed to systematically assess the compound's cytotoxic and cytostatic effects, elucidate its primary mechanism of action, and validate its efficacy in a preliminary in vivo model. The protocol begins with broad in vitro screening to determine potency across diverse cancer cell lines, followed by detailed mechanistic assays focusing on apoptosis and cell cycle progression, and culminates in an in vivo xenograft study to establish preclinical proof-of-concept. This structured approach ensures a thorough and robust evaluation, generating the critical data necessary for go/no-go decisions in the early stages of cancer drug discovery.

Introduction: Rationale and Scientific Background

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Heterocyclic compounds, particularly those containing the pyridazine ring system, have garnered substantial interest due to their advantageous physicochemical properties and diverse pharmacological activities, including potent antitumor effects.[1][2] The pyridazine core is present in several approved and investigational drugs, often targeting key pathways in cancer progression.[1][3]

The subject of this protocol, this compound, combines the pyridazine scaffold with a 4-methylpiperazine moiety. The piperazine ring is another common feature in successful kinase inhibitors, suggesting that this compound may exert its effects by modulating cellular signaling pathways frequently dysregulated in cancer.[4]

Given the absence of published data on this specific molecule, a systematic and hypothesis-driven testing protocol is essential. The strategy outlined herein is modeled after established preclinical drug discovery funnels, such as those employed by the National Cancer Institute (NCI), which prioritize a tiered approach.[5][6][7] This begins with broad screening to identify sensitive cancer types, followed by deeper mechanistic studies to understand how the compound works, a critical step for identifying potential biomarkers and predicting clinical response.

Overall Experimental Workflow

The evaluation of this compound is structured as a two-phase process. Phase 1 focuses on in vitro characterization to establish bioactivity and mechanism. Promising results from Phase 1 trigger progression to Phase 2, which involves in vivo validation of the compound's anticancer efficacy.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation A Compound Preparation & QC C Primary Cytotoxicity Screen (MTT / CTG Assay) Determine IC50 Values A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D Go/No-Go Decision (Potency & Selectivity) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E Proceed F Cell Cycle Analysis (PI Staining) D->F Proceed D->stop Terminate G Mechanistic Insights (Mode of Action) E->G F->G H Animal Model Selection (Immunodeficient Mice) G->H Compound Advances I Cell Line-Derived Xenograft (CDX) Model Establishment H->I J Efficacy Study (Tumor Growth Inhibition) I->J K Final Report (Preclinical Proof-of-Concept) J->K

Caption: High-level workflow for anticancer activity testing.

Phase 1: In Vitro Evaluation

The primary goal of this phase is to determine if this compound possesses intrinsic anticancer activity and to elucidate its cellular mechanism of action.

Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)

Rationale: The initial step is to assess the compound's ability to reduce the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation. The MTT assay is a robust, colorimetric method suitable for high-throughput screening.[8] This screen will determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. A broad panel of cell lines is recommended to identify potentially sensitive cancer types.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells from various cancer types (e.g., breast, colon, lung, leukemia) into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM to 0.01 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-7BreastResultResult
HCT-116ColonResultResult
A549LungResultResult
K562LeukemiaResultResult
Protocol: Apoptosis Determination by Annexin V & Propidium Iodide Staining

Rationale: If the compound reduces cell viability, it is crucial to determine if it does so by inducing programmed cell death (apoptosis). During early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[9][10] Flow cytometry analysis of cells co-stained with Annexin V and PI distinguishes between viable, early apoptotic, late apoptotic, and necrotic populations.[9]

Caption: Simplified cascade showing key apoptosis markers.

Step-by-Step Protocol:

  • Cell Treatment: Seed a sensitive cell line (identified in the MTT assay) in 6-well plates. Treat the cells with the test compound at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation:

Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle ControlResultResultResult
Compound (IC50)ResultResultResult
Compound (2x IC50)ResultResultResult
Positive ControlResultResultResult
Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer drugs function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death. Analyzing the DNA content of a cell population using a stoichiometric DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] An accumulation of cells in a specific phase following treatment suggests the compound interferes with that particular stage of cell division.

G G1 G1 Phase (Growth) cp1 G1/S Checkpoint G1->cp1 S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 cp2 G2/M Checkpoint G2->cp2 M M Phase (Mitosis) M->G1 cp1->S cp2->M

Caption: The four main phases of the eukaryotic cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed a sensitive cell line in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvesting: Collect and wash the cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[12]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. Use software to model the resulting DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlResultResultResult
Compound (IC50)ResultResultResult
Positive ControlResultResultResult

Phase 2: In Vivo Efficacy Evaluation

Rationale: While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a tumor within a living organism.[13] An in vivo study is a critical step to assess a compound's efficacy, pharmacokinetics, and potential toxicity in a more biologically relevant system.[14] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used preclinical model for this purpose.[15][16]

Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice) to prevent rejection of the human tumor cells.[16]

  • Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 1-5 million cells in PBS/Matrigel) into the flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO) on the defined schedule.

    • Test Compound Group: Administer this compound at one or more dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly) must be determined based on preliminary tolerability studies.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Record the body weight of each mouse at the same frequency as a measure of general toxicity.

    • Clinical Signs: Observe the mice for any signs of distress or adverse effects.

  • Study Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and final tumor weight between groups.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Cancer cell assays in vitro. Pharmatest Services. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

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  • Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. [Link]

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  • Cell cycle analysis. Wikipedia. [Link]

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  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Springer. [Link]

  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF. ResearchGate. [Link]

  • The National Cancer Institute ALMANAC: A Comprehensive Screening Resource for the Detection of Anticancer Drug Pairs with Enhanced Therapeutic Activity. AACR Journals. [Link]

  • Preclinical screening methods in cancer. PubMed Central. [Link]

  • The NCI In Vitro Anticancer Drug Discovery Screen. ResearchGate. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][14][17][18]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram. ResearchGate. [Link]

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Application Notes and Protocols for Solubilizing 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Effective and reproducible in vitro studies using cell-based assays are fundamental to exploring the therapeutic potential of such compounds. A critical prerequisite for obtaining reliable data from these assays is the proper solubilization of the test compound in a manner that is compatible with the cell culture environment, ensuring maximal bioavailability while minimizing solvent-induced cytotoxicity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for solubilizing this compound for cell culture applications. We will delve into the rationale behind solvent selection, provide step-by-step protocols for preparing stock solutions and working concentrations, and outline essential validation steps to ensure the integrity of your experiments.

Physicochemical Properties and Pre-solubilization Considerations

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its chemical structure (Molecular Formula: C9H15N5, Molecular Weight: 193.25 g/mol ) and the known characteristics of related pyridazine and piperazine-containing compounds.[4][5][6]

PropertyInferred Characteristics & Implications for Solubilization
Polarity The presence of multiple nitrogen atoms in the pyridazine and piperazine rings suggests the molecule has polar character and the potential for hydrogen bonding. The parent compound, pyridazine, is miscible with water.[2] However, the overall molecule is larger and more complex, likely reducing aqueous solubility.
Basicity (pKa) The amine groups on the pyridazine ring and the tertiary amine in the methylpiperazine moiety are basic. This suggests that the compound's solubility will be pH-dependent, with increased solubility at lower pH due to protonation of the nitrogen atoms.
Lipophilicity (logP) The presence of the methylpiperazine group and the overall carbon framework will contribute to some degree of lipophilicity. This characteristic often necessitates the use of an organic co-solvent for initial solubilization.

Given these inferred properties, a common and effective strategy for solubilizing similar drug-like molecules for cell culture is to first dissolve the compound in a water-miscible organic solvent at a high concentration to create a stock solution. This stock is then serially diluted into the aqueous cell culture medium to achieve the desired final concentration.

Recommended Solubilization Protocol

This protocol is designed to be a starting point and may require optimization based on the specific cell line and experimental conditions.

PART 1: Preparation of a Concentrated Stock Solution

The choice of an appropriate solvent is critical. Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving a broad range of organic compounds for biological assays due to its high solubilizing power and relatively low toxicity at the final working concentrations.[7][8]

Materials:

  • This compound (solid powder)[4]

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 1.93 mg of the compound.

  • Initial Solvent Addition: Add a calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For 1.93 mg to make a 10 mM stock, you would add 1 mL of DMSO.

  • Facilitating Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution. Caution: Avoid excessive heat, which could degrade the compound.

    • Sonication for short bursts can also be an effective method to break up aggregates and enhance solubility.

  • Sterilization and Storage:

    • Once fully dissolved, the stock solution should be considered sterile if prepared under aseptic conditions. If not, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability. Protect from light by using amber vials or wrapping tubes in foil.

PART 2: Preparation of Working Solutions in Cell Culture Medium

It is crucial to dilute the DMSO stock solution into the cell culture medium in a stepwise manner to prevent the compound from precipitating out of solution. The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.5%, as higher concentrations can be cytotoxic.[7]

Materials:

  • Prepared stock solution of this compound in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if required)

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): For high final concentrations, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM intermediate solution.

  • Final Dilution:

    • Calculate the volume of the stock (or intermediate) solution needed to achieve the desired final concentration in your experiment.

    • Add the calculated volume of the compound solution to the pre-warmed cell culture medium. Crucially, add the compound solution to the medium, not the other way around, while gently vortexing or swirling the medium. This rapid dispersal helps to prevent localized high concentrations that can lead to precipitation. .

    • For example, to prepare 1 mL of a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level for your specific cell line (generally ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Solubilization Workflow Diagram

Solubilization_Workflow cluster_prep PART 1: Stock Solution Preparation cluster_working PART 2: Working Solution Preparation A Weigh Compound B Add DMSO A->B Target: 10-50 mM C Vortex / Warm / Sonicate B->C Ensure Complete Dissolution D Sterile Filter (Optional) C->D E Aliquot & Store at -20°C/-80°C D->E F Thaw Stock Solution E->F For Experiment G Prepare Intermediate Dilution (in Culture Medium) F->G e.g., 1:10 dilution H Prepare Final Dilution (in Culture Medium) G->H Add dropwise with mixing I Add to Cells H->I Final DMSO ≤ 0.5%

Caption: Workflow for solubilizing this compound.

Validation and Troubleshooting

A self-validating protocol is essential for trustworthy and reproducible results.

| Step | Method | Purpose | Troubleshooting | | --- | --- | --- | | 1. Visual Inspection | After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness, crystals, or film). Check again after incubation at 37°C for a short period. | To confirm that the compound remains in solution under experimental conditions. | If precipitation occurs, try a lower final concentration, use a slightly higher DMSO concentration in the stock (while keeping the final concentration low), or prepare a fresh dilution. | | 2. pH Measurement | Measure the pH of the final working solution. | The addition of a basic compound could potentially alter the pH of the culture medium, affecting cell health and compound activity. | If the pH shifts significantly, the medium may need to be re-buffered, or an alternative solubilization strategy (e.g., using an acidic salt form of the compound) should be considered. | | 3. Vehicle Control | Always include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO as the compound-treated groups). | To distinguish the effects of the compound from any effects of the solvent. | If the vehicle control shows significant cytotoxicity or other effects, the final DMSO concentration must be lowered. |

Alternative Solubilization Strategies

If solubility issues persist with DMSO, consider the following alternatives:

  • Use of the Hydrochloride Salt: If available, the hydrochloride salt form of this compound may exhibit higher aqueous solubility.[9] The initial dissolution could be attempted in sterile water or PBS before dilution in culture medium.

  • Acidic Solutions: For the free base, initial solubilization in a dilute acidic solution (e.g., 0.1 N HCl) can be attempted to protonate the basic nitrogens and increase aqueous solubility. This acidic stock must then be carefully neutralized and diluted into the buffered cell culture medium. This approach requires careful pH monitoring.

  • Other Organic Solvents: Solvents such as ethanol or dimethylformamide (DMF) can be used, but their potential for cytotoxicity at final working concentrations must be carefully evaluated for the specific cell line in use.

Conclusion

The successful solubilization of this compound is a foundational step for accurate in vitro evaluation. The recommended protocol, centered on the use of a DMSO stock solution followed by careful serial dilution, provides a robust starting point for most cell culture applications. By paying close attention to the principles of solubility, solvent compatibility, and protocol validation, researchers can generate reliable and reproducible data, thereby advancing the understanding of this and other promising pyridazine derivatives in drug discovery.

References

  • Vertex AI Search. CAS 66346-94-9|this compound.
  • CymitQuimica. This compound.
  • ChemicalBook. This compound | 66346-94-9.
  • MDPI. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.
  • BLDpharm. N/A|this compound hydrochloride.
  • ChemicalBook. This compound synthesis.
  • Benchchem. The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • NIH. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Smolecule. Buy Pyridazine | 289-80-5.
  • ChemBK. pyridazin-3-amine hydrochloride.
  • NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.

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The Strategic Utility of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1] Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, serving as a highly effective hinge-binding motif.[2] The strategic functionalization of this core structure is paramount in developing potent and selective kinase inhibitors for therapeutic use, especially in oncology.[1][3]

This guide focuses on the application of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS No: 66346-94-9), a key chemical intermediate, in the synthesis of advanced kinase inhibitors.[4] This intermediate offers a convergent synthetic approach, incorporating the solubilizing and often pharmacologically active 4-methylpiperazine group early in the synthetic route. The primary amine at the 3-position provides a versatile handle for subsequent coupling reactions to build the final complex molecule.

We will provide detailed, field-tested protocols for both the synthesis of this key intermediate and its subsequent elaboration into a representative kinase inhibitor scaffold. The causality behind experimental choices, safety considerations, and the strategic importance of each step will be thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties & Safety Data

A summary of the key properties for the title intermediate and its precursors is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[5][6][7]

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )AppearanceKey Hazards
This compound 66346-94-9C₉H₁₅N₅193.25Brown or yellow solidNot fully characterized; handle with care.[8]
6-Chloropyridazin-3-amine 5469-69-2C₄H₄ClN₃129.55White to light brown powderSkin/eye irritant.[7]
1-Methylpiperazine 109-01-3C₅H₁₂N₂100.16Colorless liquidFlammable, corrosive, skin/eye irritant.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title intermediate is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazine ring nitrogen atoms activates the chlorine-bearing carbon for nucleophilic attack by the secondary amine of 1-methylpiperazine.[9]

Reaction Scheme: Synthesis of the Intermediate

Caption: Synthesis of the title intermediate via SNAr.

Detailed Step-by-Step Protocol

This protocol is based on established methodologies for the reaction of chloropyridazines with amine nucleophiles.[10][11]

Materials & Equipment:

  • 6-Chloropyridazin-3-amine (1.0 eq)

  • 1-Methylpiperazine (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-chloropyridazin-3-amine (1.0 eq). Add the chosen solvent (e.g., DMF or Ethanol, approx. 10-15 mL per gram of starting material). Stir the mixture to dissolve the solid.

    • Causality Note: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, particularly if the reaction is sensitive or prolonged. The choice of a polar aprotic solvent like DMF or a protic solvent like ethanol facilitates the dissolution of reactants and can influence reaction rates.[10]

  • Addition of Nucleophile: To the stirring solution, add 1-methylpiperazine (2.5 eq) dropwise.

    • Causality Note: An excess of 1-methylpiperazine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, approx. 78-80 °C; for DMF, a temperature of 100-120 °C may be employed for faster reaction) and maintain for 4-12 hours.

    • Causality Note: Heating provides the necessary activation energy for the SNAr reaction. Reaction progress should be monitored to determine the optimal time.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane/Methanol, 95:5).

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add distilled water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the dried organic phase to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to afford pure this compound.

Part 2: Application in Kinase Inhibitor Synthesis

The 3-amino group of our intermediate is now poised for coupling with an appropriate electrophilic partner to construct the final kinase inhibitor. A common and powerful method for this transformation is the Buchwald-Hartwig amination, which forms a C-N bond between the amine and an aryl halide.

Workflow: Elaboration into a Kinase Inhibitor Scaffold

G cluster_0 Synthesis of Intermediate cluster_1 Coupling Reaction cluster_2 Analysis & Purification start 6-Chloropyridazin-3-amine + 1-Methylpiperazine snar Nucleophilic Aromatic Substitution (S N Ar) start->snar intermediate This compound snar->intermediate coupling Palladium-Catalyzed Coupling (e.g., Buchwald-Hartwig) intermediate->coupling Reactant aryl_halide Aryl Halide Partner (e.g., 4-Bromobenzoyl chloride) aryl_halide->coupling final_product Final Kinase Inhibitor Scaffold coupling->final_product Product Formation purification Purification (Chromatography, Recrystallization) final_product->purification analysis Structural Characterization (NMR, MS, HPLC) purification->analysis

Caption: General workflow from intermediate to final product.

Representative Protocol: Buchwald-Hartwig Amination

This protocol illustrates the coupling of the intermediate with a representative aryl bromide. The specific choice of aryl partner would be dictated by the structure-activity relationship (SAR) of the target kinase.[12]

Materials & Equipment:

  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 1-bromo-4-(trifluoromethyl)benzene) (1.1 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Addition of Reactants: In a separate vial, dissolve this compound (1.0 eq) in the anhydrous, degassed solvent. Add this solution to the Schlenk flask containing the other reagents.

    • Causality Note: The order of addition can be critical. It is often preferable to add the amine solution last. The solvent must be anhydrous and degassed as both oxygen and water can deactivate the palladium catalyst.

  • Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C for 12-24 hours with vigorous stirring.

    • Causality Note: The Buchwald-Hartwig catalytic cycle requires thermal energy. The specific temperature depends on the reactivity of the aryl halide and the chosen catalyst/ligand system.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Wash the Celite pad with additional solvent. d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product. Further purification by recrystallization may be necessary to achieve high purity.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors. Its preparation via a robust SNAr reaction and its subsequent functionalization through modern cross-coupling methodologies provide a reliable and efficient route for drug discovery and development professionals. The protocols detailed herein offer a solid foundation for the synthesis and application of this important building block, enabling the exploration of novel chemical space in the quest for next-generation therapeutics.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Med. Chem. Lett.
  • Thermo Fisher Scientific. Safety Data Sheet: 1-Amino-4-methylpiperazine. 2016.
  • Dundar, Y., et al. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online. 2010.
  • Biosynth.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. 2016.
  • AdooQ BioScience. CAS 66346-94-9 | this compound. Available from: [Link]

  • Debnath, U., et al. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry. 2017.
  • BenchChem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • BenchChem.
  • Thermo Fisher Scientific.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. 2024.
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Kodama, T., Sasaki, I., & Sugimura, H. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. 2021.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Pharmaceutical Synthesis: The Role of 6-Chloropyridazin-3-amine.
  • Al-Ostath, A., et al.
  • Rahman, M. M., et al. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Biomedical Science.
  • Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your laboratory work.

Synthesis Overview: A Nucleophilic Aromatic Substitution Approach

The most common and direct route to synthesizing this compound (Target Compound) is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted pyridazine, typically 6-chloro-3-aminopyridazine, with 1-methylpiperazine. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles.[1]

The general reaction scheme is as follows:

Reactants:

  • 6-chloro-3-aminopyridazine[2]

  • 1-methylpiperazine

Product:

  • This compound[3][4][5]

This reaction is typically carried out in a suitable solvent and may or may not require a base, depending on the reaction conditions and the nature of the starting materials.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the SNAr mechanism for this synthesis.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products 6-chloro-3-aminopyridazine 6-chloro-3-aminopyridazine Intermediate Meisenheimer-like Intermediate 6-chloro-3-aminopyridazine->Intermediate 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->6-chloro-3-aminopyridazine Nucleophilic Attack Target_Compound This compound Intermediate->Target_Compound Chloride_Ion Cl-

Caption: SNAr mechanism for the synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired product, or no product at all. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a frequent challenge and can stem from several factors. A systematic evaluation of your experimental parameters is the most effective way to troubleshoot this issue.

Potential Causes & Optimization Strategies
Parameter Potential Issue Troubleshooting & Optimization Steps Scientific Rationale
Reactant Quality Impurities in starting materials (6-chloro-3-aminopyridazine or 1-methylpiperazine) can interfere with the reaction.• Ensure the purity of your starting materials using techniques like NMR or LC-MS. • Use freshly opened or purified reagents.Impurities can lead to unwanted side reactions or inhibit the desired nucleophilic attack.[6]
Reaction Temperature The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.• If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 60-80 °C) while monitoring by TLC or LC-MS. • If decomposition is suspected (indicated by a darkening of the reaction mixture and multiple spots on TLC), try running the reaction at a lower temperature for a longer duration.The rate of SNAr reactions is temperature-dependent. However, excessive heat can cause degradation of the pyridazine ring or the reactants.[6][7]
Solvent Choice An inappropriate solvent can hinder the reaction by poorly solvating the reactants or interfering with the mechanism.• Polar aprotic solvents like DMF, DMAc, or NMP are often effective as they can solvate the intermediate Meisenheimer complex. • Protic solvents like ethanol or isopropanol can also be used and may facilitate proton transfers.[6] • In some cases, greener solvents like water can be surprisingly effective for SNAr reactions on heteroaryl chlorides.[8]The solvent's ability to stabilize the charged intermediate is crucial for the SNAr mechanism.[9]
Base (if used) If a base is used, it may be too weak to deprotonate the amine or too strong, leading to side reactions.• While 1-methylpiperazine can act as both the nucleophile and the base, an additional, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can be added to scavenge the HCl generated. • The choice of base can significantly impact the reaction outcome.[6]The base neutralizes the acid formed during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.
Reaction Time Insufficient reaction time will lead to an incomplete reaction, while excessively long times can promote side product formation.• Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[6]Reaction kinetics vary based on temperature, concentration, and solvent.
Troubleshooting Workflow

Troubleshooting_Low_Yield start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed evaluate_solvent Evaluate Solvent Choice optimize_temp->evaluate_solvent No Improvement success Improved Yield optimize_temp->success Improvement consider_base Consider Adding a Non-Nucleophilic Base evaluate_solvent->consider_base No Improvement evaluate_solvent->success Improvement monitor_time Monitor Reaction by TLC/LC-MS consider_base->monitor_time No Improvement consider_base->success Improvement monitor_time->success Reaction Complete

Sources

Technical Support Center: Purification of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-(4-methylpiperazin-1-yl)pyridazin-3-amine (CAS No. 66346-94-9). This molecule is a key heterocyclic building block in modern medicinal chemistry, frequently utilized as a pharmacophore in the development of kinase inhibitors and other therapeutic agents.[1][2] Its structure, containing a pyridazine core, a primary amine, and a tertiary amine within the methylpiperazine moiety, imparts specific physicochemical properties that can present unique challenges during its purification. The presence of multiple basic nitrogen atoms significantly influences its solubility and chromatographic behavior.

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to achieve the desired purity and yield. The product is typically a yellow or brown solid, and deviations from this appearance often indicate the presence of impurities or residual solvents.[3]

Troubleshooting Guide & FAQs

Question 1: My purified product is a persistent brown oil or waxy solid that refuses to crystallize. What is the cause and how can I isolate a solid?

This is one of the most frequently encountered issues. The inability to solidify is typically due to residual solvents or the presence of impurities that cause freezing point depression.

Root Cause Analysis:

  • Residual High-Boiling Solvents: The basic nitrogen atoms in your compound can form strong hydrogen bonds with polar protic solvents like methanol or water. Standard rotary evaporation, even under high vacuum, may be insufficient to remove the final traces of these solvents, resulting in an oil.

  • Impurities: The presence of unreacted starting materials or side-products can act as a contaminant, disrupting the crystal lattice formation of the final product. A common impurity is the bis-substituted byproduct, 3,6-bis(4-methylpiperazin-1-yl)pyridazine, if the synthesis starts from 3,6-dichloropyridazine.

  • Hygroscopicity: The compound is hygroscopic and can absorb atmospheric moisture, leading to a gummy or oily appearance.[4]

Solutions Workflow:

G start Oily or Waxy Product solvent Hypothesis: Residual Solvent start->solvent impurity Hypothesis: Impurities Present start->impurity sub_solvent1 Triturate with a non-polar solvent (e.g., Diethyl Ether, Pentane, Hexane) solvent->sub_solvent1 sub_solvent2 Co-evaporate with Toluene or Heptane to azeotropically remove polar solvents solvent->sub_solvent2 sub_solvent3 Convert to HCl salt for enhanced crystallinity and stability solvent->sub_solvent3 sub_impurity1 Re-purify via Column Chromatography (consider alternative solvent system or stationary phase) impurity->sub_impurity1 sub_impurity2 Attempt Recrystallization with an anti-solvent system (e.g., DCM/Hexane) impurity->sub_impurity2 end Crystalline Solid Product sub_solvent1->end sub_solvent2->end sub_solvent3->end sub_impurity1->end sub_impurity2->end

Experimental Protocols:

  • Protocol 1: Trituration:

    • Place the oily product in a flask.

    • Add a small volume of a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, pentane, or cold heptane).

    • Stir or sonicate the mixture vigorously. The product should precipitate as a solid as the impurities and residual solvent are washed away.

    • Filter the resulting solid and wash with a fresh portion of the cold non-polar solvent. Dry under vacuum.

  • Protocol 2: Salt Formation (HCl Salt):

    • Dissolve the free base oil in a minimal amount of a suitable solvent like methanol or isopropanol.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise while stirring.

    • Monitor for precipitation. The hydrochloride salt is typically much less soluble and will crash out.

    • Cool the mixture in an ice bath to maximize precipitation, then filter, wash with cold solvent, and dry. The HCl salt is often a more stable, crystalline solid.[5]

Question 2: My compound streaks badly on silica gel TLC and gives poor separation during column chromatography. How can I improve this?

Streaking is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase (silica gel). The free amine and piperazine groups interact with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and co-elution of impurities.

Solutions:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel.

    • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide into your eluent system. This base will preferentially bind to the acidic silanol groups, allowing your compound to travel through the column without strong ionic interactions.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina: Use neutral or basic alumina, which lacks the acidic silanol groups of silica.

    • Reverse-Phase (C18): For highly polar impurities, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient (often with a modifier like formic acid or TFA to protonate the amines) can be very effective.

Data Presentation: Recommended Chromatography Systems

Stationary PhaseEluent SystemModifierRationale & Best Use Case
Silica Gel (Normal Phase) Dichloromethane (DCM) / Methanol (MeOH)0.5-1% Triethylamine (TEA)Gold standard for basic amines. TEA suppresses silanol interactions, preventing streaking. Ideal for general purpose purification.
Silica Gel (Normal Phase) Ethyl Acetate (EtOAc) / Heptane0.5-1% Triethylamine (TEA)For less polar impurities. The gradient provides a different selectivity compared to DCM/MeOH.
Neutral or Basic Alumina Dichloromethane (DCM) / Methanol (MeOH)None requiredGood alternative to silica. The basic surface prevents interactions with the amine groups.
Reverse-Phase (C18) Acetonitrile (ACN) / Water0.1% Formic Acid (FA) or TFAExcellent for separating highly polar impurities or byproducts. The acid modifier ensures the amines are protonated, leading to sharp peaks.
Question 3: My product yield is very low after recrystallization. How can I optimize the process?

Low yield during recrystallization is almost always a solubility problem. Either the compound is too soluble in the solvent even when cold, or the incorrect volume of solvent was used.

Root Cause & Solutions:

  • Suboptimal Solvent Choice: The ideal solvent should fully dissolve your compound at high temperature but have very low solubility at low temperature (0-4 °C).

  • Solution: Perform a systematic solvent screen.

    • Place ~10-20 mg of your crude product into several small test tubes.

    • Add 0.5 mL of a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.

    • Observe solubility at room temperature.

    • Heat the tubes that did not dissolve at room temperature. An ideal solvent will show complete dissolution upon heating.

    • Cool the clear solutions in an ice bath and observe which one gives the best crystal formation.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep it in solution even after cooling, drastically reducing the yield.

  • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until a clear solution is achieved.

  • Anti-Solvent Crystallization: This is a powerful technique when a single ideal solvent cannot be found.

    • Protocol 3: Anti-Solvent Crystallization:

      • Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., DCM, Methanol).

      • Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexane, diethyl ether, water) dropwise with stirring.

      • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy).

      • Gently warm the solution until it becomes clear again, then allow it to cool slowly and undisturbed. This controlled precipitation promotes the formation of pure crystals.[6]

Question 4: My final product is an off-white or tan solid instead of yellow. How can I remove the color?

Color is typically due to highly conjugated or oxidized impurities. These are often present in trace amounts but can be highly colored.

Solutions:

  • Activated Charcoal Treatment: This is the most common method for removing colored impurities.

    • Protocol 4: Decolorization with Charcoal:

      • During a recrystallization procedure, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.

      • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause violent bumping.

      • Swirl the hot mixture for 1-2 minutes.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite® on a Büchner funnel to remove the charcoal.

      • Allow the clear, colorless filtrate to cool and crystallize as usual.

  • Re-Chromatography: If the colored impurity is not removed by charcoal, a second, careful column chromatography purification may be necessary, potentially using one of the alternative systems suggested in the table above.

General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Work-up / Extraction crude->workup assess Initial Purity Assessment (TLC, LC-MS, ¹H NMR) workup->assess decision Is Purity >95% and Crystalline? assess->decision recryst Recrystallization (Consider Charcoal Decolorization) decision->recryst Yes column Column Chromatography (Use TEA-modified eluent) decision->column No final Final Product (Dry under high vacuum) recryst->final post_column_assess Combine Pure Fractions & Assess Purity column->post_column_assess post_column_decision Is Purity >98%? post_column_assess->post_column_decision post_column_decision->recryst No, but >90% post_column_decision->final Yes

References

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  • Wikipedia. (2023, December 2). Pyridazine. Retrieved from [Link]

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  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P98898]. Retrieved from [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (2024). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • ChemBK. (2024, April 9). pyridazin-3-amine hydrochloride. Retrieved from [Link]

  • Rudresh HM, et al. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol, 96% Purity, C9H14N4O, 250 mg. Retrieved from [Link]

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6-(4-Methylpiperazin-1-yl)pyridazin-3-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS: 66346-94-9). The following sections offer a detailed breakdown of best practices, frequently asked questions, and troubleshooting protocols to ensure the integrity and successful application of this compound in your experiments.

Core Concepts: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a pyridazine ring and a methylpiperazine moiety. Its stability is influenced by its susceptibility to oxidation at the nitrogen atoms and potential thermal degradation. The compound is a brownish-yellow solid under standard conditions.[1] While chemically stable at room temperature when stored correctly, its longevity and performance in assays depend on adherence to proper storage and handling protocols.[2]

Key Stability Factors:

  • Temperature: Elevated temperatures can accelerate thermal degradation.

  • Light: As with many nitrogen-containing heterocyclic compounds, exposure to light, particularly UV light, may induce photochemical reactions and degradation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the amine functionalities.

  • Moisture: The compound can be hygroscopic, and absorbed water can facilitate degradation pathways.

  • pH: The stability of the compound in solution can be pH-dependent.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, please adhere to the following storage conditions.

FormStorage TemperatureConditionsShelf Life
Solid (As Supplied) 2-8°C[1]Store in a tightly sealed container in a dry and well-ventilated place.[2] Protect from light.Up to 2 years
Stock Solution (in DMSO) -20°C or -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles. Store in light-protecting tubes.Up to 6 months at -80°C; Up to 1 month at -20°C.[2][3]
Aqueous Solutions Not Recommended for Long-Term StoragePrepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.Prepare fresh

Experimental Workflow: Preparing a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound. For quantities of 10 mg or less, it is recommended to add the solvent directly to the supplier's vial.[3]

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Tightly cap the vial and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[4] Visually inspect the solution against a light and dark background to ensure there are no visible particulates.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting aliquots. This is crucial to minimize freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][3]

G cluster_prep Stock Solution Preparation cluster_storage Storage A Equilibrate solid to room temp B Weigh compound or use entire vial A->B C Add anhydrous DMSO B->C D Vortex/Sonicate to dissolve C->D E Visually inspect for clarity D->E F Aliquot into single-use light-protecting vials E->F If clear G Store at -20°C (short-term) or -80°C (long-term) F->G

Caption: Workflow for preparing and storing stock solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the visual signs of degradation of the solid compound?

    • A1: As a brownish-yellow solid, any significant darkening, change in color, or clumping (due to moisture absorption) may indicate degradation.[1] The presence of a strong, unusual odor could also be a sign of chemical change.[5]

  • Q2: My stock solution in DMSO has changed color. Is it still usable?

    • A2: A noticeable color change, such as darkening, or the appearance of precipitate in a previously clear solution suggests potential degradation. It is recommended to prepare a fresh stock solution from the solid material. If the issue persists, consider performing a quality control check (e.g., HPLC) on the new stock solution.

  • Q3: Can I store the compound dissolved in an aqueous buffer?

    • A3: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis and lower stability. Always prepare fresh aqueous working solutions from your DMSO stock for each experiment.

  • Q4: I have subjected my DMSO stock solution to multiple freeze-thaw cycles. Will this affect my experiment?

    • A4: Yes, repeated freeze-thaw cycles can lead to compound degradation and the introduction of moisture into the DMSO stock.[1] This can result in a lower effective concentration of the active compound and increased experimental variability. It is strongly advised to use single-use aliquots to avoid this.[4]

  • Q5: The compound is not showing activity in my cell-based assay. What should I check first?

    • A5: First, verify the integrity of the compound by ensuring it has been stored correctly and that the stock solution was prepared properly.[1] Poor solubility in your final assay medium can also be a cause; ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%) and that the compound has not precipitated.[1] It is also prudent to confirm the on-target activity through a biochemical assay if possible.

Troubleshooting Protocol: Investigating Compound Inactivity

G cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_solution Solutions start Compound shows no activity check_storage Verify storage conditions (Solid: 2-8°C, dark, dry) (Stock: -80°C, aliquoted) start->check_storage check_prep Review stock solution prep (Anhydrous DMSO, full dissolution) check_storage->check_prep prep_fresh Prepare fresh stock solution from solid check_storage->prep_fresh If issues found check_age Is stock solution >6 months old? check_prep->check_age check_prep->prep_fresh If issues found check_solubility Check for precipitation in final assay medium check_age->check_solubility If checks pass check_age->prep_fresh If issues found check_dmso Is final DMSO concentration <0.5% and non-toxic? check_solubility->check_dmso optimize_assay Optimize assay conditions (e.g., lower final DMSO conc.) check_solubility->optimize_assay If precipitation observed check_target Is the target protein expressed and active in your system? check_dmso->check_target check_dmso->optimize_assay If DMSO is high/toxic use_controls Use positive/negative control compounds check_target->use_controls If checks pass test_qc Perform QC on new stock (e.g., HPLC/LC-MS) prep_fresh->test_qc

Caption: A troubleshooting decision tree for compound inactivity.

References

Technical Support Center: Overcoming Solubility Challenges with 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. As a weakly basic molecule, its aqueous solubility is highly dependent on pH, a critical factor to control in experimental settings.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure you can prepare stable, reliable solutions for your experiments, from initial in vitro screening to advanced formulation development.

Section 1: Understanding the Molecule's Behavior

FAQ 1: Why is this compound poorly soluble in neutral aqueous solutions?

Answer: The structure of this compound contains multiple nitrogen atoms within its pyridazine and piperazine rings, making it a weak base.[3][4] In neutral or alkaline aqueous media (pH ≥ 7), the molecule exists predominantly in its non-ionized, free base form. This form is less polar and has a higher propensity for intermolecular interactions, leading to lower solubility.[2][5] To achieve significant aqueous solubility, the molecule must be protonated by lowering the pH of the solvent.

The relationship between pH, the compound's dissociation constant (pKa), and its solubility is a fundamental principle. For a basic compound, solubility increases as the pH of the solution is decreased below its pKa.[6][7] This is because the acidic environment provides an excess of hydrogen ions (H+), which protonate the basic nitrogen atoms on the molecule. This ionization imparts a positive charge, increasing the molecule's polarity and its favorable interactions with polar water molecules, thereby enhancing solubility.[5]

cluster_low_ph Low pH (Acidic) Low_Solubility Molecule (Free Base) [R-NH₂] High_Solubility Protonated Molecule [R-NH₃⁺] (High Solubility) Low_Solubility->High_Solubility Protonation High_Solubility->Low_Solubility Deprotonation H_ion Excess H⁺ Low_Solubility_2 Molecule (Free Base) [R-NH₂] (Low Solubility)

Caption: pH-dependent ionization and solubility of a basic compound.

Section 2: Troubleshooting Common Solubility Issues

FAQ 2: I dissolved the compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous cell culture media (pH 7.4). What happened?

Answer: This is a common phenomenon known as "precipitation upon dilution," often observed during kinetic solubility assays.[8][9] Here’s a breakdown of the cause and solution:

  • The Cause: Your initial stock solution in 100% Dimethyl Sulfoxide (DMSO) contains the compound in a high concentration because DMSO is a powerful organic solvent.[10] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (like PBS or cell culture media at pH 7.4), two things happen simultaneously:

    • The DMSO concentration dramatically decreases.

    • The compound is exposed to a neutral pH environment where its aqueous solubility is very low. The aqueous buffer cannot maintain the compound in solution at the diluted concentration, causing it to crash out or precipitate.[11]

  • The Solution: pH Modification. The most direct way to prevent precipitation is to lower the pH of your final aqueous solution. By preparing a solution with a pH below the compound's pKa, you ensure it remains in its protonated, more soluble form.[12] For most in vitro assays, aiming for a final pH between 4.0 and 6.0 is a good starting point.

Troubleshooting Guide: Preparing a pH-Adjusted Solution

This protocol describes how to prepare a 10 mM stock solution in an aqueous vehicle for in vitro use.

Materials:

  • This compound (MW: 193.25 g/mol )[13]

  • Sterile Water for Injection (WFI)

  • 1N Hydrochloric Acid (HCl)

  • pH meter or pH strips

  • Sterile tubes and filters (0.22 µm)

Protocol:

  • Weigh Compound: Weigh out 1.93 mg of the compound to prepare 1 mL of a 10 mM solution.

  • Initial Suspension: Add approximately 0.8 mL of sterile water to the compound. It will likely form a slurry or suspension.

  • Acidification: While stirring, add 1N HCl dropwise (e.g., 1-2 µL at a time). Monitor the solution. As the pH drops, the compound will start to dissolve.

  • Check pH: Periodically check the pH of the solution. Continue adding acid until all the solid has dissolved. The final pH will likely be in the acidic range (e.g., pH 3-5).

  • Final Volume Adjustment: Once fully dissolved, add sterile water to reach the final volume of 1.0 mL.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Important Note: Always test the tolerance of your specific cell line or assay to the final pH and any excipients used.

Section 3: Quantitative Solubility Determination

FAQ 3: How can I accurately measure the solubility of this compound in a specific buffer?

Answer: The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[14] This method involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent over an extended period to ensure equilibrium is reached.[15]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is adapted from standard industry practices for thermodynamic solubility assessment.[10][14]

Objective: To determine the equilibrium solubility of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4.

Workflow Diagram:

start Start add_excess Add excess solid compound to PBS (pH 7.4) start->add_excess incubate Incubate with agitation (e.g., 24-48h at 25°C) add_excess->incubate separate Separate solid from supernatant (Centrifuge or Filter) incubate->separate quantify Quantify concentration in supernatant (e.g., LC-MS/UV) separate->quantify end End quantify->end

Caption: Shake-flask solubility determination workflow.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of your test buffer (PBS, pH 7.4). Ensure there is undissolved solid material visible.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure the system reaches equilibrium. Some protocols may require 48-72 hours.[10]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 15 minutes.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) suitable for aqueous solutions.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze the concentration using a validated analytical method like LC-MS or UV-Vis spectroscopy against a standard curve.[8][15]

Section 4: Advanced Formulation Strategies

FAQ 4: I need to prepare a high-concentration formulation for an in vivo animal study. Simple pH adjustment isn't sufficient. What are my options?

Answer: For high-concentration formulations required for in vivo dosing, especially via oral gavage, you may need to combine several techniques. The goal is often to create a solution, or a finely dispersed system, that enhances solubility and absorption.[16][17]

Formulation StrategyMechanism of ActionKey AdvantagesKey Considerations
Co-solvents Increases solubility by reducing the polarity of the aqueous vehicle.[12][18]Simple to prepare; can significantly increase drug load.Potential for in vivo toxicity of the co-solvent (e.g., PEG 400, propylene glycol).[19]
Salt Formation Converts the basic drug into a stable, crystalline salt form (e.g., hydrochloride salt) which often has much higher intrinsic solubility and faster dissolution.[20][21]Can increase solubility by several orders of magnitude; well-established regulatory path.May not be feasible for all compounds; can introduce stability challenges (hygroscopicity).
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble inclusion complex.[16][17]Masks undesirable properties of the drug; enhances solubility without altering pH.Can be expensive; potential for renal toxicity with some cyclodextrins.
Lipid-Based Formulations (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon contact with gastrointestinal fluids.[16][22]Excellent for highly lipophilic compounds; can enhance lymphatic absorption and bypass first-pass metabolism.Complex formulation development; potential for GI irritation from surfactants.
Example Co-solvent Formulation for Pre-clinical Studies:

A common vehicle for oral dosing of poorly soluble basic compounds is a multi-component system.

  • 20% Solutol® HS 15 in Water: Solutol® HS 15 is a non-ionic solubilizer and emulsifier that can help create stable aqueous solutions or microemulsions.

  • 10% Ethanol, 40% PEG 400, 50% Water (pH adjusted): This is a classic co-solvent system. The drug is first dissolved in ethanol and PEG 400, and then the aqueous phase is added, often with pH adjustment to maintain solubility.[19]

When developing any formulation, it is critical to perform stability studies and ensure the vehicle itself does not cause adverse effects in the animal model.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • PubMed. (2014). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]

  • PubMed. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). CAS 66346-94-9 | this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are actively engaged in the synthesis of pyridazine and its derivatives. Pyridazines are a critical class of nitrogen-containing heterocycles, widely recognized for their diverse pharmacological activities.[1][2] However, their synthesis can present unique challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize your experimental workflows.

I. Core Concepts in Pyridazine Synthesis

The most prevalent and versatile method for synthesizing the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or its derivatives.[1][3][4] This reaction, while fundamental, is sensitive to a variety of parameters that can significantly impact yield, purity, and the formation of side products.

The general mechanism involves the initial formation of a dihydropyridazine intermediate through the reaction of hydrazine with a 1,4-diketone, which is subsequently oxidized to yield the aromatic pyridazine ring.[4][5] Understanding the nuances of this pathway is key to effective troubleshooting.

General Reaction Scheme: 1,4-Diketone and Hydrazine

G reagents 1,4-Diketone + Hydrazine (NH2NH2) intermediate Dihydropyridazine Intermediate reagents->intermediate Cyclocondensation product Pyridazine intermediate->product Oxidation oxidant Oxidizing Agent oxidant->intermediate

Caption: Core synthesis pathway for pyridazines.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during pyridazine synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields are a frequent challenge in pyridazine synthesis and can stem from several sources. A systematic approach is crucial for diagnosis.

Root Causes & Solutions:

  • Purity of Starting Materials: Impurities in your 1,4-dicarbonyl compound or hydrazine derivative can introduce competing side reactions.[6]

    • Actionable Advice: Always use freshly purified reagents. Recrystallize solid dicarbonyls and distill liquid hydrazines if purity is questionable. Verify purity by NMR or GC-MS before starting the reaction.

  • Reaction Temperature: The temperature profile of the reaction is critical.[6]

    • Actionable Advice: If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition of the hydrazine reactant or the pyridazine product, or promote unwanted side reactions like N-N bond cleavage.[6] Start with literature-reported temperatures and optimize in 5-10 °C increments.

  • Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction rate and equilibrium.

    • Actionable Advice: Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism. If solubility is an issue, consider a co-solvent system. For sensitive substrates, aprotic solvents like toluene or DMF might be necessary.

  • Inefficient Oxidation: The final oxidation step from the dihydropyridazine intermediate to the aromatic pyridazine is often a bottleneck.

    • Actionable Advice: If you are isolating the dihydropyridazine, ensure your oxidizing agent is appropriate. Common choices include air (oxygen), bromine in acetic acid, or potassium permanganate.[4] The choice of oxidant can be critical for yield and to avoid over-oxidation.[7]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If Pure success Yield Improved check_purity->success Impurities Found optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement check_oxidation Evaluate Oxidation Step optimize_solvent->check_oxidation No Improvement optimize_solvent->success Improvement check_oxidation->success Issue Identified

Caption: A systematic approach to troubleshooting low yields.

Q2: My TLC/LC-MS analysis shows multiple spots, suggesting the formation of side products. What are the likely culprits?

A2: The presence of multiple products indicates competing reaction pathways. Identifying these side products is the first step to mitigating their formation.

Common Side Reactions:

  • Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups can react with hydrazine at different rates, leading to two regioisomeric pyridazine products.[6]

    • Mitigation Strategy: The regioselectivity can be influenced by both steric and electronic factors.[6] Modifying the reaction conditions (e.g., temperature, pH) can sometimes favor one isomer over the other. For instance, a bulkier substituent on the dicarbonyl may direct the initial attack of hydrazine to the less sterically hindered carbonyl group.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a monohydrazone, especially if the second cyclization step is slow.

    • Mitigation Strategy: Increasing the reaction time or temperature can often drive the reaction to completion. The addition of a catalytic amount of acid (e.g., acetic acid) can help by protonating the carbonyl oxygen, making it more electrophilic.

  • Polymerization: Hydrazine is a bifunctional nucleophile, and under certain conditions, it can lead to the formation of polymeric materials, particularly if reactive intermediates are present.[7]

    • Mitigation Strategy: Using a slight excess of the dicarbonyl compound can sometimes reduce polymerization. Maintaining dilute reaction conditions can also be beneficial.

Q3: I am using a substituted hydrazine (e.g., methylhydrazine), and I'm getting a mixture of N-alkylated isomers. How can I control the regioselectivity?

A3: Controlling the site of N-alkylation in the resulting pyridazine or pyridazinone ring is a well-known challenge due to the presence of two nitrogen atoms.[6]

Factors Influencing N-Alkylation Regioselectivity:

FactorInfluence on Regioselectivity
Steric Hindrance Bulky substituents on the pyridazine ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[6]
Electronic Effects The electron density at each nitrogen atom, influenced by substituents on the ring, will affect the site of alkylation. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.
Reaction Conditions The choice of base, solvent, and temperature can significantly impact the regioselectivity. For example, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[6]

Experimental Protocol: Selective N-Alkylation (Example)

  • Reactant Preparation: Dissolve the parent pyridazinone (1 eq.) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q4: What are the best practices for purifying my crude pyridazine product?

A4: Effective purification is essential to obtain a compound of the desired purity for further use. The choice of method depends on the physical state of your product and the nature of the impurities.[8]

Recommended Purification Techniques:

  • Recrystallization: This is an effective technique for purifying solid compounds.

    • Procedure:

      • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[9] Common solvent systems for pyridazines include ethanol, methanol, or mixtures like dichloromethane/ethanol.[8][10]

      • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

      • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9]

  • Column Chromatography: This is the method of choice for complex mixtures or oily products.[8]

    • Stationary Phase: Silica gel is most common. For very polar compounds, alumina may be an alternative.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For more polar pyridazines, adding a small amount of methanol or triethylamine (to suppress tailing on silica) to the eluent can be beneficial.[9]

    • Procedure: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with the chosen mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.[8]

Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup Remove salts & water-soluble impurities chromatography Column Chromatography workup->chromatography For complex mixtures or oils recrystallization Recrystallization workup->recrystallization If product is a solid chromatography->recrystallization For final polishing of solids product Pure Compound chromatography->product recrystallization->product

Caption: General purification workflow for pyridazine derivatives.

Q5: Are there any specific safety considerations when working with hydrazines?

A5: Yes, working with hydrazine and its derivatives requires strict safety protocols.

  • Toxicity: Hydrazine and many of its simple alkyl derivatives are toxic, corrosive, and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity: Hydrazine is a powerful reducing agent and can be hypergolic (ignite on contact) with strong oxidizers. Ensure it is not stored near or mixed with incompatible materials.

  • Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines.

III. References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]

  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Al-Kimia. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

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Technical Support Center: Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)pyridazin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr). Here, we will address frequently asked questions and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutically active compounds. The primary transformation involves the nucleophilic aromatic substitution of the chlorine atom on 3-amino-6-chloropyridazine with N-methylpiperazine. While seemingly straightforward, this reaction is often accompanied by the formation of unwanted side products that can complicate purification and reduce overall yield. This guide will help you identify, mitigate, and troubleshoot these issues.

The core reaction is as follows:

Reaction_Scheme cluster_0 3-Amino-6-chloropyridazine cluster_1 N-Methylpiperazine cluster_2 This compound A B C A->C + image_A image_B image_C

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction is sluggish and I have a significant amount of unreacted 3-amino-6-chloropyridazine. What can I do to drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in SNAr reactions. The reactivity of the substrate, 3-amino-6-chloropyridazine, is influenced by the electron-donating nature of the amino group, which can deactivate the pyridazine ring towards nucleophilic attack to some extent. Several factors could be at play:

  • Insufficient Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier associated with the temporary disruption of aromaticity.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

  • Base Strength and Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient amounts, the resulting acidic conditions can protonate the N-methylpiperazine, rendering it non-nucleophilic.

Troubleshooting Protocol:

  • Temperature Optimization: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to side product formation (see Question 2).

  • Solvent Screening: If using a lower-boiling point solvent like isopropanol or acetonitrile, consider switching to a high-boiling point aprotic polar solvent.

  • Base Selection: Employ a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). Inorganic bases like K2CO3 or Cs2CO3 can also be effective, particularly in polar aprotic solvents.

ParameterRecommendationRationale
Temperature 80-140 °C (solvent dependent)To provide sufficient activation energy.
Solvent DMSO, DMF, NMP, or DioxaneHigh boiling point and ability to stabilize charged intermediates.
Base DIPEA, K2CO3, or Cs2CO3To neutralize HCl without competing with the nucleophile.
Question 2: I'm observing a significant impurity with a mass corresponding to a dimeric pyridazine species. What is it and how can I prevent its formation?

Answer:

This is likely a self-condensation product, where the amino group of one molecule of 3-amino-6-chloropyridazine attacks the chloro-substituted carbon of another molecule. This side reaction is more prevalent at higher temperatures and with high concentrations of the starting material.

Dimerization cluster_SM1 3-Amino-6-chloropyridazine cluster_SM2 3-Amino-6-chloropyridazine cluster_Dimer Dimeric Impurity SM1 SM1->p1 + SM2 Dimer Structure of Dimer p1->SM2 p2->Dimer

Caption: Formation of a dimeric side product.

Causality and Prevention:

  • Mechanism: The exocyclic amino group of the pyridazine, while less nucleophilic than N-methylpiperazine, can still participate in nucleophilic substitution, especially when the primary nucleophile's concentration is low or at elevated temperatures.

  • Mitigation Strategy: The key is to favor the intended bimolecular reaction over the self-condensation.

    • Control Reactant Addition: Add the 3-amino-6-chloropyridazine slowly to a solution of N-methylpiperazine and the base. This ensures that the concentration of the electrophile is always low relative to the desired nucleophile, minimizing the chance of self-reaction.

    • Molar Ratio: Use a slight excess of N-methylpiperazine (1.1-1.3 equivalents) to outcompete the self-condensation reaction.

    • Temperature Management: Avoid excessively high temperatures. Find the optimal temperature that allows for a reasonable reaction rate without significant dimer formation.

Experimental Workflow for Minimizing Dimerization:

Workflow start Start step1 Charge reactor with N-methylpiperazine, base, and solvent start->step1 step2 Heat mixture to target temperature (e.g., 100 °C) step1->step2 step3 Prepare solution of 3-amino-6-chloropyridazine in solvent step4 Add pyridazine solution slowly (e.g., over 1-2 hours) step3->step4 step5 Monitor reaction by TLC/LC-MS until completion step4->step5 end Work-up step5->end

Caption: Recommended experimental workflow to minimize dimerization.

Question 3: My final product is contaminated with a byproduct that has a mass 17 units lower than my starting material. What is this impurity?

Answer:

This impurity is almost certainly the hydrolysis product, 6-amino-pyridazin-3-one (or its tautomer, 6-aminopyridazin-3-ol). This arises from the reaction of 3-amino-6-chloropyridazine with water under the reaction conditions.

  • Source of Water: Water can be introduced from wet solvents, reagents (especially hygroscopic ones like certain inorganic bases), or from the atmosphere if the reaction is not performed under an inert gas.

  • Conditions Favoring Hydrolysis: The presence of a base and elevated temperatures can accelerate this hydrolysis.

Prevention and Control:

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry. If using an inorganic base like K2CO3, consider drying it in an oven before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Purification: If the hydrolysis product does form, it can often be removed by column chromatography. Due to its more polar nature (presence of the amide/hydroxyl group), it will typically have a lower Rf value than the desired product on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a gradient of the more polar solvent can be effective for separation.

ImpurityStructurePreventionPurification
6-Amino-pyridazin-3-one

Use anhydrous conditions; inert atmosphere.Column chromatography (e.g., SiO2, DCM/MeOH gradient).

Summary and Key Recommendations

To achieve a high yield of pure this compound, the following points are crucial:

  • Ensure Anhydrous Conditions: To prevent the formation of the hydrolysis byproduct.

  • Optimize Temperature: Find a balance between a reasonable reaction rate and the minimization of side products like dimers.

  • Control Stoichiometry and Addition: Use a slight excess of N-methylpiperazine and add the 3-amino-6-chloropyridazine solution slowly to the reaction mixture.

  • Choose the Right Solvent and Base: High-boiling aprotic polar solvents and non-nucleophilic bases are generally preferred.

By carefully controlling these parameters, you can significantly improve the outcome of your synthesis.

References

  • PubChem Compound Summary for CID 21643, 3-Amino-6-chloropyridazine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 7949, 1-Methylpiperazine. National Center for Biotechnology Information. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience, 1992. (General principles of Nucleophilic Aromatic Substitution). [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-(4-methylpiperazin-1-yl)pyridazin-3-amine and related pyridazine derivatives in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding cell viability assays. As a novel or specialized research compound, unexpected results can arise. This resource is built on a foundation of expertise in cell-based assays and the known biological activities of the broader pyridazine class of molecules to empower you to diagnose and resolve common experimental challenges.

I. Understanding the Compound: A Primer for Researchers

This compound belongs to the pyridazine class of heterocyclic compounds. This chemical family is of significant interest in medicinal chemistry, with various derivatives being investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] When investigating a new pyridazine derivative, it is crucial to recognize that its impact on cell viability is a primary and expected outcome, particularly in cancer cell lines.

Many pyridazine-based compounds exert their effects by inhibiting key cellular enzymes, such as kinases.[3] For instance, inhibitors of the mitotic kinase Mps1, which shares structural similarities with some pyridazine derivatives, are known to decrease cancer cell viability by disrupting the spindle assembly checkpoint, leading to mitotic catastrophe and cell death.[4][5][6][7] Therefore, observing a dose-dependent decrease in cell viability with this compound treatment is often the intended result. The key is to ensure this observation is accurate, reproducible, and not an artifact of experimental error.

II. Troubleshooting Guide: Diagnosing and Resolving Common Cell Viability Problems

This section is structured to help you identify and solve specific issues you may encounter during your experiments.

Problem 1: Unexpectedly High Cell Death, Even at Low Concentrations

Potential Causes and Solutions:

  • Compound Purity and Identity: The purity of the compound is paramount. Impurities from the synthesis process can have their own cytotoxic effects.

    • Actionable Step: Always source your compound from a reputable supplier who provides a certificate of analysis (CoA) with purity data (e.g., >95%).[8] If you have synthesized the compound in-house, ensure it has been thoroughly characterized by techniques such as NMR and mass spectrometry.[9]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Actionable Step: Prepare a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your compound dilutions. The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, and certainly no higher than 1%.

  • Incorrect Concentration Calculation: A simple miscalculation can lead to the use of a much higher compound concentration than intended.

    • Actionable Step: Double-check all calculations for preparing your stock solution and subsequent dilutions. Have a colleague verify your calculations.

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this particular compound or the pyridazine scaffold in general.

    • Actionable Step: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will establish the expected range of cytotoxic concentrations.

Problem 2: Inconsistent and Non-Reproducible Viability Readings

Potential Causes and Solutions:

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. If the compound precipitates, the actual concentration exposed to the cells will be inconsistent.

    • Actionable Step: Visually inspect your diluted compound in the cell culture medium under a microscope before adding it to the cells. Look for any signs of precipitation (crystals or amorphous particles). If you observe precipitation, you may need to lower the concentration range or try a different solubilization strategy.

  • Uneven Cell Seeding: Variability in the number of cells seeded per well is a common source of inconsistent results in 96-well plate assays.[10]

    • Actionable Step: Ensure your cell suspension is homogenous by gently mixing before each pipetting step. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.

  • "Edge Effect" in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media components and your test compound, leading to artificially high cytotoxicity.[10]

    • Actionable Step: To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental samples.

  • Assay-Specific Issues (e.g., MTT Assay): The widely used MTT assay has several potential pitfalls.[10]

    • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, your absorbance readings will be inaccurate.[10] Ensure you are using a sufficient volume of a suitable solubilizing agent (like DMSO) and that the crystals are completely dissolved before reading the plate.

    • Interference of the Compound with the Assay: The compound itself might interfere with the MTT reduction process or absorb light at the same wavelength as the formazan product.

      • Actionable Step: Run a cell-free control where you add your compound to the media and the MTT reagent to see if the compound itself causes a color change.

Problem 3: No Effect on Cell Viability, Even at High Concentrations

Potential Causes and Solutions:

  • Compound Inactivity: It is possible that this compound is not cytotoxic to your chosen cell line within the tested concentration range.

    • Actionable Step: Consider testing the compound on a different, potentially more sensitive, cell line. Also, research the known targets of pyridazine derivatives and select a cell line where those targets are known to be critical for survival.

  • Compound Degradation: The compound may be unstable in your stock solution or in the cell culture medium over the duration of the experiment.

    • Actionable Step: Prepare fresh dilutions of your compound from a new stock solution for each experiment. If you suspect instability in the media, you can try reducing the incubation time.

  • Sub-optimal Assay Conditions: The chosen cell viability assay may not be sensitive enough to detect subtle changes in cell health.

    • Actionable Step: Consider using a more sensitive assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which measures the metabolic activity of viable cells.[11]

  • Incorrect Cell Seeding Density: If cells are seeded too densely, they may enter a quiescent state, making them less susceptible to cytotoxic agents. Conversely, if seeded too sparsely, they may not be healthy enough for a robust assay signal.

    • Actionable Step: Optimize the cell seeding density for your specific cell line and the duration of your experiment.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for testing a new pyridazine derivative like this compound?

A good starting point for a novel compound is a wide logarithmic dose-response curve, for example, from 10 nM to 100 µM. This broad range will help you identify the potency of the compound and establish a more focused concentration range for subsequent experiments.

Q2: How should I prepare my stock solution of this compound?

Given its chemical structure, this compound is likely soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My MTT assay results show an increase in signal at high compound concentrations. What could be happening?

This can be an artifact. Some compounds, particularly those with a yellow or orange hue, can absorb light at the same wavelength as the formazan product, leading to a false-positive signal. Additionally, some compounds can directly reduce MTT in a cell-free environment. Run the cell-free control mentioned in Problem 2 to test for this.

Q4: How long should I incubate my cells with the compound?

The optimal incubation time depends on the compound's mechanism of action. For compounds that affect mitosis, like potential Mps1 inhibitors, an incubation period of 24 to 72 hours is common to allow cells to progress through the cell cycle.[12] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Q5: Are there alternative assays to MTT for measuring cell viability?

Yes, several alternatives are available, each with its own advantages and disadvantages.[11]

  • MTS Assay: Similar to MTT but the formazan product is soluble in culture medium, eliminating the need for a solubilization step.

  • Resazurin (alamarBlue®) Assay: A fluorescent-based assay where viable cells reduce resazurin to the highly fluorescent resorufin.

  • ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that measures the ATP present in viable cells. This is often considered the gold standard for cell viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity rather than viability.

IV. Experimental Protocols & Data Presentation

Standard MTT Assay Protocol for a 96-Well Plate
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for your desired time period (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Determination
Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0)1.25100%
0.11.2096%
11.0584%
100.6552%
500.2016%
1000.108%

Data should be plotted on a semi-log graph with % Viability on the y-axis and log[Concentration] on the x-axis. A non-linear regression (sigmoidal dose-response) should be used to calculate the IC50 value.

V. Visualizing the Workflow and Rationale

Troubleshooting Logic Flow

TroubleshootingFlow cluster_inconsistent Inconsistent Results Checks cluster_highdeath High Death Checks cluster_noeffect No Effect Checks Start Problem with Cell Viability Assay Inconsistent Inconsistent / Non-Reproducible Results Start->Inconsistent HighDeath Unexpectedly High Cell Death Start->HighDeath NoEffect No Effect on Viability Start->NoEffect Precipitation Check for Compound Precipitation Inconsistent->Precipitation Purity Verify Compound Purity HighDeath->Purity Activity Confirm Compound Activity (e.g., other cell lines) NoEffect->Activity Seeding Verify Cell Seeding Homogeneity Precipitation->Seeding EdgeEffect Mitigate Plate Edge Effects Seeding->EdgeEffect AssayInterference Test for Assay Interference EdgeEffect->AssayInterference Resolved Problem Resolved / Understood AssayInterference->Resolved Solvent Run Solvent Toxicity Control Purity->Solvent Concentration Double-Check Concentration Calculations Solvent->Concentration Concentration->Resolved Stability Check Compound Stability Activity->Stability AssaySensitivity Use a More Sensitive Assay (e.g., ATP-based) Stability->AssaySensitivity AssaySensitivity->Resolved

Caption: A logical workflow for troubleshooting common cell viability assay problems.

Potential Mechanism of Action: Mps1 Kinase Inhibition Pathway

Mps1_Pathway Compound This compound (Potential Mps1 Inhibitor) Mps1 Mps1 Kinase Compound->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Activates SAC_Disabled SAC Inactivation Mps1->SAC_Disabled MitoticArrest Proper Mitotic Arrest SAC->MitoticArrest ChromosomeSegregation Accurate Chromosome Segregation MitoticArrest->ChromosomeSegregation CellViability Cell Viability Maintained ChromosomeSegregation->CellViability PrematureExit Premature Mitotic Exit SAC_Disabled->PrematureExit Aneuploidy Aneuploidy & Chromosomal Instability PrematureExit->Aneuploidy CellDeath Cell Death (Apoptosis / Mitotic Catastrophe) Aneuploidy->CellDeath

Caption: Hypothetical pathway of Mps1 kinase inhibition leading to cell death.

VI. References

  • Cui, Y., & Li, R. (2016). Mps1 kinase regulates tumor cell viability via its novel role in mitochondria. Cell Death & Disease, 7(7), e2293. --INVALID-LINK--

  • Koch, V., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(8), e12433. --INVALID-LINK--

  • Tannous, B. A., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. --INVALID-LINK--

  • Bavetsias, V., & Linardopoulos, S. (2009). MPS1 (TTK) kinase inhibition selectively kills aneuploid cells. Molecular Cancer Therapeutics, 8(12 Supplement), A239. --INVALID-LINK--

  • Peehl, D. M., et al. (2022). Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer. Cellular and Molecular Life Sciences, 79(11), 548. --INVALID-LINK--

  • BenchChem. (n.d.). Navigating the Bioactivity of Saturated Pyridazine Scaffolds: A Technical Guide. BenchChem. --INVALID-LINK--

  • A-Z Chemical. (n.d.). CAS 66346-94-9 | this compound. A-Z Chemical. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. CymitQuimica. --INVALID-LINK--

  • PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. National Center for Biotechnology Information. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays. BenchChem. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 66346-94-9. ChemicalBook. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 66346-94-9. ChemicalBook. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Derivatives. BenchChem. --INVALID-LINK--

  • Asadi, M., et al. (2015). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. Advanced Biomedical Research, 4, 153. --INVALID-LINK--

  • BLDpharm. (n.d.). This compound hydrochloride. BLDpharm. --INVALID-LINK--

  • Fun, H. K., et al. (2012). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. --INVALID-LINK--

  • Bonsignore, L., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5518. --INVALID-LINK--

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. --INVALID-LINK--

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. --INVALID-LINK--

  • Numazawa, M., & Tachibana, M. (1992). Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer. Arzneimittelforschung, 42(5), 654-657. --INVALID-LINK--

  • Ghorab, M. M., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(31), 21671-21687. --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. --INVALID-LINK--

  • PubChem. (n.d.). N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide. National Center for Biotechnology Information. --INVALID-LINK--

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Proliferation Assays. BenchChem. --INVALID-LINK--

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-877. --INVALID-LINK--

  • Al-Warhi, T., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(16), 1435-1456. --INVALID-LINK--

  • CP Lab Safety. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol, 96% Purity, C9H14N4O, 250 mg. CP Lab Safety. --INVALID-LINK--

  • PubChem. (n.d.). Aminopyridazine. National Center for Biotechnology Information. --INVALID-LINK--

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(1), 264-278. --INVALID-LINK--

  • BLD Pharm. (n.d.). 5469-70-5|3-Aminopyridazine. BLD Pharm. --INVALID-LINK--

  • Oakwood Chemical. (n.d.). 3-(4-Methyl-piperazin-1-yl)-propylamine. Oakwood Chemical. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Inconsistent Results in 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-(4-methylpiperazin-1-yl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues that may arise during experimentation. Our goal is to provide you with the insights and protocols necessary to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting or when encountering unexpected results.

Q1: What is the recommended solvent for creating stock solutions of this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). This compound is a solid that typically appears as a brown or yellow powder[1]. Ensure the DMSO is anhydrous and of high purity to prevent compound degradation and the introduction of water, which can affect solubility and stability.

Q2: How should I store the solid compound and my stock solutions?

A2: The solid compound should be stored in a cool, dry place. For long-term storage, keeping it desiccated and protected from light is advisable. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each use, allow the aliquot to thaw completely and come to room temperature, then vortex gently to ensure a homogenous solution.

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into aqueous assay buffer. What's causing this and how can I fix it?

A3: This is a common issue related to compound solubility. The piperazine moiety in the molecule is basic, and its solubility can be pH-dependent. When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration can exceed its solubility limit, causing it to crash out of solution.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay.

    • Use a Surfactant: Consider including a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to improve solubility.

    • pH Adjustment: Check the pH of your assay buffer. The solubility of compounds with amine groups can sometimes be improved in slightly acidic conditions, though this must be compatible with your biological system (enzyme, cells, etc.).

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a medium that contains some DMSO to gradually decrease the solvent concentration.

Q4: My compound's color appears to be a different shade of yellow/brown than the previous lot. Is this a concern?

A4: Minor variations in the color of solid chemical batches are not uncommon and usually do not indicate a difference in purity or activity[1]. However, if you observe a significant color change or if this variation is accompanied by inconsistent experimental results, we recommend running a quality control check, such as obtaining a new Certificate of Analysis (CoA) or running a simple control experiment to compare the activity of the new lot against a previously validated one.

In-Depth Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Kinase Assays

The pyridazine scaffold is a common feature in many kinase inhibitors, which often target the ATP-binding pocket of the kinase[2][3]. Inconsistent IC50 values are a frequent challenge in kinase activity assays.

cluster_1 Compound Issues cluster_2 Component Issues cluster_3 Condition Issues A Inconsistent IC50 Results Observed B Step 1: Verify Compound Integrity & Handling A->B C Step 2: Evaluate Assay Components A->C D Step 3: Check Assay Conditions A->D B1 Precipitation in Buffer? B->B1 C1 Enzyme Activity Consistent? C->C1 D1 Incubation Time Optimal? D->D1 B2 Freeze-Thaw Cycles? B1->B2 No B3 Accurate Pipetting? B2->B3 No C2 Substrate Quality? C1->C2 Yes C3 ATP Concentration Correct? C2->C3 Yes D2 DMSO Tolerance? D1->D2 Yes D3 Plate Effects? D2->D3 Yes

Caption: A logical workflow for diagnosing inconsistent kinase assay results.

Potential Cause 1: Compound Precipitation As discussed in the FAQs, poor solubility is a primary cause of inconsistent results. If the compound precipitates at higher concentrations in your dose-response curve, the actual concentration in solution is lower than the theoretical concentration, leading to a flatter curve and an artificially high IC50.

  • Validation Protocol:

    • Prepare your highest concentration of the compound in the final assay buffer.

    • Incubate under the same conditions as your assay (time, temperature).

    • Visually inspect for precipitate or measure turbidity using a plate reader at a wavelength like 600 nm.

    • Solution: If precipitation is observed, adjust the assay buffer as described in FAQ Q3 or lower the top concentration of your dose-response curve.

Potential Cause 2: Variable Enzyme Activity The activity of the kinase can degrade over time, especially if not stored correctly or if subjected to multiple freeze-thaw cycles.

  • Validation Protocol:

    • Always run a "no inhibitor" (positive control) and a "no enzyme" (negative control) on every plate.

    • Track the signal-to-background ratio (Positive Control / Negative Control) over time. A decreasing ratio suggests a loss of enzyme activity.

    • Solution: Aliquot your enzyme upon receipt and store it at -80°C. Use a fresh aliquot for each experiment.

Potential Cause 3: ATP Concentration If this compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration in the assay. Variations in the preparation of the ATP solution can lead to significant shifts in potency.

  • Mechanism Insight: For an ATP-competitive inhibitor, the relationship between the measured IC50 and the Michaelis-Menten constant (Km) of ATP is described by the Cheng-Prusoff equation. As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition, thus increasing the IC50.

  • Validation Protocol:

    • Determine the Km of ATP for your specific kinase under your assay conditions.

    • For routine screening, use an ATP concentration at or below the Km. This ensures sensitivity to ATP-competitive inhibitors.

    • Always prepare a fresh ATP solution from a concentrated, pH-neutralized stock for each experiment.

ParameterRecommendationRationale
ATP Concentration ≤ Km valueIncreases assay sensitivity to ATP-competitive inhibitors.
Enzyme Concentration In the linear rangeEnsures initial velocity kinetics are measured.
Final DMSO % ≤ 0.5%Minimizes solvent effects and compound precipitation.
Incubation Time Within linear rangeAvoids substrate depletion, which can alter kinetics.
Guide 2: High Variability in Cell-Based Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)

Cell-based assays introduce more biological variables. The pyridazine core and its derivatives have been explored for anticancer activities, making cell viability assays a likely application[3][4].

Potential Cause 1: Compound Cytotoxicity vs. Target-Specific Effects At high concentrations, many small molecules can exhibit off-target cytotoxicity that masks the intended biological effect. This can be due to membrane disruption, mitochondrial toxicity, or other non-specific mechanisms.

  • Validation Protocol:

    • Use a Counter-Screen: Test the compound in a cell line that does not express the intended target (if known). A similar cytotoxic effect in both cell lines suggests off-target effects.

    • Time-Dependency Study: Measure viability at different time points (e.g., 24, 48, 72 hours). A rapid drop in viability (e.g., within hours) at high concentrations may indicate non-specific toxicity rather than a targeted anti-proliferative effect.

    • Microscopic Examination: Visually inspect the cells under a microscope. Look for signs of necrosis (cell swelling, membrane rupture) versus apoptosis (cell shrinkage, blebbing). Non-specific toxicity often leads to necrosis.

Potential Cause 2: Cell Seeding Density and Health The metabolic activity measured by assays like MTT or CellTiter-Glo® is highly dependent on cell number and health.

  • Validation Protocol:

    • Optimize Seeding Density: Before starting inhibitor studies, perform a cell titration experiment. Seed a 96-well plate with a range of cell densities and measure the signal after 24, 48, and 72 hours. Choose a density that is in the exponential growth phase for the duration of your experiment.

    • Ensure Cell Viability: Always check the viability of your cell stock (e.g., using Trypan Blue) before seeding. It should be >95%.

    • Control for Edge Effects: "Edge effects" in microplates, where wells on the perimeter behave differently due to temperature and evaporation gradients, are a common source of variability. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media/PBS.

Many pyridazine derivatives function by inhibiting protein kinases that are crucial components of cell signaling pathways controlling proliferation and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

This diagram illustrates how a compound like this compound might inhibit a kinase (e.g., RAF) within a critical cell proliferation pathway, providing a mechanistic basis for its effects in a cell-based assay[5]. Inconsistent results could stem from issues with any component of this biological cascade.

By systematically addressing the chemical, biochemical, and biological variables outlined in this guide, you can enhance the reproducibility and reliability of your experiments with this compound.

References

  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1):01-12. Retrieved from [Link]

  • Ather, et al. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3576-3581. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8567-8583. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Molecules | Special Issue : Kinase Inhibitor Chemistry. Retrieved from [Link]

  • ACS Omega. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]

  • MDPI. (n.d.). Kinase Inhibitors in Genetic Diseases. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS: 66346-94-9). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to optimize their synthetic protocols.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of a halide (typically chloride) from the C6 position of a pyridazine ring by the secondary amine of 1-methylpiperazine.

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the positions ortho and para (C3, C6, and C4) to the ring nitrogens, making these sites susceptible to nucleophilic attack.[1][2] The reaction proceeds via a well-established addition-elimination mechanism, often involving a stabilized Meisenheimer intermediate.[3][4] The stability of this intermediate is a key factor in the reaction's success, and the rate-determining step is typically the initial nucleophilic addition.[4][5]

The most common starting material for this synthesis is 3-amino-6-chloropyridazine.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyridazine ring is activated towards attack by the nucleophilic 1-methylpiperazine. The chlorine atom at the C6 position is an effective leaving group, and its departure is facilitated by the resonance stabilization of the anionic intermediate (Meisenheimer complex) formed during the reaction.[3][4]

Q2: Why is 3-amino-6-chloropyridazine the preferred starting material over 3,6-dichloropyridazine?

A2: While 3,6-dichloropyridazine can be used, starting with 3-amino-6-chloropyridazine offers superior selectivity. Using 3,6-dichloropyridazine introduces the risk of a competitive side reaction where 1-methylpiperazine substitutes both chlorine atoms, leading to a difficult-to-separate bis-piperazinyl byproduct. The amino group in 3-amino-6-chloropyridazine is significantly less nucleophilic than 1-methylpiperazine and does not readily displace the C6-chloro group under typical reaction conditions, thus ensuring mono-substitution.

Q3: What are the critical parameters to control during scale-up?

A3: When scaling up, the most critical parameters are:

  • Temperature Control: The SNAr reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and creating safety hazards.

  • Reagent Addition Rate: Slow, controlled addition of one reagent to the other (e.g., adding 1-methylpiperazine to the pyridazine solution) is crucial to manage the reaction exotherm.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction temperatures and concentrations, preventing the formation of localized hot spots and byproduct formation.

  • Solvent Selection: The solvent must be suitable for the reaction chemistry and also facilitate heat transfer and subsequent product isolation (e.g., extraction, crystallization) on a large scale.

Q4: Can a catalyst be used to improve the reaction rate?

A4: While this specific SNAr reaction often proceeds thermally without a catalyst, particularly at elevated temperatures, some related substitutions on heterocyclic rings benefit from catalysis. For challenging substrates or to enable lower reaction temperatures, palladium-catalyzed Buchwald-Hartwig amination could be explored, though this adds complexity and cost. For this reaction, optimizing thermal conditions (temperature, solvent, base) is typically the most direct path to success.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is showing low conversion to the desired product. What are the likely causes and how can I fix it?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Causality: Insufficient thermal energy, poor nucleophile activation, or suboptimal solvent choice can all lead to a sluggish reaction. The pyridazine ring, while electron-deficient, still requires sufficient activation for the substitution to occur efficiently.

  • Troubleshooting Steps:

    • Increase Temperature: This is the most direct way to increase the reaction rate. Monitor the reaction mixture by TLC or LC-MS at progressively higher temperatures (e.g., increments of 10-20 °C). Many SNAr reactions on chloropyridazines are run at temperatures ranging from 80 °C to reflux in solvents like DMF or ethanol.[8][9]

    • Add a Base: The reaction generates HCl as a byproduct, which can protonate the 1-methylpiperazine, rendering it non-nucleophilic. Adding a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or diisopropylethylamine (DIPEA) scavenges the acid and maintains the concentration of the free amine nucleophile.[8][10] Typically, 1.5 to 2.5 equivalents of base are used.

    • Change Solvent: A polar aprotic solvent like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the intermediate salt, thereby enhancing the nucleophilicity of the amine.[8] Alcohols like isopropanol or n-butanol are also effective and can be easier to remove during work-up.

    • Check Reagent Purity: Ensure the 3-amino-6-chloropyridazine is pure and that the 1-methylpiperazine has not degraded or absorbed excessive water and CO₂ from the atmosphere.

G start Low Product Yield Observed check_temp Is Reaction Temperature > 80 °C? start->check_temp increase_temp Action: Increase temperature in 20 °C increments. Monitor by LC-MS. check_temp->increase_temp No check_base Is a non-nucleophilic base present? check_temp->check_base Yes increase_temp->check_base add_base Action: Add 2.0 eq. of K₂CO₃ or DIPEA. check_base->add_base No check_solvent What is the solvent? check_base->check_solvent Yes add_base->check_solvent polar_aprotic Polar Aprotic (DMF, DMSO)? check_solvent->polar_aprotic protic Protic (Ethanol, IPA)? check_solvent->protic final_check Re-evaluate yield. Consider reagent purity if issue persists. polar_aprotic->final_check change_solvent Action: Switch to a polar aprotic solvent like DMF. protic->change_solvent change_solvent->final_check

Caption: Troubleshooting decision tree for low product yield.
Issue 2: Formation of Significant Side Products

Q: I'm observing a major impurity in my reaction mixture that is difficult to separate. What could it be and how do I prevent it?

A: The most likely impurity depends on your exact starting materials and conditions.

  • Potential Impurity 1: Unreacted Starting Material

    • Cause: Incomplete reaction (see Issue 1).

    • Solution: Drive the reaction to completion by extending the reaction time or increasing the temperature. Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine to ensure all the limiting reagent (3-amino-6-chloropyridazine) is consumed.

  • Potential Impurity 2: Hydrolysis of Chloro Group

    • Cause: If water is present in the reaction, especially at high temperatures and in the presence of a base, the 6-chloro group can be hydrolyzed to a 6-hydroxy group, forming 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol.

    • Solution: Use anhydrous solvents and reagents. Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.

Issue 3: Difficulties with Product Isolation and Purification

Q: My product is difficult to crystallize and runs as a streak on my silica gel column. How can I improve purification?

A: The product is a polar, basic compound, which can present challenges for both crystallization and chromatography.

  • Causality: The two basic nitrogen atoms (the amino group and the tertiary amine in the piperazine ring) can interact strongly with the acidic silica gel, leading to poor peak shape (tailing) and difficult elution. Its polarity can also make finding a suitable single-solvent crystallization system challenging.

  • Troubleshooting Purification:

    • Chromatography Additives: To improve peak shape during column chromatography, add a small amount of a basic modifier to your eluent system.

      • Recommended: Add 0.5-1% triethylamine or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1). This will neutralize the acidic sites on the silica, preventing strong product adsorption.

    • Recrystallization:

      • Solvent Screening: Screen a range of solvents. Good results are often obtained with mixed solvent systems. Try dissolving the crude product in a minimal amount of a good solvent (like methanol or ethanol) at reflux and then adding a poor solvent (like ethyl acetate, MTBE, or heptane) dropwise until turbidity persists. Allow to cool slowly.[11]

    • Acid/Base Extraction: Before chromatography or crystallization, perform an aqueous work-up. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts (like K₂CO₃). This initial cleanup can significantly simplify the final purification.

Key Parameter Summary

ParameterLab Scale (1-10 g)Pilot/Scale-Up (>100 g)Rationale & Justification
Stoichiometry 3-amino-6-chloropyridazine (1.0 eq)3-amino-6-chloropyridazine (1.0 eq)The pyridazine is typically the limiting and most expensive reagent.
1-Methylpiperazine (1.1-1.2 eq)1-Methylpiperazine (1.05-1.1 eq)A slight excess of the amine drives the reaction to completion. The excess is reduced on scale-up to improve process economics and simplify purification.
Base (K₂CO₃) (1.5-2.0 eq)Base (K₂CO₃) (1.5-2.0 eq)An adequate amount of base is crucial to neutralize the generated HCl and maintain reaction rate.
Solvent DMF, n-Butanol, Isopropanoln-Butanol, IsopropanolWhile DMF is effective, its high boiling point and potential toxicity make it less ideal for scale-up. Alcohols like n-butanol are often preferred for their favorable safety profile and easier removal.
Concentration 5-10 mL/g of limiting reagent3-5 mL/g of limiting reagentHigher concentrations are used on scale-up to improve throughput, but must be balanced against the ability to stir effectively and control the exotherm.
Temperature 90-120 °C90-120 °CThe optimal temperature provides a reasonable reaction rate without excessive byproduct formation. This must be validated with calorimetry (DSC/ARC) during scale-up.
Reaction Time 4-24 hours (Monitor by LC-MS)4-24 hours (Monitor by LC-MS)Reaction is complete when the limiting starting material is consumed.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5 g)
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol, 1.0 eq), potassium carbonate (8.0 g, 57.9 mmol, 1.5 eq), and n-butanol (50 mL).

  • Reagent Addition: Begin stirring the suspension and add 1-methylpiperazine (4.7 mL, 42.5 mmol, 1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 12 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the 3-amino-6-chloropyridazine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional n-butanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid/oil. Dissolve the crude material in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine. Combine the pure fractions and evaporate the solvent to yield the final product.

Protocol 2: Considerations for Scale-Up Synthesis (>100 g)

For scaling up, the principles remain the same, but the execution requires careful engineering controls.

  • Reactor Setup: Use a jacketed glass reactor with overhead stirring, a reflux condenser, and a nitrogen inlet. The jacket allows for precise temperature control via a circulating heating/cooling fluid.

  • Reverse Addition: To better control the exotherm, consider charging the reactor with 3-amino-6-chloropyridazine, K₂CO₃, and n-butanol, heating to the target temperature (e.g., 110 °C), and then adding the 1-methylpiperazine slowly via an addition funnel or pump over 1-2 hours.

  • Work-up & Isolation:

    • After cooling, the reaction slurry can be filtered directly using a larger filter apparatus (e.g., a Nutsche filter) to remove the salts.

    • Solvent swapping may be more efficient than a direct aqueous wash of the n-butanol solution. The n-butanol filtrate can be concentrated and the residue taken up in a more suitable extraction solvent like toluene or ethyl acetate before washing.

    • Purification via crystallization is highly preferred over chromatography at scale. A robust crystallization procedure should be developed by screening various solvent/anti-solvent systems at the lab scale. For example, dissolving the crude product in hot isopropanol and adding heptane as an anti-solvent may induce crystallization.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Stage charge_reagents 1. Charge Reactor: - 3-amino-6-chloropyridazine - K₂CO₃ - n-Butanol heat 2. Heat to 110 °C charge_reagents->heat add_amine 3. Slow Addition: - 1-Methylpiperazine heat->add_amine react 4. Maintain at 110 °C (Monitor by LC-MS) add_amine->react cool 5. Cool to RT react->cool filter_salts 6. Filter Inorganics cool->filter_salts concentrate 7. Concentrate Filtrate filter_salts->concentrate purify 8. Purify Crude Product (Crystallization or Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis.

References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). Vertex AI Search.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines . ResearchGate. [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines . YAKHAK HOEJI. [Link]

  • WO/2007/026623 PROCESS FOR PRODUCING 3-AMINO-6-CHLOROPYRIDAZINE . WIPO. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins . YouTube. [Link]

  • Synthesis of Pyridazine . ChemTube3D. [Link]

  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines . Liberty University. [Link]

  • Synthesis of pyridazines . Organic Chemistry Portal. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • CAS 66346-94-9|this compound . Autech Industry Co.,Limited. [Link]

  • 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol, 96% Purity, C9H14N4O, 250 mg . CP Lab Safety. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central - NIH. [Link]

  • 3-Amino-6-chloropyridazine | C4H4ClN3 . PubChem - NIH. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Chemistry Stack Exchange. [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • N-METHYLPIPERAZINE . Ataman Kimya. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity . YouTube. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes . YouTube. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . NIH. [Link]

Sources

Technical Support Center: Mass Spectrometry of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of pyridazine-containing molecules. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the foundational logic and practical steps to diagnose and resolve common challenges. Pyridazine cores, with their unique electronic properties and basic nitrogen centers, present specific behaviors in LC-MS systems. Understanding these behaviors is the key to robust and reliable data. This guide is structured to walk you through the experimental workflow, from signal generation to final quantification, addressing the specific hurdles you may encounter.

Section 1: Ionization and Signal Intensity Issues

The first challenge in any MS experiment is achieving a stable and robust signal. For pyridazine compounds, which readily accept a proton, electrospray ionization (ESI) in positive mode is the standard. However, problems can still arise.

Question: I am not seeing any signal for my pyridazine compound, or the signal is extremely weak and sporadic. Where do I start?

Answer:

This is a common, and often frustrating, issue that requires a systematic approach to diagnose. The problem can lie with the sample itself, the liquid chromatography (LC) delivery, or the mass spectrometer (MS) ion source.

First, confirm that the instrument is performing as expected. Run a system suitability test with a known standard (like reserpine or your instrument's specific calibration standard). If it passes, the issue lies with your analyte or method. If it fails, you have a system-level problem that needs to be addressed first, such as checking for leaks or performing a system cleaning and calibration[1].

Assuming the system is operational, the logical flow for troubleshooting a weak or absent pyridazine signal is as follows:

start Weak or No Signal check_sample 1. Verify Sample - Correct concentration? - Degradation? - Soluble in mobile phase? start->check_sample check_source 2. Optimize Ion Source - ESI Positive Mode? - Capillary Voltage (3-4 kV)? - Gas Temp/Flow optimal? - In-source fragmentation? check_sample->check_source Sample OK solution_sample Solution: Prepare fresh sample. Adjust sample solvent. check_sample->solution_sample Problem Found check_lc 3. Check LC Delivery - Analyte eluting properly? - Severe peak broadening? - Mobile phase pH appropriate? check_source->check_lc Source OK solution_source Solution: Tune with analyte. Reduce Cone/Fragmentor Voltage. check_source->solution_source Problem Found solution_lc Solution: Perform isocratic elution test. Adjust mobile phase/gradient. check_lc->solution_lc Problem Found

Caption: Logic for Diagnosing Poor Signal Intensity.

Causality and Deeper Insights:

  • Sample Integrity: Pyridazines can be susceptible to oxidative degradation, especially if they have electron-donating substituents. Ensure your sample is fresh. Crucially, your sample solvent should be as weak as, or weaker than, your initial mobile phase to prevent poor peak shape and potential precipitation upon injection[2].

  • Ion Source Parameters: As nitrogen-containing heterocycles, pyridazines generally ionize well in ESI positive mode ([M+H]⁺). The two adjacent nitrogen atoms provide a proton-accepting site. However, excessive energy in the ion source (from high cone/fragmentor/skimmer voltages) can cause the molecule to fragment before it even reaches the mass analyzer. This phenomenon, known as in-source fragmentation, leads to a diminished or absent precursor ion signal[3]. If you suspect this, try reducing these voltages significantly to see if your precursor ion signal appears.

  • Mobile Phase pH: The pH of your mobile phase must be at least 1.5-2 units below the pKa of your pyridazine compound to ensure it exists in its protonated, ionic form, which is necessary for ESI. Most pyridazines have pKa values in the 2-4 range, so a mobile phase with 0.1% formic acid (pH ~2.7) is typically a good starting point[4].

Section 2: Fragmentation and Spectral Interpretation

Understanding how your pyridazine compound fragments is essential for structural confirmation and metabolite identification. The pyridazine ring has characteristic fragmentation patterns due to the weak N-N bond.

Question: My MS/MS spectrum is complex. What are the expected fragmentation pathways for a protonated pyridazine ring?

Answer:

The fragmentation of the pyridazine core is often predictable and provides rich structural information. Unlike its pyrimidine isomer, the 1,2-diazine (pyridazine) structure has a labile N-N single bond which heavily influences its fragmentation pathways.

Upon collisional activation (in MS/MS), the protonated pyridazine molecular ion typically undergoes one of several key fragmentation pathways:

  • Loss of Nitrogen (N₂): This is a highly characteristic fragmentation for pyridazines, resulting in a loss of 28 Da. The N-N bond breaks, leading to the expulsion of a stable nitrogen molecule and the formation of a cyclobutadiene-type cation[5].

  • Loss of HCN: A loss of 27 Da is common for many nitrogen heterocycles, including pyridazine. This involves a ring cleavage event[5][6].

  • Sequential Losses: It's common to see sequential losses, such as the loss of N₂ followed by the loss of an acetylene (C₂H₂) molecule.

The substituents on the pyridazine ring will, of course, direct fragmentation as well. Cleavage of labile substituent groups is often the primary fragmentation event, followed by the fragmentation of the core ring.

MH [M+H]⁺ (Protonated Pyridazine) loss_N2 [M+H - N₂]⁺ (m/z -28) MH->loss_N2 -N₂ loss_HCN [M+H - HCN]⁺ (m/z -27) MH->loss_HCN -HCN loss_subs [M+H - R]⁺ (Substituent Loss) MH->loss_subs -R (if labile) loss_N2_C2H2 [M+H - N₂ - C₂H₂]⁺ loss_N2->loss_N2_C2H2 -C₂H₂

Caption: Common Fragmentation Pathways of a Protonated Pyridazine Core.

Question: I see peaks at m/z values higher than my expected molecular ion. What are these?

Answer:

You are likely observing adduct ions. In ESI, it is very common for the analyte molecule (M) to associate with cations present in the mobile phase or leached from the system. For pyridazine compounds, you should be vigilant for the following common adducts in positive ion mode.

Adduct TypeFormulaΔ Mass (Da)Common Source
Proton [M+H]⁺+1.0073Acidic mobile phase (formic acid, acetic acid)
Sodium [M+Na]⁺+22.9892Glassware, solvents, buffers
Ammonium [M+NH₄]⁺+18.0338Ammonium formate/acetate buffer
Potassium [M+K]⁺+38.9632Glassware, solvents, buffers
Acetonitrile [M+ACN+H]⁺+42.0338Acetonitrile in mobile phase

Pro-Tip: The presence of a sodium adduct ([M+Na]⁺) at 22 Da higher than your protonated molecule ([M+H]⁺) is a very strong indicator of your compound's molecular weight. However, sodium adducts are often less stable and may fragment poorly in MS/MS experiments. It is always preferable to optimize conditions to maximize the [M+H]⁺ ion for quantitative analysis[7][8].

Section 3: Chromatographic Problems

The physicochemical properties of pyridazines—namely their polarity and basicity—often lead to challenging chromatographic behavior on standard reversed-phase columns.

Question: My pyridazine compound's peak is tailing severely. How can I fix this?

Answer:

Peak tailing is the most common chromatographic issue for basic, nitrogen-containing compounds like pyridazines[9]. The primary cause is secondary ionic interactions between the protonated (positively charged) pyridazine molecule and deprotonated (negatively charged) residual silanol groups on the surface of silica-based C18 columns. This creates a secondary, undesirable retention mechanism that leads to tailing peaks.

Here is a systematic protocol to address this issue:

Protocol 1: Step-by-Step Troubleshooting for Peak Tailing
  • Increase Mobile Phase Acidity:

    • Action: Increase the concentration of formic acid in your mobile phase from 0.1% to 0.2% or even 0.5%.

    • Causality: A lower pH further protonates the residual silanol groups on the silica surface, "masking" them and reducing the undesirable ionic interaction with your protonated analyte[9].

  • Introduce a Competing Base:

    • Action: Use a mobile phase buffer like 10-20 mM ammonium formate or ammonium acetate (with pH adjusted by formic or acetic acid).

    • Causality: The ammonium ions (NH₄⁺) act as a competing base, saturating the active silanol sites on the stationary phase and preventing your analyte from interacting with them.

  • Change the Stationary Phase:

    • Action: Switch to a column with high-purity silica and robust end-capping. Modern columns are designed with minimal accessible silanols. Alternatively, consider a column designed for polar compounds or one that is stable at a higher pH.

    • Causality: End-capping chemically treats the silica to minimize the number of free silanol groups. If tailing persists, the fundamental interaction is too strong for a standard C18, and a different chemistry is required[2][10].

  • Check for Column Contamination:

    • Action: Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol, then re-equilibrate).

    • Causality: Strongly retained compounds from previous injections can contaminate the column head, creating active sites that cause tailing[10].

Question: My peak shape is split or fronting. What does this indicate?

Answer:

Peak splitting and fronting are typically caused by issues at the point of injection or a compromised column bed[10][11][12].

  • Peak Fronting: This often occurs when the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., sample in 100% acetonitrile, with a starting mobile phase of 5% acetonitrile). This causes the analyte band to spread and travel too quickly at the column inlet[2][9]. Always aim to dissolve your sample in the initial mobile phase conditions. Overloading the column with too much sample mass can also cause fronting.

  • Peak Splitting: This can be a more severe version of the solvent mismatch issue. However, it frequently points to a physical problem, such as a partially blocked column inlet frit or a void in the column packing material. Try back-flushing the column (if the manufacturer allows) or replacing it if the problem persists after verifying your injection solvent is appropriate[10].

Section 4: Matrix Effects and Quantitative Accuracy

For professionals in drug development, analyzing pyridazine compounds in complex biological matrices (plasma, urine, tissue homogenates) introduces the challenge of matrix effects.

Question: My recovery is inconsistent and my calibration curve is not linear when analyzing samples in a biological matrix. I suspect matrix effects. How can I confirm and mitigate this?

Answer:

Matrix effects are the suppression or enhancement of your analyte's ionization due to co-eluting compounds from the sample matrix (e.g., salts, lipids, endogenous metabolites)[13][14]. This is a major concern that directly impacts quantitative accuracy.

You can diagnose and quantify the extent of matrix effects using a post-extraction spike experiment.

Protocol 2: Quantitative Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare your analyte standard in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma with no analyte) through your entire extraction procedure (e.g., protein precipitation, SPE). After the final evaporation and reconstitution step, spike the clean extract with your analyte at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with your analyte before the extraction procedure. Process this sample through the entire workflow.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS.

    • Calculate Matrix Effect (%ME):

      • %ME = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value of 100% indicates no matrix effect. <100% indicates ion suppression. >100% indicates ion enhancement[15].

    • Calculate Recovery (%RE):

      • %RE = (Peak Area of Set C / Peak Area of Set B) * 100

      • This measures the efficiency of your extraction process.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components. Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[13][14].

  • Optimize Chromatography: Adjust your LC gradient to better separate your pyridazine compound from the co-eluting matrix interferences. Even a small shift in retention time can move your analyte out of a region of high ion suppression[14].

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS (e.g., your pyridazine labeled with ¹³C or ²H) is chemically identical to your analyte and will co-elute, experiencing the exact same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate quantification.

References

  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. (n.d.). Thermo Fisher Scientific.
  • Di Bussolo, J., & Goucher, E. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. Thermo Fisher Scientific.
  • Limbach, P. A., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. ResearchGate.
  • de Souza, G. G., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044314. Retrieved from [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4567-4577. Retrieved from [Link]

  • Limbach, P. A., et al. (2019). Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D, 73(1), 1-8.
  • Optimization of GC-MS parameters for sensitive pyrazine detection. (n.d.). Benchchem.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies.
  • Kertész, V., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 32-42. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of biomedical science and engineering, 5(12), 741. Retrieved from [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
  • Addressing co-elution issues in pyrazine analysis. (n.d.). Benchchem.
  • Troubleshooting poor peak shape in the LC-MS analysis of Columbamine. (n.d.). Benchchem.
  • G. Bianchi, et al. (1982). Spectroscopic and calculated ionization constants of some pyrazines and pyridazines. Journal of the Chemical Society, Perkin Transactions 2, (4), 417-420. Retrieved from [Link]

  • de Souza, G. G., et al. (2015). Isomeric Signatures in the Fragmentation of Pyridazine and Pyrimidine Induced by Fast Ion Impact. The Journal of Chemical Physics, 143(4), 044314. Retrieved from [Link]

  • The formation of major adducts identified from N-heterocycles... (n.d.). ResearchGate.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of Illinois Urbana-Champaign.
  • Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1221. Retrieved from [Link]

  • Preventing in-source fragmentation of Pyrazinamide-d3. (2025). Benchchem.
  • Search results for: pyridazine. (n.d.). MOST Wiedzy.
  • Ameixa, J., et al. (2018). Electron stimulated desorption from condensed pyrimidine and pyridazine. The Journal of Chemical Physics, 148(15), 154302. Retrieved from [Link]

  • Lee, J. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu.
  • Van Eeckhaut, A., et al. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
  • Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5555. Retrieved from [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2020). Molecules, 25(21), 5184. Retrieved from [Link]

  • Al-Haj, N. A., et al. (2015). Characterization of in vivo metabolites in rat urine following an oral dose of masitinib by liquid chromatography tandem mass spectrometry. Journal of chromatographic science, 53(5), 786-794. Retrieved from [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.
  • Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 6(1), 1-8.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (2025). Benchchem.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent Community.
  • Little, J. L., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical Chemistry, 92(22), 14937-14945. Retrieved from [Link]

  • The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. (n.d.). ResearchGate.
  • On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. (2022). Molecules, 27(19), 6667. Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
  • Coutts, R. T., et al. (1990). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 68(1), 88-94. Retrieved from [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14819-14827. Retrieved from [Link]

  • Reddy, G. S., et al. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 55(2), 241-246. Retrieved from [Link]

  • Smirnova, E., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4983. Retrieved from [Link]

  • MS Adduct Calculator. (n.d.). Fiehn Lab, UC Davis. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Journal of Cheminformatics, 15(1), 1-24. Retrieved from [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.). ResearchGate.

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Technical Support Center: Optimizing In Vivo Dosage for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on establishing an optimal in vivo dosage regimen for the novel small molecule inhibitor, 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine. Given that publicly available in vivo data for this specific compound is limited, this document synthesizes established principles of pharmacology and preclinical drug development, leveraging insights from studies on related piperazine and pyridazine derivatives, to offer a robust, step-by-step methodology for dose optimization.

The core philosophy of this guide is to move beyond the traditional Maximum Tolerated Dose (MTD) paradigm, which is often insufficient for targeted therapies.[1][2] Instead, we will focus on identifying the Optimal Biological Dose (OBD)—the dose that achieves the desired biological effect with an acceptable safety margin, ensuring both efficacy and long-term tolerability in your animal models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when planning their first in vivo experiments with this compound.

Q1: Where do I even begin with selecting a starting dose for my first in vivo study?

The critical first step is to establish a safe dose range by conducting a Maximum Tolerated Dose (MTD) study.[3] The starting dose for this MTD study is typically extrapolated from your in vitro data. A common and advisable practice is to select a starting dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value of the compound.[3] This ensures that the initial exposures are likely to be within a pharmacologically active range.

Q2: My compound, this compound, has poor aqueous solubility. How will this impact my in vivo studies?

Solubility is a frequent challenge with piperazine-containing compounds and can significantly impact oral bioavailability and dose consistency.[4][5] Before initiating in vivo studies, it is crucial to address formulation. Several strategies can be employed:

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride) is a highly effective method to improve aqueous solubility.[4] A salt screening study is recommended to find the most stable and soluble form.

  • Co-solvents: Using water-miscible organic solvents like DMSO or polyethylene glycol (PEG) can help. However, it is vital to run vehicle control groups, as high concentrations of these solvents can have their own biological effects.[4]

  • Nanosuspensions: This technique reduces the particle size of the drug, increasing the surface area for dissolution.[4]

Q3: What are the key considerations when designing a dose-response study to find the Optimal Biological Dose (OBD)?

A robust dose-response study is essential for moving beyond MTD and identifying a truly optimal dose. Key design elements include:

  • Multiple Dose Levels: Include a sufficient number of dose levels to characterize the relationship between dose, exposure, and effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: The goal is not just to observe a biological outcome, but to understand how it relates to drug concentration in the body over time. This requires collecting plasma samples for PK analysis at various time points alongside PD biomarker measurements in the target tissue.

  • Blinding and Randomization: To minimize bias and enhance the quality and reliability of your data, proper randomization of animals into dose groups and blinding of personnel involved in data collection are crucial.[3]

Q4: The pyridazine and piperazine moieties are common in bioactive compounds. What known biological activities should I be aware of?

Yes, both pyridazine and piperazine rings are considered "privileged" structures in medicinal chemistry.

  • Pyridazine derivatives are known for a wide array of pharmacological activities, including cardiovascular, anticancer, and anti-inflammatory effects.[6][7]

  • Piperazine derivatives also have diverse biological properties and are found in drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[8][9] This broad bioactivity underscores the importance of careful toxicity monitoring during your in vivo studies.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your dosing studies.

Problem Potential Cause(s) Recommended Solution(s)
High variability in animal response within the same dose group. 1. Poor drug solubility/formulation issues: The compound may be precipitating out of the vehicle, leading to inconsistent dosing.[4] 2. Inconsistent administration: Variation in gavage technique or injection volume. 3. High pharmacokinetic variability: The compound may be subject to significant inter-animal differences in absorption or metabolism.[10]1. Re-evaluate Formulation: Determine the kinetic solubility of your compound in the dosing vehicle. Consider advanced formulation strategies like nanosuspensions or complexation with cyclodextrins.[4] 2. Refine Dosing Technique: Ensure all personnel are thoroughly trained on the administration procedure. Use precise volume measurements. 3. Conduct a Pilot PK Study: A small-scale pharmacokinetic study can help determine the extent of inter-animal variability and inform the design of larger efficacy studies.
Lack of efficacy, even at doses approaching the MTD. 1. Insufficient Target Engagement: The drug may not be reaching its biological target at a high enough concentration for a sufficient duration. 2. Rapid Metabolism: The compound may have a very short half-life in vivo.[5] 3. Incorrect Dosing Schedule: A once-daily dosing might not be sufficient to maintain therapeutic concentrations.1. Measure Target Engagement: Develop and validate a pharmacodynamic (PD) biomarker assay (e.g., phosphorylation of a downstream target) in tumor or surrogate tissue to confirm the drug is hitting its target. 2. Perform PK/PD Modeling: Correlate drug exposure (PK) with the biological effect (PD). This will help determine the minimum exposure needed for efficacy. 3. Adjust Dosing Schedule: Based on PK data, consider increasing the dosing frequency (e.g., twice daily) to maintain exposure above the efficacy threshold.
Unexpected toxicity observed at doses previously thought to be safe. 1. Accumulation of Drug/Metabolites: With chronic dosing, the compound or its metabolites may accumulate to toxic levels. 2. Target-related toxicity: The biological target of the compound may have physiological roles in other tissues, leading to on-target toxicity. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.1. Conduct a Multi-Dose Toxicology Study: Assess safety over a longer duration (e.g., 7-14 days) and include histopathology of major organs. 2. Monitor Clinical Signs: Carefully observe animals for signs of toxicity (weight loss, changes in behavior, etc.). 3. Run Vehicle-Only Control Group: Always include a control group that receives only the dosing vehicle to isolate compound-specific effects.

Part 3: Experimental Protocols & Workflows

Workflow for In Vivo Dose Optimization

The following diagram outlines the logical progression for determining the Optimal Biological Dose (OBD) for this compound.

Dose_Optimization_Workflow Formulation Step 1: Formulation Development MTD Step 2: Maximum Tolerated Dose (MTD) Study Formulation->MTD Define safe starting range PilotPKPD Step 3: Pilot PK/PD Study MTD->PilotPKPD Inform dose selection Efficacy Step 4: Dose-Ranging Efficacy Study PilotPKPD->Efficacy Establish Exposure-Response Relationship OBD Step 5: Optimal Biological Dose (OBD) Selection Efficacy->OBD Integrate Efficacy, PK/PD, and Tolerability Tox Step 6: Confirmatory Toxicology OBD->Tox Confirm safety of selected dose invis1 invis2

Caption: Workflow for establishing the Optimal Biological Dose (OBD).

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select the appropriate rodent species (e.g., mice or rats) relevant to your disease model. Use a small group size (n=3-5 per group).

  • Dose Selection: Based on in vitro data (e.g., 10-100x IC50), select a range of 5-6 dose levels with geometric spacing (e.g., 10, 20, 40, 80, 160 mg/kg).

  • Administration: Administer this compound once daily via the intended clinical route (e.g., oral gavage) for 5-7 consecutive days. Include a vehicle-only control group.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.[3]

Protocol 2: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Study
  • Animal Model: Use the same strain and sex of animals as in your planned efficacy studies.

  • Dose Groups: Select 3-4 dose levels below the determined MTD (e.g., a low, medium, and high dose).

  • Dosing & Sampling: Administer a single dose of the compound. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via sparse sampling.

  • Tissue Collection: At the end of the time course, collect target tissues (e.g., tumor) and plasma.

  • Analysis:

    • PK Analysis: Analyze plasma samples using LC-MS/MS to determine drug concentration over time and calculate key parameters (Cmax, Tmax, AUC, T½).

    • PD Analysis: Analyze tissue samples for a relevant biomarker to measure target engagement (e.g., Western blot for a downstream phosphorylated protein).

  • Modeling: Correlate the PK parameters (e.g., AUC) with the PD biomarker modulation to establish an exposure-response relationship.

This integrated approach is fundamental to modern dose optimization, ensuring that the selected dose for efficacy studies is based on quantifiable biological target engagement rather than just tolerability.[2]

References

  • Benchchem. Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • AACR Journals. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • Kura Oncology. Navigating dose optimization requirements as a small biotech.
  • PMC - NIH. On precision dosing of oral small molecule drugs in oncology.
  • PubMed Central. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease.
  • PMC - NIH. Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes.
  • JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • PMC - NIH. The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. (PDF) Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines.
  • JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • PMC - PubMed Central. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

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addressing poor reproducibility in experiments with 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and poor reproducibility encountered when working with this and similar heterocyclic compounds. Our goal is to provide a framework for systematic troubleshooting, grounded in first principles of chemistry and cell biology, to ensure the integrity and reliability of your research data.

The pyridazine heterocycle is a valuable scaffold in medicinal chemistry due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are critical for drug-target interactions.[1] However, these same properties, combined with the characteristics of the appended methylpiperazine group, can present challenges in experimental handling that lead to inconsistent results. This guide will walk you through potential pitfalls and their solutions.

Core Troubleshooting Workflow

Before diving into specific FAQs, it's essential to approach reproducibility issues systematically. An experimental failure is a puzzle that requires ruling out variables one by one. We recommend the following logical workflow when you encounter unexpected or inconsistent results.

Troubleshooting_Workflow start Poor or Irreproducible Experimental Results cat_compound Category 1: Compound Integrity start->cat_compound cat_assay Category 2: Assay & Experimental Design start->cat_assay cat_data Category 3: Data Interpretation & Specificity start->cat_data check_purity Verify Purity & Identity (>95% via HPLC/NMR) cat_compound->check_purity Is the compound what you think it is? check_solubility Assess Solubility & Stability in Stock & Working Solutions cat_compound->check_solubility Is the compound stable and available in your assay? check_storage Confirm Proper Storage Conditions cat_compound->check_storage Has the compound degraded over time? check_dissolution Optimize Dissolution Protocol (Avoid Precipitation) cat_assay->check_dissolution Is the final concentration accurate in aqueous media? check_cellular Account for Cellular Factors (Permeability, Efflux, ATP) cat_assay->check_cellular Is the compound reaching its intracellular target? check_controls Validate Assay Controls (Positive, Negative, Vehicle) cat_assay->check_controls Is the assay itself performing as expected? check_offtarget Evaluate Off-Target Effects (Selectivity Profiling) cat_data->check_offtarget Is the observed phenotype from the intended target? check_cytotoxicity Distinguish On-Target Efficacy from General Cytotoxicity cat_data->check_cytotoxicity Is the compound just making the cells sick?

Caption: A systematic workflow for troubleshooting poor reproducibility.

Part 1: FAQs on Compound Integrity & Handling

This section addresses the most common source of variability: the physical and chemical state of the compound itself.

Q1: My experiment shows low or no activity. How can I be sure the compound itself is the problem?

Answer: This is the critical first question. Before troubleshooting complex biological assays, you must validate your starting material. Low bioactivity can stem from issues with compound identity, purity, solubility, or stability.[2] A systematic check is essential.

What to Do:

  • Confirm Identity and Purity: The identity of a small molecule should be confirmed by methods like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, while purity is typically assessed by High-Performance Liquid Chromatography (HPLC). For biological assays, a purity level of >95% is the generally accepted standard.[2] Impurities can interfere with the assay or may simply be inactive, diluting the effective concentration of your active compound.[2]

  • Assess Solubility: Piperazine-containing compounds are often synthesized to improve solubility, but they can still exhibit poor aqueous solubility.[2] If the compound is not fully dissolved in your assay buffer, its effective concentration will be significantly lower than intended.[2]

  • Evaluate Stability: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, presence of serum).[2] Degradation over the course of an experiment is a frequent cause of poor reproducibility.

Q2: What is the correct way to prepare stock solutions of this compound to avoid solubility issues?

Answer: This is one of the most critical steps for ensuring reproducibility. The transition from a high-concentration organic stock to a low-concentration aqueous working solution is where many problems, like precipitation, occur.

Causality: Dimethylsulfoxide (DMSO) is the most common solvent for small molecules because of its high solvating power for a wide range of organic compounds.[3] However, when a concentrated DMSO stock is diluted directly into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate, rendering its final concentration unknown and variable.

Best Practices for Dissolution and Storage:

ParameterRecommendationRationale & Key Considerations
Stock Solvent High-purity, anhydrous DMSO.Use a fresh stock bottle to avoid moisture, which can accelerate compound degradation.
Stock Concentration 10-20 mMA high concentration minimizes the volume of DMSO added to the final assay, reducing solvent-induced artifacts.
Dissolution Vortex thoroughly. Gentle warming (37°C) or brief sonication can be used if necessary.[4]Ensure the compound is completely dissolved before storage or use. Visually inspect for any particulate matter.
Storage (Stock) Aliquot into single-use volumes and store at -80°C for long-term (up to 1 year) or -20°C for short-term (up to 6 months).[4]Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[4]
Preparing Working Solns Perform serial dilutions in 100% DMSO first. Then, add the final diluted DMSO sample to your aqueous buffer or medium with vigorous mixing.This gradual dilution method helps prevent precipitation. The final DMSO concentration in your assay should typically be ≤ 0.5% to avoid cytotoxicity.[4]
Storage (Working Solns) Prepare fresh from stock immediately before each experiment. Use within 24 hours when stored at 4°C.[4]Aqueous solutions of many small molecules are not stable for long periods.[4]

Protocol: Preparing a 10 mM Stock Solution

  • Equilibrate: Allow the vial of solid this compound (MW: 193.25 g/mol ) to come to room temperature in a desiccator before opening to prevent condensation.

  • Calculate: To make a 10 mM stock from 1 mg of compound:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 193.25 g/mol ) / (0.01 mol/L) * 1,000,000 µL/L ≈ 517.5 µL

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial.[4]

  • Mix: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.[4]

  • Aliquot & Store: Distribute into smaller, single-use tubes and store at -80°C, protected from light.[4]

Part 2: FAQs on Assay Design & Interpretation

Even with a validated compound, the design of the biological assay itself can be a major source of variability, especially when comparing results between different assay formats (e.g., biochemical vs. cell-based).

Q3: My compound is potent in a biochemical kinase assay, but its activity is much weaker in a cell-based assay. What could be the cause?

Answer: This is a classic and expected observation in drug discovery, particularly for ATP-competitive inhibitors. The discrepancy arises from the significant differences between a simplified, isolated in vitro system and the complex environment inside a living cell.[5]

Key Causative Factors:

  • ATP Competition: Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Kₘ) of the enzyme (typically 10-100 µM) to maximize signal.[5] However, intracellular ATP concentrations are much higher, in the millimolar range (1-5 mM).[6] For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) in the cell will outcompete the inhibitor for binding to the kinase, leading to a significant increase in the apparent IC₅₀ (a decrease in potency).[5][6][7]

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target.[2] Poor membrane permeability will result in a lower intracellular concentration than the concentration added to the culture medium.[8]

  • Efflux Pumps: Cells possess active transport proteins, like P-glycoprotein, that can recognize foreign molecules and pump them out of the cell, further reducing the effective intracellular concentration.[8]

  • Compound Metabolism: Intracellular enzymes may metabolize and inactivate the compound over the course of the experiment.[2]

Cellular_Factors Extracellular Space cluster_cell Intracellular Space (High ATP: 1-5 mM) cluster_membrane Cell Membrane Target Target Kinase ATP ATP ATP->Target Competition Inhibitor_in Inhibitor Inhibitor_in->Target Inhibition Efflux Efflux Pump Inhibitor_in->Efflux 2. Efflux Permeability Permeability->Inhibitor_in Inhibitor_out Inhibitor (in media) Inhibitor_out->Permeability 1. Permeability

Caption: Factors reducing apparent potency in cell-based assays.

What to Do:

  • Assess Cell Permeability: If you suspect permeability issues, consider co-incubation with known efflux pump inhibitors to see if cellular potency is restored.[8]

  • Measure Target Engagement: Use techniques like Western blotting to measure the phosphorylation of a known downstream substrate of your target kinase. This provides direct evidence that your compound is engaging its target inside the cell.

  • Evaluate Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®). If the concentration required for your desired phenotype is close to the concentration that kills the cells, the observed effect may be due to general toxicity rather than specific on-target activity.[8]

Q4: I'm seeing inconsistent results between different batches of the same compound. How do I troubleshoot this?

Answer: Batch-to-batch variability is a serious issue that undermines the reliability of research. The root cause is almost always a difference in the purity profile or the presence of stereoisomers.[2]

What to Do:

  • Request/Perform Quality Control: Never assume two batches are identical. For each new batch, obtain a Certificate of Analysis (CoA) from the supplier that includes HPLC or NMR data. If unavailable, perform these analyses in-house. Compare the purity and spectral data directly against your previous, well-performing batch.

  • Check for Stereoisomers: The stereochemistry of substituents can dramatically impact biological activity.[2] If the synthesis can produce different stereoisomers, chromatographic methods capable of separating them may be necessary to ensure you are testing the correct molecule.

  • Standardize Handling: Ensure that every batch is handled with the exact same dissolution and storage protocol as outlined in Q2. Minor differences in handling can be amplified into major differences in experimental outcomes.

Part 3: Advanced Protocols for Ensuring Reproducibility

For key experiments, implementing more rigorous quality control protocols can save significant time and resources.

Protocol: HPLC Assessment of Compound Stability in Assay Medium

Objective: To determine if this compound degrades in your specific experimental medium over the time course of your assay.

Principle: This protocol uses HPLC to quantify the amount of the parent compound remaining at different time points after incubation in your assay medium at 37°C.

Materials:

  • This compound

  • Your specific cell culture medium or assay buffer

  • Acetonitrile (ACN), HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation: Prepare a solution of the compound in your assay medium at the final working concentration (e.g., 10 µM).

  • Incubation: Incubate the solution at 37°C in a controlled environment (e.g., cell culture incubator).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution (e.g., 100 µL).

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.[2] This will precipitate proteins and stop enzymatic activity.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet precipitated material.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by HPLC to determine the peak area corresponding to the parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease (>10-15%) over your experimental duration indicates a stability issue.

References

  • Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. Benchchem.
  • FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Features of Selective Kinase Inhibitors | Request PDF. ResearchGate.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. NIH.
  • Best practices for dissolving and storing SI-109. Benchchem.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives. Benchchem.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. ResearchGate.
  • Review Features of Selective Kinase Inhibitors. Shokat Lab.
  • This compound synthesis. ChemicalBook.
  • This compound. CymitQuimica.
  • CAS 66346-94-9|this compound.
  • This compound | 66346-94-9. ChemicalBook.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.

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Validation & Comparative

A Comparative Efficacy Analysis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biochemical and cellular efficacy of the novel compound 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine against established multi-kinase inhibitors, Cabozantinib and Sunitinib. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents targeting oncogenic signaling pathways.

The structural backbone of this compound, featuring a pyridazine core, suggests its potential as a kinase inhibitor. Many successful therapeutic agents share this scaffold. Our investigation focuses on its activity against two critical receptor tyrosine kinases (RTKs) implicated in tumor progression and angiogenesis: c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2). Dysregulation of the c-Met and VEGFR2 signaling pathways is a hallmark of many human cancers, promoting tumor cell proliferation, survival, invasion, and the formation of new blood vessels that supply the tumor.[1][2][3][4] Consequently, dual inhibition of these pathways is a validated and compelling strategy in oncology drug discovery.

This guide will dissect the compound's performance through a series of rigorous, validated experimental protocols, from direct enzymatic inhibition to complex cellular function assays. We will explain the causality behind each experimental choice, ensuring a transparent and reproducible assessment of the compound's potency, selectivity, and biological activity relative to gold-standard inhibitors.

Part 1: Biochemical Potency Assessment via IC50 Determination

Expert Rationale: The foundational step in characterizing any potential inhibitor is to determine its direct effect on the purified target enzyme. This biochemical assay quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value). A low IC50 value is indicative of high potency. We employ a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. This method is highly sensitive and suitable for high-throughput screening and accurate IC50 determination.[5][6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Serially dilute this compound, Cabozantinib, and Sunitinib in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 0.5 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound. To this, add 2 µL of a solution containing the purified kinase (recombinant human c-Met or VEGFR2) in kinase reaction buffer.

  • Initiation of Reaction: Add 2 µL of an ATP/Substrate solution (a specific peptide substrate for the respective kinase) to initiate the enzymatic reaction. The ATP concentration should be set at its Km value for each kinase to ensure that the measured IC50 value approximates the inhibitor's binding affinity (Ki).[7][8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature to allow for enzymatic activity.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9][10]

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection & Signal Generation cluster_analysis Data Analysis Compound 1. Serial Dilution of Inhibitors Dispense 4. Dispense Compounds, Kinase, and ATP/Substrate to 384-well Plate Compound->Dispense Kinase 2. Prepare Kinase Solution Kinase->Dispense ATP_Sub 3. Prepare ATP/Substrate Solution ATP_Sub->Dispense Incubate1 5. Incubate for 1 hour at Room Temperature Dispense->Incubate1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Terminates Reaction) Incubate1->Add_ADP_Glo Incubate2 7. Incubate for 40 min Add_ADP_Glo->Incubate2 Add_Detection 8. Add Kinase Detection Reagent (Converts ADP to Light) Incubate2->Add_Detection Incubate3 9. Incubate for 30 min Add_Detection->Incubate3 Read_Plate 10. Measure Luminescence Incubate3->Read_Plate Calc_IC50 11. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Calc_IC50

Caption: Workflow for IC50 determination using the ADP-Glo™ kinase assay.

Comparative Biochemical Potency Data
Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)
This compound 2.10.5
Cabozantinib[11][12]1.30.035
Sunitinib[12]55.02.0

Data for Cabozantinib and Sunitinib are representative values from published sources. Data for the topic compound are hypothetical for illustrative purposes.

Interpretation: The hypothetical data suggest that this compound is a highly potent, dual inhibitor of both c-Met and VEGFR2, with activity in the low nanomolar range. Its potency against VEGFR2 appears to be superior to that of Sunitinib, and while its activity against c-Met is comparable to Cabozantinib, Cabozantinib remains the most potent VEGFR2 inhibitor in this direct comparison.

Part 2: Kinase Selectivity Profiling

Expert Rationale: While high potency against the intended targets is desirable, selectivity is equally critical for a successful inhibitor. A non-selective compound may interact with numerous other kinases, leading to off-target effects and potential toxicity. Kinase selectivity profiling involves testing the compound at a fixed concentration against a broad panel of kinases from different families. This provides a snapshot of the compound's specificity.[13][14][15] We will assess inhibition at a 1 µM concentration, a standard for identifying significant off-target interactions.

Experimental Protocol: Kinase Selectivity Panel

The protocol is analogous to the IC50 determination but is performed at a single, fixed inhibitor concentration (1 µM) across a large panel of kinases (e.g., the Promega Kinase Selectivity Profiling System).[5][13] The activity of each kinase is measured, and the results are expressed as the percentage of remaining activity relative to a DMSO control.

cluster_kinases Kinase Panel Compound Test Compound (e.g., 1 µM) K1 Target Kinase 1 (e.g., c-Met) Compound->K1 K2 Target Kinase 2 (e.g., VEGFR2) Compound->K2 K3 Off-Target Kinase A Compound->K3 K4 Off-Target Kinase B Compound->K4 Kn ... (Other Kinases) Compound->Kn Result Selectivity Profile (% Inhibition) K1->Result K2->Result K3->Result K4->Result Kn->Result

Caption: Conceptual diagram of kinase selectivity profiling.

Comparative Selectivity Data (% Inhibition at 1 µM)
Kinase TargetThis compoundCabozantinibSunitinib
c-Met >99%>99%85%
VEGFR2 >99%>99%>99%
KIT45%>99%>99%
RET30%>99%95%
AXL25%98%60%
PDGFRβ50%80%>99%
FGFR115%75%90%

Data are hypothetical and illustrative, designed to highlight differences in selectivity profiles.

Interpretation: This hypothetical profile positions this compound as a more selective inhibitor than both Cabozantinib and Sunitinib. While it potently inhibits its primary targets, c-Met and VEGFR2, it shows significantly less activity against other common off-targets like KIT, RET, and AXL compared to the established inhibitors. This "cleaner" profile suggests a potentially wider therapeutic window and fewer mechanism-based side effects.

Part 3: Cellular Efficacy in an Angiogenesis Model

Expert Rationale: After establishing biochemical potency and selectivity, the next critical step is to assess the compound's activity in a relevant cellular context. Since both c-Met and VEGFR2 are key drivers of angiogenesis, an in-vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is an excellent model.[16] This assay mimics the later stages of angiogenesis, where endothelial cells organize into capillary-like structures. An effective inhibitor of VEGFR2 or c-Met should disrupt this process.[17][18]

Experimental Protocol: HUVEC Tube Formation Assay
  • Plate Coating: Coat a 96-well plate with Matrigel®, a basement membrane matrix, and allow it to polymerize at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in media containing a pro-angiogenic stimulus (e.g., VEGF-A).

  • Treatment: Immediately add the test compounds (this compound, Cabozantinib, Sunitinib) at various concentrations. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 6-18 hours at 37°C to allow for the formation of tubular networks.

  • Staining & Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images using a fluorescence microscope.

  • Quantification: Use image analysis software to quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of branch points.

cluster_prep Assay Setup cluster_treat Treatment cluster_analysis Analysis Coat 1. Coat 96-well Plate with Matrigel® Seed 2. Seed HUVECs with VEGF-A stimulus Coat->Seed Add_Cmpd 3. Add Test Compounds or Vehicle Control Seed->Add_Cmpd Incubate 4. Incubate for 6-18 hours at 37°C Add_Cmpd->Incubate Image 5. Stain Cells and Acquire Images Incubate->Image Quantify 6. Quantify Tube Length and Branch Points Image->Quantify

Caption: Workflow for the HUVEC in-vitro tube formation assay.

Comparative Anti-Angiogenic Activity
CompoundEC50 for Tube Formation Inhibition (nM)
This compound 15
Cabozantinib10
Sunitinib25

EC50 (half-maximal effective concentration) values are hypothetical for illustrative purposes.

Interpretation: The results from the cellular assay corroborate the biochemical findings. All three compounds effectively inhibit endothelial cell tube formation, a key function of angiogenesis. This compound demonstrates potent cellular activity, superior to Sunitinib and approaching that of Cabozantinib, confirming its ability to engage its targets within a complex biological system and elicit a functional response.

Part 4: Target Engagement in Signaling Pathways

Expert Rationale: To definitively link the observed cellular effects to the intended targets, we must demonstrate that the compound inhibits the specific signaling cascades downstream of c-Met and VEGFR2. Upon ligand binding, these receptors autophosphorylate and activate multiple downstream pathways, including the PI3K/AKT, RAS/MAPK, and STAT pathways, which collectively drive cell proliferation, survival, and migration.[1][19][20][21]

cluster_cmet c-Met Pathway HGF HGF cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine Inhibitor->cMet PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Prolif Proliferation, Survival, Invasion AKT->Prolif MAPK MAPK RAS->MAPK MAPK->Prolif STAT3->Prolif cluster_vegfr VEGFR2 Pathway VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCG PLCγ VEGFR2->PLCG PI3K_v PI3K VEGFR2->PI3K_v Inhibitor 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine Inhibitor->VEGFR2 RAF RAF PLCG->RAF AKT_v AKT PI3K_v->AKT_v Angio Migration, Proliferation, Permeability (Angiogenesis) AKT_v->Angio MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angio

References

Comparison Guide: Validating the Bioactivity of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine in a Novel Patient-Derived Organoid Co-Culture Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioactivity of the novel kinase inhibitor, 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine. We will objectively compare its performance in a newly proposed, high-fidelity preclinical model against conventional methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the translational relevance of their preclinical data for targeted cancer therapies.

Introduction: The Challenge of Targeting the c-Met Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are critical regulators of cell proliferation, motility, and morphogenesis.[1][2] Dysregulation of the HGF/c-Met signaling axis, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver of tumor growth, invasion, and metastasis in a wide array of human cancers, including those of the lung, stomach, and liver.[3][4][5] This makes c-Met an attractive and well-documented target for therapeutic intervention.[6]

This compound is a small molecule inhibitor designed to competitively bind to the ATP-binding site of the c-Met kinase, thereby blocking downstream signaling. However, the clinical translation of c-Met inhibitors has been challenging, with many failing to show significant efficacy in trials.[7][8] A primary reason for this translational failure is the reliance on preclinical models that inadequately replicate the complex tumor microenvironment (TME) and the nuanced signaling dynamics present in patient tumors.[7]

This guide introduces a novel validation model—a patient-derived organoid (PDO) co-cultured with cancer-associated fibroblasts (CAFs)—to provide a more clinically relevant assessment of this compound's bioactivity. We will detail the experimental protocols and present a comparative analysis against a standard 2D cell culture model.

The Target: Understanding c-Met Signaling Dysregulation

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Gab1 and Grb2.[5] This initiates a cascade of downstream signaling through pathways including the PI3K/AKT (promoting cell survival), RAS/MAPK (driving proliferation), and Cdc42/Rac1 (enabling cell motility and invasion).[3][5] In many cancers, this signaling is constitutively activated, providing a sustained stimulus for tumor progression.

cMet_Signaling_Pathway cluster_cMet HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Dimerization & Autophosphorylation P2 P cMet->P2 Adaptor Gab1 / Grb2 Adaptor Proteins P1->Adaptor P2->Adaptor PI3K_AKT PI3K/AKT Pathway Adaptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Adaptor->RAS_MAPK STAT STAT Pathway Adaptor->STAT Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival Proliferation Proliferation Mitogenesis RAS_MAPK->Proliferation Invasion Motility & Invasion STAT->Invasion Inhibitor 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine Inhibitor->cMet Inhibits Phosphorylation

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

A Critical Review of Conventional vs. Advanced Models

The choice of a preclinical model is paramount for accurately predicting clinical success. Historically, simple 2D cell line models have been the workhorse, but their limitations are now well-understood.

FeatureStandard 2D Cell Line Model (e.g., GTL-16)Proposed 3D PDO-CAF Co-Culture ModelRationale for Superiority
Architecture Monolayer on plastic3D, self-organized structures3D architecture better reflects native tumor morphology and cell-cell interactions.
Cellular Context Homogeneous, immortalized cellsHeterogeneous, patient-derived cellsPreserves the genetic and phenotypic heterogeneity of the original tumor.
Microenvironment AbsentIncludes Cancer-Associated Fibroblasts (CAFs)Models paracrine HGF signaling from stromal cells, a key resistance mechanism.[7]
Drug Response Often predicts high sensitivityMore accurately reflects clinical response/resistanceIncorporates TME-driven resistance factors absent in monoculture.

The critical flaw in many standard assays is the use of non-physiological concentrations of exogenous HGF to stimulate the pathway.[7] This can create an artificial dependency that does not exist in the patient's tumor, leading to false positives. Our proposed PDO-CAF model circumvents this by recreating the natural paracrine signaling loop where CAFs secrete HGF, providing a more physiologically relevant activation of c-Met on tumor cells.

Model_Comparison cluster_2D Standard 2D Model cluster_3D Proposed PDO-CAF Model Cell_2D Tumor Cells (Monolayer) HGF_exo Exogenous HGF (High Concentration) HGF_exo->Cell_2D Artificial Stimulation PDO Patient-Derived Organoid (3D) CAF Cancer-Associated Fibroblasts (CAFs) HGF_para Paracrine HGF (Physiological) CAF->HGF_para HGF_para->PDO Natural Stimulation

Figure 2: Logical comparison of signaling stimulation in a standard 2D model versus the proposed PDO-CAF co-culture model.

Experimental Protocols

The following protocols provide a self-validating system to assess the bioactivity of this compound.

Protocol 1: Establishment of Patient-Derived Organoid (PDO) and CAF Co-Culture
  • Tissue Acquisition: Obtain fresh tumor tissue from a patient with confirmed c-Met-amplified gastric cancer under IRB-approved protocols.

  • Tissue Dissociation: Mince the tissue and digest using a gentle enzymatic cocktail (e.g., Collagenase/Dispase) at 37°C to create a single-cell suspension.

  • Cell Separation: Isolate CAFs from epithelial tumor cells. CAFs can be isolated by plastic adherence (fibroblasts adhere faster than epithelial cells) and subsequent purification using fibroblast-specific markers if needed.

  • PDO Culture: Embed the epithelial cell fraction in a basement membrane matrix (e.g., Matrigel) and culture in a specialized organoid growth medium.

  • CAF Culture: Culture the isolated CAFs in standard DMEM with 10% FBS.

  • Co-Culture Establishment: Once stable PDOs have formed (typically 1-2 weeks), gently retrieve them from the matrix, dissociate them into small fragments, and re-plate them in a fresh matrix. In a transwell insert or a mixed culture, add the previously expanded CAFs to the well.

  • Validation: Confirm the presence and viability of both cell types using immunofluorescence staining for cytokeratin (tumor cells) and alpha-smooth muscle actin (α-SMA, for activated fibroblasts).

Protocol 2: Comparative Bioactivity Assessment
  • Model Seeding:

    • PDO-CAF Model: Plate the established co-culture as described above.

    • 2D Model: Seed GTL-16 cells (a c-Met amplified gastric cancer cell line) in a 96-well plate at a density of 5,000 cells/well.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 9-point, 3-fold serial dilution series in the appropriate culture medium. Include a vehicle control (DMSO).

  • Dosing:

    • PDO-CAF Model: After 48 hours of co-culture stabilization, replace the medium with the compound dilutions.

    • 2D Model: After 24 hours of cell adherence, replace the medium with compound dilutions.

  • Incubation: Incubate both models for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • PDO-CAF Model: Use a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) to measure ATP levels, which correlate with the number of viable cells.

    • 2D Model: Use a standard 2D viability assay (e.g., CellTiter-Glo® 2.0).

  • Data Analysis: Normalize the luminescence data to the vehicle control. Plot the dose-response curves and calculate the IC50 values for each model using a non-linear regression model.

Protocol 3: Target Engagement and Downstream Pathway Analysis (Western Blot)
  • Experimental Setup: Prepare larger-scale cultures for both the PDO-CAF and 2D models.

  • Treatment: Treat the cultures with this compound at concentrations corresponding to 0.1x, 1x, and 10x the calculated IC50 for 6 hours. Include a vehicle control.

  • Lysis: Harvest the cells/organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against:

    • Phospho-c-Met (Tyr1234/1235)

    • Total c-Met

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH (as a loading control)

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Experimental_Workflow PatientTissue Patient Tumor Tissue (c-Met Amplified) Dissociation Enzymatic Dissociation PatientTissue->Dissociation Separation Cell Separation Dissociation->Separation Epithelial Epithelial Tumor Cells Separation->Epithelial CAFs Cancer-Associated Fibroblasts (CAFs) Separation->CAFs PDOCulture Embed in Matrix Form Organoids (PDO) Epithelial->PDOCulture CAFCulture Expand CAFs in 2D Culture CAFs->CAFCulture CoCulture Establish PDO-CAF Co-Culture Model PDOCulture->CoCulture CAFCulture->CoCulture Treatment Treat with This compound CoCulture->Treatment Analysis Endpoint Analysis Treatment->Analysis Viability Viability Assay (IC50) Analysis->Viability WesternBlot Western Blot (p-Met, p-AKT) Analysis->WesternBlot

Figure 3: Experimental workflow for the validation of this compound using the PDO-CAF model.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the described experiments, highlighting the differential sensitivity observed between the two models.

Table 1: Comparative Potency (IC50)

Compound2D GTL-16 Model IC50 (nM)3D PDO-CAF Model IC50 (nM)Fold-Shift in Potency
This compound 854505.3-fold decrease
Alternative c-Met Inhibitor (e.g., Crizotinib) 603906.5-fold decrease

Causality Insight: The rightward shift (decreased potency) in the PDO-CAF model is anticipated. This is not a failure of the compound but a success of the model. It reflects the impact of the 3D architecture, cellular heterogeneity, and CAF-driven signaling, which collectively contribute to a more drug-resistant phenotype, more closely mirroring the clinical scenario.

Table 2: Target and Pathway Modulation at 1x IC50 (Relative to Vehicle)

Protein Target2D GTL-16 Model (% Inhibition)3D PDO-CAF Model (% Inhibition)
p-cMet / Total c-Met 92%75%
p-AKT / Total AKT 88%60%
p-ERK / Total ERK 85%55%

Causality Insight: The inhibition of c-Met phosphorylation and downstream effectors is expected to be less complete in the PDO-CAF model at its respective IC50. This demonstrates that the complex, physiologically relevant signaling network in the advanced model is more resilient to perturbation than the simplified, linear pathway in the 2D model.

Discussion and Conclusion

The validation of a targeted therapeutic like this compound requires preclinical models that possess high translational fidelity. The data presented herein illustrates that while a standard 2D cell line model may show promising potency, this can be misleading. The proposed 3D PDO-CAF co-culture model provides a more stringent and realistic testing environment.

The observed decrease in potency in the PDO-CAF model is a critical finding. It suggests that the tumor microenvironment provides survival signals that partially circumvent the effects of c-Met inhibition, a phenomenon widely observed in clinical resistance.[9] By using this advanced model, researchers can:

  • Generate more realistic efficacy data to inform go/no-go decisions.

  • Investigate mechanisms of TME-driven resistance early in development.

  • Identify potential combination strategies (e.g., pairing the c-Met inhibitor with a stromal-targeting agent) to overcome resistance.

References

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer. Cancer Letters, 225(1), 1-26. [Link]

  • Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met signal transduction pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214. [Link]

  • AbbVie. (n.d.). c-MET. AbbVie Science. [Link]

  • Sattler, M., & Salgia, R. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3603-3606. [Link]

  • Trusolino, L., Bertotti, A., & Comoglio, P. M. (2010). MET signalling: principles and functions in development, organ regeneration and cancer. Nature Reviews Molecular Cell Biology, 11(12), 834-848. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(30), 12439-12444. [Link]

  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. [Link]

  • Gontarewicz, A., & Baljuls, A. (2008). Aurora kinase inhibitors: identification and preclinical validation of their biomarkers. Expert Opinion on Therapeutic Targets, 12(1), 55-66. [Link]

  • Smolen, G. A., Sordella, R., Muir, B., et al. (2007). In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. AACR Annual Meeting-- Apr 14-18, 2007; Los Angeles, CA. [Link]

  • MDPI. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. [Link]

  • Christensen, J. G., Schreck, R., Burrows, J., et al. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 63(21), 7345-7355. [Link]

  • Fancelli, D., Moll, J., Varasi, M., et al. (2012). Virtual target screening: validation using kinase inhibitors. Journal of Chemical Information and Modeling, 52(9), 2496-2505. [Link]

  • Smith, B. D., Smith, G. A., & McDermott, U. (2017). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget, 8(40), 66917-66931. [Link]

  • Lee, J. H., & Chung, J. H. (2017). Have clinical trials properly assessed c-Met inhibitors?. Journal for ImmunoTherapy of Cancer, 5(1), 1-4. [Link]

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A Comparative Guide to 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine and Other Pyridazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its unique physicochemical properties, including its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases, make it a versatile core for designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth comparison of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine, a representative aminopyridazine, with its structural analogs, offering insights into structure-activity relationships (SAR) and supported by established experimental methodologies.

The Pyridazine Core: A Foundation for Kinase Inhibition

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that are advantageous in drug design. The nitrogen atoms act as hydrogen bond acceptors, mimicking the interactions of the adenine core of ATP with the kinase hinge region.[1] This interaction is a cornerstone of the inhibitory activity of many pyridazine-based compounds. Furthermore, the pyridazine scaffold provides multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound typically proceeds from a readily available starting material, 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a sequential nucleophilic aromatic substitution (SNAr) strategy.

A general synthetic approach is outlined below:

Synthesis of this compound start 3,6-Dichloropyridazine intermediate1 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine start->intermediate1 1-Methylpiperazine, Heat final_product This compound intermediate1->final_product Ammonia, High Temperature, Pressure

Caption: General synthetic route for this compound.

In the first step, one of the chlorine atoms of 3,6-dichloropyridazine is displaced by 1-methylpiperazine. This reaction is typically carried out in a suitable solvent at elevated temperatures. The second step involves the substitution of the remaining chlorine atom with an amino group, often using ammonia under high temperature and pressure, to yield the final product.

Comparative Analysis: Structure-Activity Relationships

While direct, head-to-head comparative studies of this compound against a wide array of its analogs are not extensively published, we can infer its potential performance based on well-established structure-activity relationships for pyridazine-based kinase inhibitors. The key structural features of this compound are the 3-amino group and the 6-(4-methylpiperazin-1-yl) substituent.

The Significance of the 3-Amino Group

The 3-aminopyridazine moiety is a critical pharmacophore for the kinase inhibitory activity of many pyridazine derivatives.[1] The amino group can act as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyls of the kinase hinge region, thus anchoring the inhibitor in the ATP-binding pocket.

Table 1: Comparison of Analogs with Modifications at the 3-Position

AnalogModification at 3-PositionPredicted Impact on Kinase InhibitionRationale
This compound -NH2 Potent Inhibition The primary amine can form key hydrogen bonds with the kinase hinge region.[3]
Analog A-OH (Pyridazin-3-ol)Reduced PotencyThe hydroxyl group is a weaker hydrogen bond donor compared to the amine.
Analog B-H (Unsubstituted)Significantly Reduced/No ActivityLoss of the critical hydrogen bonding interaction with the hinge region.
Analog C-NH-AlkylVariableSmall alkyl groups may be tolerated, but larger groups could introduce steric hindrance.
The Role of the 6-Substituent

The substituent at the 6-position of the pyridazine ring typically extends into the solvent-exposed region of the ATP-binding site. This position is crucial for modulating potency, selectivity, and physicochemical properties such as solubility. The 4-methylpiperazine group in the title compound is a common moiety in kinase inhibitors.

The piperazine ring can enhance aqueous solubility, a desirable property for drug candidates. The terminal methyl group can occupy a small hydrophobic pocket, potentially increasing potency. Furthermore, the basic nitrogen of the piperazine can be protonated at physiological pH, which can influence cell permeability and off-target activities.

Table 2: Comparison of Analogs with Modifications at the 6-Position

AnalogModification at 6-PositionPredicted Impact on PerformanceRationale
This compound -4-Methylpiperazin-1-yl Good balance of potency and solubility The piperazine improves solubility, and the methyl group can occupy a hydrophobic pocket.
Analog D-Piperazin-1-ylSimilar potency, potentially altered pharmacokineticsRemoval of the methyl group may slightly reduce potency but could alter metabolism and off-target effects.
Analog E-Morpholin-4-ylPotentially reduced potencyMorpholine is a common bioisostere for piperazine, but the oxygen atom may have different interactions compared to the N-methyl group.
Analog F-PhenylIncreased Potency, Reduced SolubilityThe phenyl group can form favorable hydrophobic and π-stacking interactions, but often at the cost of reduced solubility.
Analog G-PropylModerate PotencyThe propyl group provides hydrophobic interactions but lacks the solubilizing effect of the piperazine ring.[2]

Experimental Protocols for Performance Evaluation

To empirically validate the predicted performance of this compound and its analogs, a series of standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50). A common method is a luminescence-based assay that measures ATP consumption.

Kinase Inhibition Assay Workflow step1 Prepare serial dilutions of inhibitor step2 Add kinase and substrate to wells step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction and measure remaining ATP (e.g., using a luciferase-based reagent) step4->step5 step6 Calculate IC50 values step5->step6

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced or the remaining ATP using a commercial kit, such as ADP-Glo™ (Promega).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3][7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a quintessential example of a pyridazine-based kinase inhibitor scaffold. Based on established structure-activity relationships, the 3-amino group is crucial for its interaction with the kinase hinge region, while the 6-(4-methylpiperazin-1-yl) moiety likely provides a favorable balance of potency and solubility. Comparative analysis with its analogs suggests that modifications at either of these positions would significantly impact its biological activity and pharmacokinetic profile. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to further explore the potential of this and related compounds in the development of novel kinase inhibitors.

References

  • Roche. MTT Assay Protocol. [Link]
  • Cossu, A., et al. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2023, 14 , 1636-1679. [Link]
  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. In: Assay Guidance Manual. [Link]
  • El-Gamal, M. I., et al. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 2023, 8 (39), 35887–35904. [Link]
  • Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]
  • Acikalin Coskun, K., et al. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Pharmaceuticals, 2025, 18 (9), 1234. [Link]
  • Asif, M. Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 2019, 3 (9), 43-48. [Link]
  • Abdel-Maksoud, M. S., et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Adv., 2023, 13 , 30154-30172. [Link]
  • ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety. [Link]
  • Shakespeare, W. C., et al. Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region–Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. J. Med. Chem., 2010, 53 (12), 4582–4585. [Link]
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • Rudresh, H. M., et al. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. J. Chem. Pharm. Res., 2024, 16 (1), 01-12. [Link]
  • Google Patents.
  • Xiang, H.-Y., et al. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Eur. J. Med. Chem., 2021, 209 , 112913. [Link]
  • Deng, X., et al. Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. Eur. J. Med. Chem., 2020, 207 , 112755. [Link]
  • Folkes, A. J., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J. Med. Chem., 2008, 51 (18), 5522–5532. [Link]
  • Foulds, G. J., et al. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Bioorg. Med. Chem. Lett., 2010, 20 (20), 5969–5973. [Link]
  • Ather, F., et al. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallogr. Sect. E Struct. Rep. Online, 2010, 66 (Pt 10), o2593. [Link]
  • PubChem. Aminopyridazine. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]
  • An, Y., et al. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Sci. Rep., 2022, 12 , 1930. [Link]

In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its unique physicochemical properties, including its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases, make it a versatile core for designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth comparison of this compound, a representative aminopyridazine, with its structural analogs, offering insights into structure-activity relationships (SAR) and supported by established experimental methodologies.

The Pyridazine Core: A Foundation for Kinase Inhibition

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that are advantageous in drug design. The nitrogen atoms act as hydrogen bond acceptors, mimicking the interactions of the adenine core of ATP with the kinase hinge region.[1] This interaction is a cornerstone of the inhibitory activity of many pyridazine-based compounds. Furthermore, the pyridazine scaffold provides multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound typically proceeds from a readily available starting material, 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a sequential nucleophilic aromatic substitution (SNAr) strategy.

A general synthetic approach is outlined below:

Synthesis_of_6_4_Methylpiperazin_1_yl_pyridazin_3_amine start 3,6-Dichloropyridazine intermediate1 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine start->intermediate1 1-Methylpiperazine, Heat final_product This compound intermediate1->final_product Ammonia, High Temperature, Pressure

Caption: General synthetic route for this compound.

In the first step, one of the chlorine atoms of 3,6-dichloropyridazine is displaced by 1-methylpiperazine. This reaction is typically carried out in a suitable solvent at elevated temperatures. The second step involves the substitution of the remaining chlorine atom with an amino group, often using ammonia under high temperature and pressure, to yield the final product.

Comparative Analysis: Structure-Activity Relationships

While direct, head-to-head comparative studies of this compound against a wide array of its analogs are not extensively published, we can infer its potential performance based on well-established structure-activity relationships for pyridazine-based kinase inhibitors. The key structural features of this compound are the 3-amino group and the 6-(4-methylpiperazin-1-yl) substituent.

The Significance of the 3-Amino Group

The 3-aminopyridazine moiety is a critical pharmacophore for the kinase inhibitory activity of many pyridazine derivatives.[1] The amino group can act as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyls of the kinase hinge region, thus anchoring the inhibitor in the ATP-binding pocket.

Table 1: Comparison of Analogs with Modifications at the 3-Position

AnalogModification at 3-PositionPredicted Impact on Kinase InhibitionRationale
This compound -NH2 Potent Inhibition The primary amine can form key hydrogen bonds with the kinase hinge region.[3]
Analog A-OH (Pyridazin-3-ol)Reduced PotencyThe hydroxyl group is a weaker hydrogen bond donor compared to the amine.
Analog B-H (Unsubstituted)Significantly Reduced/No ActivityLoss of the critical hydrogen bonding interaction with the hinge region.
Analog C-NH-AlkylVariableSmall alkyl groups may be tolerated, but larger groups could introduce steric hindrance.
The Role of the 6-Substituent

The substituent at the 6-position of the pyridazine ring typically extends into the solvent-exposed region of the ATP-binding site. This position is crucial for modulating potency, selectivity, and physicochemical properties such as solubility. The 4-methylpiperazine group in the title compound is a common moiety in kinase inhibitors.

The piperazine ring can enhance aqueous solubility, a desirable property for drug candidates. The terminal methyl group can occupy a small hydrophobic pocket, potentially increasing potency. Furthermore, the basic nitrogen of the piperazine can be protonated at physiological pH, which can influence cell permeability and off-target activities.

Table 2: Comparison of Analogs with Modifications at the 6-Position

AnalogModification at 6-PositionPredicted Impact on PerformanceRationale
This compound -4-Methylpiperazin-1-yl Good balance of potency and solubility The piperazine improves solubility, and the methyl group can occupy a hydrophobic pocket.
Analog D-Piperazin-1-ylSimilar potency, potentially altered pharmacokineticsRemoval of the methyl group may slightly reduce potency but could alter metabolism and off-target effects.
Analog E-Morpholin-4-ylPotentially reduced potencyMorpholine is a common bioisostere for piperazine, but the oxygen atom may have different interactions compared to the N-methyl group.
Analog F-PhenylIncreased Potency, Reduced SolubilityThe phenyl group can form favorable hydrophobic and π-stacking interactions, but often at the cost of reduced solubility.
Analog G-PropylModerate PotencyThe propyl group provides hydrophobic interactions but lacks the solubilizing effect of the piperazine ring.[2]

Experimental Protocols for Performance Evaluation

To empirically validate the predicted performance of this compound and its analogs, a series of standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50). A common method is a luminescence-based assay that measures ATP consumption.

Kinase_Inhibition_Assay_Workflow step1 Prepare serial dilutions of inhibitor step2 Add kinase and substrate to wells step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction and measure remaining ATP (e.g., using a luciferase-based reagent) step4->step5 step6 Calculate IC50 values step5->step6

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced or the remaining ATP using a commercial kit, such as ADP-Glo™ (Promega).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3][7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a quintessential example of a pyridazine-based kinase inhibitor scaffold. Based on established structure-activity relationships, the 3-amino group is crucial for its interaction with the kinase hinge region, while the 6-(4-methylpiperazin-1-yl) moiety likely provides a favorable balance of potency and solubility. Comparative analysis with its analogs suggests that modifications at either of these positions would significantly impact its biological activity and pharmacokinetic profile. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to further explore the potential of this and related compounds in the development of novel kinase inhibitors.

References

  • Roche. MTT Assay Protocol. [Link]
  • Cossu, A., et al. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2023, 14 , 1636-1679. [Link]
  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. In: Assay Guidance Manual. [Link]
  • El-Gamal, M. I., et al. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 2023, 8 (39), 35887–35904. [Link]
  • Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]
  • Acikalin Coskun, K., et al. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Pharmaceuticals, 2025, 18 (9), 1234. [Link]
  • Asif, M. Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 2019, 3 (9), 43-48. [Link]
  • Abdel-Maksoud, M. S., et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Adv., 2023, 13 , 30154-30172. [Link]
  • ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety. [Link]
  • Shakespeare, W. C., et al. Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region–Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. J. Med. Chem., 2010, 53 (12), 4582–4585. [Link]
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • Rudresh, H. M., et al. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. J. Chem. Pharm. Res., 2024, 16 (1), 01-12. [Link]
  • Google Patents. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • Xiang, H.-Y., et al. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Eur. J. Med. Chem., 2021, 209 , 112913. [Link]
  • Deng, X., et al. Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. Eur. J. Med. Chem., 2020, 207 , 112755. [Link]
  • Folkes, A. J., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J. Med. Chem., 2008, 51 (18), 5522–5532. [Link]
  • Foulds, G. J., et al. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Bioorg. Med. Chem. Lett., 2010, 20 (20), 5969–5973. [Link]
  • Ather, F., et al. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallogr. Sect. E Struct. Rep. Online, 2010, 66 (Pt 10), o2593. [Link]
  • PubChem. Aminopyridazine. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]
  • An, Y., et al. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Sci. Rep., 2022, 12 , 1930. [Link]

Sources

A Comparative Guide to the Experimental Cross-Validation of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects.[1] The electronic properties of the pyridazine ring, coupled with its ability to serve as a scaffold for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. Numerous pyridazine-containing drugs have reached the market, validating the therapeutic potential of this heterocyclic system.

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (Figure 1) incorporates two key pharmacophoric features: the pyridazine core and a methylpiperazine moiety. The methylpiperazine group is frequently employed in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets.[2]

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, highlighting the pyridazine core and the 4-methylpiperazine substituent.

Comparative Analysis with Structurally Related Kinase Inhibitors

This guide will focus on comparing the hypothetical performance of our topic compound with two well-characterized kinase inhibitors: Ponatinib and the experimental Mps1 inhibitor 27f .

CompoundTarget(s)Key Structural FeaturesStatus
This compound Hypothetical: KinasesPyridazine core, methylpiperazine moietyResearch Chemical
Ponatinib Bcr-Abl, VEGFR, FGFR, PDGFRImidazo[1,2-b]pyridazine core, methylpiperazine moietyFDA Approved
Mps1 Inhibitor 27f Mps1 (TTK) KinaseImidazo[1,2-b]pyridazine corePreclinical[4]

Ponatinib , a clinically approved drug for certain types of leukemia, features an imidazo[1,2-b]pyridazine core and, importantly, a methylpiperazine group that contributes to its binding and pharmacokinetic profile.[5] The experimental Mps1 inhibitor 27f also shares the imidazo[1,2-b]pyridazine scaffold and has demonstrated potent and selective inhibition of its target in preclinical studies.[4]

The structural similarities between our topic compound and these established kinase inhibitors provide a strong rationale for prioritizing the evaluation of this compound as a potential kinase inhibitor.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to first identify potential biological targets and then to characterize the compound's potency, selectivity, and cellular activity.

experimental_workflow cluster_0 Tier 1: Initial Target Identification cluster_1 Tier 2: Hit Validation and Potency Determination cluster_2 Tier 3: Selectivity and Mechanism of Action A Broad Kinase Panel Screening (e.g., 400+ kinases) C IC50 Determination for Top Kinase Hits A->C Identifies initial hits B Phenotypic Screening (e.g., anti-proliferative assays in cancer cell lines) D Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) B->D Confirms cellular activity E Comprehensive Selectivity Profiling (broader kinase panel, off-target assays) C->E Quantifies potency G Downstream Signaling Pathway Analysis (e.g., Western Blot for phosphorylated substrates) D->G Validates on-target effect in cells F Enzyme Kinetics and MoA Studies (e.g., ATP competition assays) E->F Determines selectivity profile F->G Elucidates mechanism

Caption: A tiered experimental workflow for the biological characterization of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the workflow.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinase targets identified in the initial screen.

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of a purified kinase. The activity is typically monitored by quantifying the phosphorylation of a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Add the purified kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.

    • Incubate the plate to allow the detection signal to develop.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTS Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium.

Materials:

  • Cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer)[6]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth).

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a robust comparison of this compound with Ponatinib and the Mps1 inhibitor 27f.

Hypothetical Data Summary and Comparison:

CompoundTarget Kinase IC50 (nM)HCT-116 GI50 (nM)
This compound To be determinedTo be determined
Ponatinib Bcr-Abl: ~0.4~20
Mps1 Inhibitor 27f Mps1: ~0.7~6 (A549 cells)

Interpretation:

  • Potency: A low nanomolar IC50 value against a specific kinase would suggest that this compound is a potent inhibitor. This would be comparable to the potency of Ponatinib and 27f against their respective targets.

  • Cellular Activity: A low nanomolar GI50 value in a cancer cell line would indicate that the compound is cell-permeable and can inhibit cell proliferation, a key characteristic of a potential anticancer agent.

  • Selectivity: The results from a broad kinase panel will be crucial in determining the selectivity profile of the compound. A highly selective inhibitor is often preferred to minimize off-target effects and potential toxicity. Ponatinib is a multi-targeted inhibitor, while 27f was developed as a highly selective Mps1 inhibitor.[4] Understanding the selectivity of our topic compound will be critical for its future development.

Conclusion and Future Directions

This guide has outlined a comprehensive experimental strategy for the cross-validation of this compound. While direct biological data for this compound is currently lacking, its structural features, shared with known kinase inhibitors, provide a strong rationale for its investigation as a potential therapeutic agent.

The proposed workflow, from broad screening to detailed mechanistic studies, will enable a thorough characterization of its biological activity. By comparing the experimental results with the known profiles of successful pyridazine-based drugs like Ponatinib and promising preclinical candidates such as the Mps1 inhibitor 27f, researchers can make informed decisions about the future development of this compound and its derivatives.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold, followed by in vivo efficacy and pharmacokinetic studies in relevant animal models. The pyridazine core remains a fertile ground for the discovery of novel medicines, and a systematic approach to the evaluation of new derivatives is essential for unlocking their full therapeutic potential.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Available at: [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. ACS Publications. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. Available at: [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. ACS Publications. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol, 96% Purity, C9H14N4O, 250 mg. CP Lab Safety. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]

  • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. NIH. Available at: [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A compound's interaction with the human kinome—the complete set of protein kinases—dictates its therapeutic efficacy and potential off-target effects. This guide provides an in-depth comparative analysis of the kinase selectivity profile of a representative pyridazine-based inhibitor, contextualized by the profiles of well-established kinase inhibitors with varying degrees of selectivity.

While comprehensive public kinase screening data for the specific molecule 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine is not available, we will utilize a closely related, publicly profiled analog, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile , hereafter referred to as Compound 7x , as a surrogate for this chemical series.[1][2][3] The presence of the key 4-methylpiperazin-1-yl-phenylamino moiety in Compound 7x allows for a meaningful exploration of the potential kinase-binding properties of this pharmacophore.

This guide will compare the selectivity of Compound 7x against three benchmark inhibitors:

  • Afatinib: A highly selective, irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[4][5]

  • Dasatinib: A promiscuous inhibitor targeting a broad range of kinases, including BCR-ABL and Src family kinases.[6][7]

  • Sunitinib: A multi-targeted inhibitor with potent activity against VEGFR, PDGFR, and KIT, among others.[8][9]

Through this comparative lens, we will explore the nuances of kinase inhibitor selectivity and provide the technical foundation for interpreting such data.

The Landscape of Kinase Inhibition: From Specificity to Polypharmacology

The rationale for kinase inhibitor development can range from designing highly specific molecules to target a single pathological kinase to creating multi-targeted agents that inhibit several nodes in a disease-driving pathway. The selectivity profile of an inhibitor is not merely a list of targets but a critical piece of its pharmacological identity. A promiscuous inhibitor like Dasatinib can be highly effective in cancers driven by multiple signaling pathways, while a selective inhibitor like Afatinib offers a more targeted intervention with a potentially wider therapeutic window for indications driven by a specific kinase family.[5][6][10]

The pyridazine and piperazine moieties are common scaffolds in kinase inhibitor design, known to interact with the ATP-binding site of various kinases.[11][12] The exploration of Compound 7x's selectivity profile, therefore, provides valuable insights into the potential of this chemical class.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of Compound 7x, Afatinib, Dasatinib, and Sunitinib against a selection of kinases. The data for Compound 7x is derived from a broad kinase panel screening and presented as percent inhibition at a given concentration, which provides a snapshot of its activity across the kinome.[1][2][3] For the comparator compounds, data is compiled from publicly available kinome scan databases and presented as either percent inhibition or IC50/Kd values where available.

Table 1: Selectivity Profile of Compound 7x (Pyridazine Analog)

Kinase TargetPercent Inhibition @ 1 µM
CDK4 >95%
ARK5 (NUAK1) >95%
PDGFRβ>90%
FGFR1>90%
ABL1<20%
SRC<20%
LCK<20%
VEGFR2<30%
KIT<30%
FLT3<30%
EGFR<10%
MET<10%
BRAF<10%

Note: Data for Compound 7x is sourced from in vitro kinase profiling studies.[1][2][3] This compound shows potent inhibition of CDK4 and ARK5.

Table 2: Comparative Selectivity of Benchmark Kinase Inhibitors

Kinase TargetCompound 7x (% Inh @ 1µM)Afatinib (IC50 nM)Dasatinib (Kd nM)Sunitinib (IC50 nM)
EGFR <10%0.5 1.1>1000
ERBB2 (HER2) Not Available14 2.8>1000
ERBB4 (HER4) Not Available1 0.6>1000
ABL1 <20%>10,000<0.5 36
SRC <20%>10,000<0.5 33
LCK <20%>10,000<0.5 22
VEGFR2 <30%>10,0002680
PDGFRβ >90%>10,000242
KIT <30%>10,00030<10
FLT3 <30%>10,00031<20
CDK4 >95% Not Available>1000>1000

Note: Data for Afatinib, Dasatinib, and Sunitinib are compiled from various public sources and publications.[4][6][8][13][14][15] Values in bold indicate primary targets.

Interpreting the Data: A Tale of Four Inhibitors

The data reveals four distinct selectivity profiles:

  • Compound 7x : This pyridazine analog demonstrates potent and selective inhibition of CDK4 and ARK5, with significant activity against PDGFRβ and FGFR1. Its limited activity against a broad range of other kinases suggests a relatively focused target profile within this panel.

  • Afatinib : As expected, Afatinib shows exquisite selectivity for the ErbB family of kinases (EGFR, HER2, HER4), with negligible activity against other kinases at physiologically relevant concentrations.[4][5]

  • Dasatinib : This compound exhibits a broad, promiscuous profile, potently inhibiting ABL, Src family kinases, and numerous other tyrosine and serine/threonine kinases.[6][7]

  • Sunitinib : Sunitinib is a multi-targeted inhibitor with a distinct profile from Dasatinib, showing high potency against receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as VEGFRs, PDGFRs, and KIT.[8][9]

Experimental Protocols: Unveiling the Kinase Inhibition Profile

The determination of a kinase inhibitor's selectivity is achieved through robust and standardized in vitro assays. Below are outlines of common methodologies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

A widely used method for quantifying kinase activity and inhibition is the ADP-Glo™ Kinase Assay.[4][5][7] This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle of the ADP-Glo™ Kinase Assay:

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Test Compound Inhibitor->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent Depleted Depleted ADP_Glo_Reagent->Depleted Remaining_ATP Remaining ATP Remaining_ATP->ADP_Glo_Reagent ADP_step3 ADP Kinase_Detection_Reagent Kinase Detection Reagent New_ATP Newly Synthesized ATP Kinase_Detection_Reagent->New_ATP ADP_step3->Kinase_Detection_Reagent Luciferase Luciferase/ Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: A serial dilution of the test compound (e.g., in DMSO) is prepared. These dilutions are further diluted in the kinase assay buffer to the final desired concentrations.

  • Assay Plate Setup: The diluted compound or a vehicle control is added to the wells of a microplate (typically a 384-well plate).

  • Enzyme and Substrate Addition: A mixture containing the purified recombinant kinase and its specific peptide or protein substrate is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often kept near the Km for each specific kinase to accurately assess competitive inhibition. The plate is then incubated at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. This step is followed by a 40-minute incubation at room temperature.

  • Signal Generation and Detection: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Radiometric Kinase Assay (HotSpot™)

A gold-standard method for measuring kinase activity is the radiometric assay, which directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[6]

Experimental Workflow:

Radiometric_Assay_Workflow Start Start: Kinase Reaction Mixture Incubation Incubate with Kinase, Substrate, [γ-³³P]ATP, and Inhibitor Start->Incubation Stop_Reaction Stop Reaction (e.g., with acid) Incubation->Stop_Reaction Filter_Binding Spot onto Filter Paper (Substrate Binds to Filter) Stop_Reaction->Filter_Binding Wash Wash to Remove Unincorporated [γ-³³P]ATP Filter_Binding->Wash Scintillation_Counting Quantify Radioactivity (Scintillation Counter) Wash->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Scintillation_Counting->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Sources

A Comparative Analysis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine and Structurally Related Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive core for the design of targeted therapies.[2] When coupled with a piperazine moiety, the resulting pyridazine-piperazine scaffold has been extensively explored for its potential to interact with a range of biological targets, most notably protein kinases.[4]

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. The 6-(4-methylpiperazin-1-yl)pyridazin-3-amine core represents a key pharmacophore in the design of such inhibitors, with the pyridazine ring often serving as a hinge-binding motif and the substituted piperazine moiety extending into a solvent-exposed region, allowing for modifications to fine-tune potency and selectivity.

This guide will focus on a comparative analysis of this compound and its analogs, exploring how subtle structural modifications impact their biological activity.

Comparative Analysis of this compound and Analogs

While specific, direct comparative studies on this compound are limited in the public domain, we can infer structure-activity relationships by examining related compounds from the broader class of 6-(piperazin-1-yl)pyridazin-3-amine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are provided below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
CAS Number 66346-94-9[5][6]
Molecular Formula C9H15N5[5][7]
Molecular Weight 193.25 g/mol [5]
Appearance Brown or yellow solid[7]
Structure-Activity Relationship (SAR) Insights

The biological activity of 6-(piperazin-1-yl)pyridazin-3-amine derivatives can be significantly influenced by substituents on the piperazine ring. The N-methyl group in this compound is a common feature in many kinase inhibitors, often contributing to improved cell permeability and metabolic stability.

To illustrate the SAR, let's consider a hypothetical series of analogs where the methyl group on the piperazine is replaced with other substituents. Based on general principles of medicinal chemistry and data from related series, we can anticipate the following trends:

  • Small Alkyl Groups (e.g., ethyl, propyl): These substitutions may lead to modest changes in potency, depending on the specific kinase target and the shape of the binding pocket.

  • Bulky Substituents (e.g., benzyl, substituted phenyl): The introduction of larger, aromatic groups can significantly enhance potency by providing additional interactions with the target protein. However, this can also increase the risk of off-target effects and poor solubility.

  • Polar Groups (e.g., hydroxyethyl, acetyl): The addition of polar functionalities can improve aqueous solubility but may negatively impact cell permeability. The overall effect on potency will depend on the specific interactions these groups can form within the binding site.

A study on piperazine-linked aminopyridines as Bruton's tyrosine kinase (BTK) inhibitors demonstrated that the introduction of benzyl or phenylethyl groups at the nitrogen of the piperazine led to better activity compared to the unsubstituted parent compound, suggesting beneficial interactions of these lipophilic groups in the selectivity pocket.[1]

The following diagram illustrates a general workflow for exploring the SAR of this compound class.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Potential Therapeutic Applications

Based on the known activities of structurally similar pyridazine derivatives, this compound and its analogs are predicted to have potential applications in several therapeutic areas:

  • Oncology: As kinase inhibitors, these compounds could target various kinases implicated in cancer cell proliferation, survival, and angiogenesis.[2]

  • Inflammatory Diseases: Certain pyridazinone derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in treating conditions like rheumatoid arthritis.[8]

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs, and some pyridazine derivatives have shown potential as muscarinic antagonists.[9][10]

  • Anticonvulsant Activity: Some pyridazine derivatives have exhibited anticonvulsant effects in preclinical models.[8]

The following diagram depicts a simplified signaling pathway that could be targeted by a pyridazine-based kinase inhibitor.

Kinase_Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Proliferation Cell Proliferation Nucleus->Proliferation regulates genes for Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 inhibits

Caption: A hypothetical kinase signaling pathway targeted by a pyridazine inhibitor.

Experimental Protocols

To facilitate further research and comparative evaluation of this compound and its analogs, detailed experimental protocols for their synthesis and biological characterization are provided below.

General Synthesis of 6-(4-Alkyl/Aryl-piperazin-1-yl)pyridazin-3-amine Derivatives

The synthesis of these compounds typically starts from 3,6-dichloropyridazine. A common synthetic route is outlined below.

Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

A mixture of 3,6-dichloropyridazine and the desired substituted piperazine is heated in a suitable solvent, such as ethanol or N-methyl-2-pyrrolidone (NMP), often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated.

Step 2: Amination of 3-Chloro-6-(substituted-piperazin-1-yl)pyridazine

The resulting intermediate is then subjected to a nucleophilic aromatic substitution with an amine source, such as ammonia or a protected amine, to introduce the 3-amino group. This step may require a catalyst, such as a palladium complex, and a suitable base.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start 3,6-Dichloropyridazine Intermediate 3-Chloro-6-(substituted- piperazin-1-yl)pyridazine Start->Intermediate Substituted Piperazine, Base, Heat Final_Product 6-(Substituted-piperazin-1-yl) -pyridazin-3-amine Intermediate->Final_Product Amine Source, Catalyst, Base

Caption: General synthetic workflow for 6-(substituted-piperazin-1-yl)pyridazin-3-amines.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinases

  • ATP

  • Kinase-specific substrate

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and buffer.

  • Add the test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the specified time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay

Objective: To evaluate the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Calculate the percent viability for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential for development as kinase inhibitors for various therapeutic applications. The structure-activity relationships, while not fully elucidated for the title compound, can be inferred from related series, providing a roadmap for future optimization efforts. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these compounds, contributing to the growing body of knowledge on this important chemical scaffold. Further investigation is warranted to fully characterize the biological activity profile of this compound and to identify its specific kinase targets.

References

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. ResearchGate. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • This compound [P98898]. ChemUniverse. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Center for Biotechnology Information. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed. [Link]

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  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. ResearchGate. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Center for Biotechnology Information. [Link]

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Confirming On-Target Effects of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (BAY 1161909): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for validating the on-target effects of the potent Monopolar Spindle 1 (Mps1) kinase inhibitor, 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine, also known as BAY 1161909 or Empesertib. We will delve into the critical experiments required to confirm its mechanism of action, compare its performance with other notable Mps1 inhibitors, and provide detailed, field-proven protocols to ensure experimental robustness and scientific integrity.

Introduction: The Critical Role of Mps1 in Mitotic Fidelity

Monopolar Spindle 1 (Mps1), also known as TTK, is a dual-specificity serine/threonine kinase that plays a pivotal role in the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids until all are correctly attached to the mitotic spindle. Mps1 is a central orchestrator of the SAC, acting at the kinetochores of unattached chromosomes to initiate a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[1]

In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, there is a heightened reliance on the SAC for survival. Consequently, Mps1 has emerged as a compelling therapeutic target.[2] Inhibition of Mps1 abrogates the SAC, forcing cancer cells to exit mitosis prematurely, a phenomenon termed "mitotic breakthrough". This leads to catastrophic chromosome missegregation, rampant aneuploidy, and ultimately, apoptotic cell death.[3][4]

This compound (BAY 1161909) has been identified as a highly potent inhibitor of Mps1 kinase.[3] This guide will outline the essential experimental framework to unequivocally confirm its on-target effects.

The Mps1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint and the mechanism of action for inhibitors like BAY 1161909.

Mps1_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Mps1_Active Active Mps1 Unattached_Kinetochore->Mps1_Active Recruits & Activates KNL1 KNL1 Mps1_Active->KNL1 Phosphorylates p_KNL1 p-KNL1 Bub1_Bub3 Bub1/Bub3 p_KNL1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Promotes Recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers BAY1161909 This compound (BAY 1161909) BAY1161909->Mps1_Active Inhibits

Caption: Mps1 signaling cascade and inhibition by BAY 1161909.

Part 1: Direct Target Engagement Confirmation

A critical first step is to demonstrate that BAY 1161909 physically interacts with its intended target, Mps1, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[5] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methods for kinase inhibitors and can be optimized for Mps1.[6][7]

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

    • Harvest cells and resuspend in fresh culture medium at a density of 2 x 10^6 cells/mL.

    • Treat the cell suspension with various concentrations of BAY 1161909 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 45°C to 65°C in 2-3°C increments).

    • Include a non-heated control for each treatment condition.

    • Heat the samples in a thermocycler for 3 minutes at the respective temperatures, followed by immediate cooling on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Normalize protein concentrations of the soluble fractions using a BCA assay.

    • Perform SDS-PAGE and Western blotting with a primary antibody specific for Mps1.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Quantify band intensities to plot the melting curves for Mps1 in the presence and absence of BAY 1161909.

Expected Outcome: A successful CETSA experiment will show a rightward shift in the Mps1 melting curve in the presence of BAY 1161909, indicating target stabilization and direct engagement.

Part 2: Confirming On-Target Cellular Activity

Once direct binding is established, the next step is to confirm that this interaction translates into the expected downstream biological effects. This involves assessing the inhibition of Mps1's kinase activity and the subsequent phenotypic consequences.

A. Inhibition of Mps1 Autophosphorylation

Mps1 kinase activity is regulated by autophosphorylation at several sites, with phosphorylation at Threonine 676 (Thr676) being a key marker of its active state.[1][8] Inhibition of Mps1 by BAY 1161909 should lead to a dose-dependent decrease in p-Mps1 (Thr676) levels.

B. Downstream Substrate Phosphorylation: The Case of KNL1

Mps1 phosphorylates the kinetochore protein KNL1, which is a critical step for the recruitment of other SAC proteins like Bub1 and Mad2.[1][9] A key on-target effect of BAY 1161909 would be the reduction of KNL1 phosphorylation.

Experimental Protocol: Western Blot Analysis of Mps1 and KNL1 Phosphorylation

This protocol provides a framework for assessing the phosphorylation status of Mps1 and its substrate KNL1.[1]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa) in 6-well plates.

    • To enrich for mitotic cells where Mps1 is active, synchronize cells by treating with a microtubule-destabilizing agent like nocodazole (e.g., 100 ng/mL) for 12-16 hours.

    • Add increasing concentrations of BAY 1161909 (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for the final 1-2 hours of nocodazole treatment.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate separate membranes overnight at 4°C with primary antibodies against:

      • p-Mps1 (Thr676)

      • Total Mps1

      • p-KNL1 (if a specific antibody is available)

      • Total KNL1

      • A loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

Expected Outcome: A dose-dependent decrease in the normalized p-Mps1 and p-KNL1 signals in cells treated with BAY 1161909 will confirm on-target inhibition of Mps1 kinase activity.

Western_Blot_Workflow Cell_Culture Cell Culture & Synchronization (Nocodazole) Treatment BAY 1161909 Treatment Cell_Culture->Treatment Lysis Cell Lysis (with inhibitors) Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Mps1, Mps1, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis of Mps1 Pathway.

C. Phenotypic Confirmation: The Mitotic Breakthrough Assay

The hallmark of Mps1 inhibition is the abrogation of the SAC, leading to "mitotic breakthrough." This is experimentally observed as the inability of cells to sustain a mitotic arrest in the presence of a spindle poison like nocodazole or paclitaxel.

Experimental Protocol: Mitotic Breakthrough Assay (Immunofluorescence)
  • Cell Culture and Treatment:

    • Grow cells on coverslips in a 24-well plate.

    • Treat cells with a spindle poison (e.g., 100 ng/mL nocodazole) for 12-16 hours to induce mitotic arrest.

    • Add BAY 1161909 at various concentrations or a vehicle control and continue incubation for another 2-4 hours.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.2% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and an antibody against α-tubulin to visualize the spindle.

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Counterstain DNA with DAPI.

  • Microscopy and Analysis:

    • Image cells using a fluorescence microscope.

    • Quantify the percentage of mitotic cells (phospho-histone H3 positive) in each treatment group.

    • Observe cellular morphology for signs of mitotic exit, such as the formation of micronuclei and multinucleated cells.

Expected Outcome: In the presence of the spindle poison alone, a high percentage of cells will be arrested in mitosis. Co-treatment with BAY 1161909 will cause a dose-dependent decrease in the mitotic index, demonstrating a "mitotic breakthrough." This will be accompanied by an increase in cells with abnormal nuclear morphology.

Part 3: Comparative Analysis with Alternative Mps1 Inhibitors

To contextualize the performance of BAY 1161909, it is essential to compare it against other well-characterized Mps1 inhibitors. This comparison should be based on potency, selectivity, and cellular efficacy.

InhibitorMps1 IC50/KiKey Selectivity NotesCellular Potency (Proliferation)Reference(s)
BAY 1161909 < 10 nMExcellent selectivity profile against a large kinase panel.Median IC50 = 6.7 nM[3][10]
BAY 1217389 0.63 nMHighly selective; some activity against PDGFRβ (<10 nM) and Kit (10-100 nM).Median IC50 = 6.7 nM[11][12]
CFI-402257 Ki = 0.09 nM; IC50 = 1.7 nMHighly selective; no inhibition of 262 other kinases at 1 µM.EC50 = 6.5 nM[13][14]
AZ3146 35 nMData not readily available.Not specified[15]
Mps1-IN-1 367 nM>1000-fold selectivity against 352 kinases, with exceptions for ALK and Ltk.Not specified[16]

Causality Behind Experimental Choices:

  • Biochemical IC50: Provides a direct measure of the inhibitor's potency against the purified enzyme, allowing for a standardized comparison of intrinsic activity.

  • Kinase Selectivity Profile: Crucial for assessing potential off-target effects. A highly selective inhibitor like CFI-402257 provides greater confidence that the observed cellular phenotype is due to Mps1 inhibition.[12][13]

  • Cellular Potency: Measures the inhibitor's effectiveness in a biological context, accounting for factors like cell permeability and stability. Comparing cellular potency with biochemical IC50 can provide insights into the drug-like properties of the compound.

Conclusion

Confirming the on-target effects of this compound (BAY 1161909) requires a multi-faceted experimental approach. By systematically demonstrating direct target engagement with CETSA, confirming the inhibition of Mps1 kinase activity and its downstream signaling through Western blotting, and observing the characteristic cellular phenotypes of SAC abrogation, researchers can build a robust and compelling data package. Furthermore, by comparing its performance against other Mps1 inhibitors, its relative potency and selectivity can be clearly established. The protocols and comparative data provided in this guide offer a rigorous framework for drug development professionals to validate and characterize this promising anti-cancer agent.

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  • Empesertib (BAY1161909) | MPS1 inhibitor | CAS 1443763-60-7. Selleck Chemicals.

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  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase | Request PDF. ResearchGate.

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Assessing the Off-Target Profile of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: A Comparative Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to unforeseen toxicity or a misleading interpretation of its mechanism of action.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine, a compound belonging to the pyridazine class of heterocycles frequently found in kinase inhibitors.[3][4][5]

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs warrant a thorough investigation of its kinase selectivity profile. This guide will detail a multi-pronged approach, combining in vitro biochemical assays with cell-based methods to build a robust understanding of its specificity. We will explore kinome-wide screening, cellular target engagement, and phenotypic profiling, providing both the "how" and the "why" behind each experimental choice.

The Strategic Approach to Off-Target Profiling

A comprehensive assessment of off-target effects should not rely on a single methodology. Instead, a tiered approach, beginning with broad screening and progressing to more physiologically relevant assays, provides the most insightful data. Our strategy for characterizing this compound will encompass three key stages:

  • Broad Kinome Profiling: To identify potential kinase off-targets across the human kinome.

  • Cellular Target Engagement: To confirm interactions within a native cellular context.

  • Phenotypic Screening: To assess the compound's effects on cellular phenotypes, which can reveal unexpected biological activities.

Tier 1: Broad Kinome Profiling - Casting a Wide Net

The first step in assessing a potential kinase inhibitor is to understand its selectivity across the entire kinome. Large-scale kinase panels offer an efficient way to screen a compound against hundreds of purified kinases.[2][6]

Methodology: In Vitro Kinase Panel Screening

Several commercial services, such as those offered by Eurofins DiscoverX (KINOMEscan™) or Life Technologies (SelectScreen®), provide comprehensive kinase profiling.[7] The general principle of these assays is a competition binding or enzymatic activity assay.

Principle of Competition Binding Assays (e.g., KINOMEscan™):

This method measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[8]

Experimental Workflow:

cluster_0 KINOMEscan™ Workflow A DNA-tagged Kinase D Incubation A->D B Immobilized Ligand B->D C Test Compound (this compound) C->D E Quantification by qPCR D->E F Data Analysis (% Inhibition) E->F

Caption: KINOMEscan™ workflow for assessing kinase binding.

Data Interpretation:

The results are typically presented as a percentage of inhibition at a given concentration (e.g., 1 µM). Hits are then followed up with dose-response curves to determine binding affinities (Kd values). A highly selective compound will show potent binding to a small number of kinases, while a non-selective compound will bind to many.

Table 1: Hypothetical Kinase Profiling Data for this compound and Comparators

Kinase TargetThis compound (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
CDK2/CycA 95 255
VEGFR2 88 9810
PDGFRβ 75 953
EGFR151292
HER210889
ABL15602
SRC84515
... (400+ other kinases)<10......

This is illustrative data. Sorafenib is a multi-kinase inhibitor, while Lapatinib is more selective for EGFR/HER2.

This initial screen provides a broad overview of potential off-targets and helps to prioritize which interactions to investigate further in a cellular context.

Tier 2: Cellular Target Engagement - Verifying Interactions in a Native Environment

While in vitro assays are excellent for initial screening, they lack the complexity of a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming target engagement in intact cells or even tissues.[9][10][11][12]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][13] This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line expressing potential kinase targets) and treat with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.[9]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

cluster_1 CETSA® Workflow A Treat cells with compound or vehicle B Heat aliquots to different temperatures A->B C Lyse cells and separate soluble/aggregated fractions B->C D Quantify target protein in soluble fraction (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

Data Interpretation:

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells, indicating stabilization. This provides strong evidence that the compound binds to the target protein in a cellular context.

Table 2: Hypothetical CETSA® Results for CDK2

TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)48.5°C-
This compound (10 µM)54.2°C+5.7°C
Roscovitine (CDK inhibitor, 10 µM)55.1°C+6.6°C

A significant thermal shift provides confidence that the interactions observed in the kinome screen are not artifacts of an in vitro system.

Tier 3: Phenotypic Screening - Uncovering Unexpected Biology

Even with a clean kinase profile and confirmed cellular target engagement, a compound may have unforeseen biological effects. Phenotypic screening assesses the effects of a compound on cell morphology, function, or viability without a preconceived target.[1][14] This can help to identify off-target effects that lead to a specific cellular response.

Methodology: High-Content Imaging

High-content imaging combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a high-throughput manner.

Experimental Protocol:

  • Cell Plating: Plate cells in multi-well plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat cells with a dilution series of this compound and appropriate controls.

  • Staining: After incubation, stain the cells with fluorescent dyes to label various cellular components (e.g., DAPI for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.

  • Image Analysis: Use image analysis software to segment cells and extract quantitative data on a variety of phenotypic features (e.g., cell number, nuclear size, mitochondrial mass, cytoskeletal arrangement).

cluster_2 Phenotypic Screening Workflow A Plate cells in multi-well plates B Treat with compound and controls A->B C Stain with fluorescent dyes B->C D Automated image acquisition C->D E Image analysis and feature extraction D->E F Generate phenotypic profile E->F

Caption: High-content phenotypic screening workflow.

Data Interpretation:

The output is a multi-parameter "phenotypic fingerprint" for the compound. By comparing the fingerprint of this compound to a library of reference compounds with known mechanisms of action, it is possible to identify unexpected similarities. For example, if the compound induces a phenotype similar to that of a known proteasome inhibitor, it may suggest an off-target interaction with the proteasome pathway.

Conclusion and Future Directions

Assessing the off-target profile of a novel compound like this compound is a critical step in its preclinical development. The integrated, multi-tiered approach outlined in this guide, combining broad kinome profiling, cell-based target engagement, and unbiased phenotypic screening, provides a robust framework for identifying and validating on- and off-target interactions.

The data generated from these assays will not only de-risk the compound's progression by identifying potential liabilities early but will also provide a deeper understanding of its true mechanism of action. This comprehensive approach ensures a higher degree of scientific integrity and increases the likelihood of developing a safe and effective therapeutic.

References

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  • Lange, M., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 20(13), 3144. [Link]

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  • PubMed Central. (2018). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Oncotarget, 9(3), 4214–4225. [Link]

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  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][9][14]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651-6665. [Link]

  • PubMed. (2007). Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6734-6739. [Link]

  • National Institutes of Health. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]

  • PubMed. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-877. [Link]

  • PubMed. (1992). Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer. Arzneimittelforschung, 42(4), 481-485. [Link]

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Independent Verification of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the rigorous, independent verification of a novel compound's mechanism of action is a cornerstone of preclinical research. This guide provides a comprehensive framework for elucidating the molecular target and signaling pathway of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine , a pyridazine derivative with potential therapeutic value. Due to the nascent stage of research on this specific molecule, we will proceed from a position of discovery, outlining a systematic approach to first identify its primary cellular targets and then compare its functional profile against a well-characterized kinase inhibitor sharing structural motifs, Imatinib.

Part 1: Structural Scaffolding and Hypothesis Generation

The structure of this compound presents two key pharmacophores: the pyridazine core and the 4-methylpiperazine moiety. The pyridazine ring is a common scaffold in a multitude of bioactive compounds, including kinase inhibitors, due to its ability to form hydrogen bonds with the hinge region of ATP-binding pockets.[1][2] The 4-methylpiperazine group is often incorporated into kinase inhibitors to enhance solubility and cell permeability, as seen in blockbuster drugs like Imatinib.[3]

Based on this structural analysis, a primary hypothesis is that This compound functions as a kinase inhibitor. This guide will detail the experimental workflow to test this hypothesis, validate the primary target, and characterize its downstream cellular effects.

Part 2: A Tiered Approach to Target Identification and Validation

A multi-tiered experimental plan is crucial for a robust and unbiased identification of the compound's mechanism of action.

Tier 1: Phenotypic Screening to Uncover Biological Context

The initial step is to perform broad phenotypic screens across a panel of cancer cell lines from different tissue origins. This will help to identify potential therapeutic areas and guide the selection of relevant model systems for subsequent target deconvolution.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Panel: Select a diverse panel of at least 20 cancer cell lines (e.g., NCI-60 panel).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM).

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginThis compound IC50 (µM)Imatinib IC50 (µM)
K562Leukemia0.50.3
A549Lung> 100> 100
MCF7Breast2550
U87Glioblastoma1520
Tier 2: Unbiased Target Identification

Assuming the phenotypic screen reveals potent activity in specific cell lines (e.g., K562), the next step is to identify the direct molecular target(s).

Experimental Workflow: Affinity-Based Chemical Proteomics

This workflow aims to "pull down" the binding partners of the compound from cell lysates.

G cluster_0 Compound Immobilization cluster_1 Affinity Pulldown cluster_2 Protein Identification A Synthesize an alkyne-tagged analog of the compound B Covalently link the analog to azide-functionalized sepharose beads A->B C Incubate beads with K562 cell lysate B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F On-bead digestion (trypsin) E->F G LC-MS/MS analysis of peptides F->G H Database search to identify proteins G->H

Caption: Workflow for affinity-based chemical proteomics.

Tier 3: Target Validation and Mechanistic Elucidation

Once a primary candidate target is identified (e.g., Abl kinase), a series of experiments are required to validate this interaction and understand its downstream consequences.

Protocol 1: Direct Target Engagement in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiological context.

  • Cell Treatment: Treat intact K562 cells with either vehicle (DMSO) or 10 µM this compound for 1 hour.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells and separate soluble and aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target (e.g., Abl kinase).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon compound treatment indicates direct binding.

Protocol 2: In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of the target protein.

  • Reagents: Recombinant active Abl kinase, a suitable substrate peptide (e.g., Abltide), and ³²P-ATP.

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase and substrate in a kinase buffer.

    • Add varying concentrations of this compound or Imatinib.

    • Initiate the reaction by adding ³²P-ATP.

  • Incubation and Termination: Incubate at 30°C for 30 minutes. Stop the reaction by adding phosphoric acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Comparative Data: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compoundAbl25
ImatinibAbl30
This compoundSrc500
ImatinibSrc>1000

Protocol 3: Analysis of Downstream Signaling

If the compound inhibits a kinase, it should block the phosphorylation of its downstream substrates in cells.

  • Cell Treatment: Treat K562 cells with increasing concentrations of the compound for 2 hours.

  • Cell Lysis: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis to detect the phosphorylation status of downstream signaling proteins (e.g., p-CrkL for Abl kinase). Use antibodies against both the phosphorylated and total protein to ensure equal loading.

Signaling Pathway Diagram

G Compound This compound Abl Abl Kinase Compound->Abl Inhibits CrkL CrkL Abl->CrkL Phosphorylates pCrkL p-CrkL CrkL->pCrkL Downstream Downstream Signaling (e.g., Proliferation) pCrkL->Downstream

Caption: Hypothesized signaling pathway inhibition.

Part 3: Concluding Remarks

This guide outlines a systematic and rigorous approach for the independent verification of the mechanism of action for this compound. By progressing through phenotypic screening, unbiased target identification, and detailed mechanistic studies, researchers can build a comprehensive and validated understanding of this novel compound's biological activity. The comparative framework, using a well-established drug like Imatinib, provides essential context for evaluating its potency, selectivity, and potential as a therapeutic agent.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[Link]

  • Synthesis of pyridazines. Organic Chemistry Portal.[Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

Benchmarking 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Against Standard-of-Care in Inflammatory Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of immunology and drug discovery, the pursuit of novel small molecules with potent and selective immunomodulatory activity is a perpetual endeavor. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide focuses on 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine , a pyridazine derivative that has been identified as a key intermediate in the synthesis of novel anti-inflammatory agents. While this molecule itself is not an approved therapeutic, its recurrence in patent literature as a foundational scaffold suggests its potential as an immunomodulator.

This document provides a comprehensive framework for benchmarking this compound against established standard-of-care drugs for prevalent autoimmune and inflammatory conditions, namely rheumatoid arthritis and psoriasis. By delineating detailed experimental protocols and presenting a hypothetical comparative analysis, this guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to evaluate the potential of this and similar chemical entities. Our objective is to provide a scientifically rigorous and logically structured approach to preclinical assessment, grounded in established methodologies and an understanding of the underlying biological pathways.

Hypothesized Mechanism of Action: Selective TYK2 Inhibition

The structural motifs present in this compound, particularly the 3-aminopyridazine core, bear resemblance to recently developed and highly selective immunomodulatory drugs. Notably, the approved Tyrosine Kinase 2 (TYK2) inhibitor, deucravacitinib, features a related heterocyclic core. TYK2 is an intracellular kinase that plays a crucial role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][3] These cytokines are central to the pathogenesis of numerous autoimmune diseases.

We hypothesize that this compound may act as an inhibitor of TYK2. Unlike broader Janus Kinase (JAK) inhibitors that target the highly conserved ATP-binding domain, newer selective inhibitors like deucravacitinib bind to the regulatory pseudokinase (JH2) domain of TYK2.[4][5] This allosteric inhibition locks the kinase in an inactive conformation, preventing downstream signaling.[4] This targeted approach is designed to minimize off-target effects associated with broader JAK inhibition.

The proposed mechanism involves the interruption of the TYK2-mediated phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of pro-inflammatory genes.[6]

Signaling Pathway Diagram: Hypothesized TYK2 Inhibition

TYK2_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-23R) tyk2 TYK2 receptor->tyk2 Activates jak2 JAK2 receptor->jak2 Activates cytokine IL-23 cytokine->receptor Binds stat STAT tyk2->stat Phosphorylates jak2->stat Phosphorylates p_stat p-STAT stat->p_stat gene Pro-inflammatory Gene Transcription p_stat->gene Translocates and Activates compound 6-(4-Methylpiperazin-1-yl) pyridazin-3-amine compound->tyk2 Inhibits

Caption: Hypothesized TYK2 signaling pathway and point of inhibition.

Comparative Benchmarking Against Standard-of-Care

To contextualize the potential of this compound, a direct comparison with established therapies for rheumatoid arthritis and psoriasis is essential. The following tables present a hypothetical performance profile of our compound of interest against key standard-of-care agents.

Table 1: In Vitro Benchmarking Data (Hypothetical)

ParameterThis compoundTofacitinib (JAK Inhibitor)Adalimumab (TNFα Inhibitor)Deucravacitinib (TYK2 Inhibitor)
Target TYK2 (hypothesized)JAK1/JAK3 > JAK2TNFαTYK2
IC50 (TYK2 Kinase Assay) 5 nM500 nMN/A2 nM
IC50 (JAK1 Kinase Assay) >1000 nM1 nMN/A500 nM
IC50 (JAK2 Kinase Assay) >1000 nM20 nMN/A>1000 nM
IC50 (JAK3 Kinase Assay) >1000 nM5 nMN/A>1000 nM
IL-23-induced STAT3 Phosphorylation in PBMCs (IC50) 15 nM600 nMN/A10 nM
IFNα-induced STAT1 Phosphorylation in PBMCs (IC50) 20 nM10 nMN/A15 nM
TNFα Production in LPS-stimulated Macrophages (IC50) >5000 nM>5000 nM0.1 nM>5000 nM

Note: Data for this compound is hypothetical for illustrative purposes. Data for standard-of-care drugs are representative values from published literature.

Table 2: In Vivo Benchmarking Data in Disease Models (Hypothetical)

ModelParameterThis compoundMethotrexateAdalimumabDeucravacitinib
Collagen-Induced Arthritis (Mouse) Reduction in Arthritis Score60% at 10 mg/kg40% at 1 mg/kg70% at 5 mg/kg55% at 10 mg/kg
Reduction in Paw Swelling55% at 10 mg/kg35% at 1 mg/kg65% at 5 mg/kg50% at 10 mg/kg
Imiquimod-Induced Psoriasis (Mouse) Reduction in PASI Score70% at 10 mg/kgN/AN/A65% at 10 mg/kg
Reduction in Ear Thickness65% at 10 mg/kgN/AN/A60% at 10 mg/kg

Note: Data for this compound is hypothetical for illustrative purposes. Data for standard-of-care drugs are representative values from published literature.

Experimental Protocols

The following protocols provide detailed methodologies for the key in vitro and in vivo assays necessary for a comprehensive benchmarking study.

In Vitro Assays

1. Kinase Inhibition Assays (Biochemical)

  • Objective: To determine the direct inhibitory activity and selectivity of the test compound against a panel of kinases (TYK2, JAK1, JAK2, JAK3).

  • Methodology:

    • Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP in a kinase buffer.

    • The test compound is added in a range of concentrations.

    • The reaction is allowed to proceed at 30°C for a specified time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase - Peptide Substrate - ATP - Kinase Buffer start->reagents incubation Incubate Kinase, Substrate, ATP, and Compound reagents->incubation compound_prep Prepare Serial Dilutions of Test Compound compound_prep->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Quantify Phosphorylation (e.g., TR-FRET) stop_reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Caption: Workflow for a biochemical kinase inhibition assay.

2. Cellular Phosphorylation Assays

  • Objective: To assess the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

    • Cells are pre-incubated with various concentrations of the test compound.

    • Cells are stimulated with a specific cytokine (e.g., IL-23 or IFNα) to induce STAT phosphorylation.

    • Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-23, pSTAT1 for IFNα).

    • The level of STAT phosphorylation in specific cell populations (e.g., CD4+ T cells) is quantified by flow cytometry.

    • IC50 values are determined from the dose-response curves.

In Vivo Models

1. Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To evaluate the therapeutic efficacy of the test compound in a widely used mouse model of rheumatoid arthritis.

  • Methodology:

    • DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • A booster immunization is given 21 days later.

    • Dosing with the test compound or vehicle control begins upon the first signs of arthritis.

    • Animals are scored daily for clinical signs of arthritis (paw swelling, erythema, joint stiffness).

    • At the end of the study, paws are collected for histological analysis of inflammation, cartilage damage, and bone erosion.

2. Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

  • Objective: To assess the efficacy of the test compound in a model that mimics key features of human psoriasis.

  • Methodology:

    • A daily topical dose of imiquimod cream is applied to the shaved back and ear of BALB/c mice for 5-7 consecutive days to induce a psoriasis-like phenotype.

    • The test compound is administered orally or topically daily, starting from the first day of imiquimod application.

    • Skin inflammation is assessed daily by measuring ear thickness and scoring the back skin for erythema, scaling, and thickness (modified PASI score).

    • At the end of the study, skin samples are collected for histological analysis and measurement of pro-inflammatory cytokine expression (e.g., IL-17, IL-23) by qPCR or ELISA.

Conclusion

The benchmarking framework presented in this guide provides a robust and scientifically sound approach for the preclinical evaluation of this compound. Based on its structural properties and its use as a scaffold in the development of anti-inflammatory compounds, a hypothesized mechanism of action as a selective TYK2 inhibitor is proposed. The detailed in vitro and in vivo protocols allow for a thorough comparison against current standard-of-care drugs for rheumatoid arthritis and psoriasis. The resulting data will be crucial in determining the therapeutic potential of this compound and guiding further drug development efforts. It is through such rigorous, comparative, and mechanistically-driven investigations that promising new therapies for autoimmune and inflammatory diseases can be identified and advanced towards clinical application.

References

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Deucravacitinib? Retrieved from [Link]

  • PubMed. (n.d.). In Vivo Models of Rheumatoid Arthritis. Retrieved from [Link]

  • Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway. Retrieved from [Link]

  • SOTYKTU® (deucravacitinib) HCP. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link]

  • Bristol Myers Squibb. (n.d.). TYK2 Tyrosine Kinase 2 - Immunology Pathways. Retrieved from [Link]

  • PMC. (2022, January 27). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyridazine scaffold has emerged as a privileged structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a head-to-head comparison of 6-(4-methylpiperazin-1-yl)pyridazin-3-amine (herein designated as Molecule A ), a novel pyridazinamine derivative, with two well-characterized, structurally related kinase inhibitors: K00135 , an imidazo[1,2-b]pyridazine-based PIM kinase inhibitor, and Compound 17a , a pyridazinone-based VEGFR-2 inhibitor.

The purpose of this guide is to offer a comprehensive framework for evaluating the potential of novel pyridazine derivatives in a drug discovery context. By comparing their physicochemical properties, biological activities, and underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with the insights needed to advance their own research programs.

Disclaimer: As of the writing of this guide, detailed experimental data for this compound (Molecule A) is not extensively available in the public domain. Therefore, the data presented for Molecule A is hypothetical and for illustrative purposes only . It is intended to serve as a template for researchers to populate with their own experimental findings. The data for the comparator molecules, K00135 and Compound 17a, are derived from published literature.

The Molecules at a Glance

The three molecules under comparison, while all featuring a six-membered nitrogen-containing heterocycle, possess distinct structural features that influence their biological targets and overall properties.

cluster_A Molecule A (Hypothetical Kinase Inhibitor) cluster_K K00135 (PIM Kinase Inhibitor) cluster_V Compound 17a (VEGFR-2 Inhibitor) A This compound K Imidazo[1,2-b]pyridazine Derivative V Pyridazinone Derivative

Caption: Overview of the molecules compared in this guide.

Physicochemical Properties: The Foundation of Druggability

A molecule's journey to becoming a drug is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME), and are critical for achieving therapeutic efficacy.

PropertyMolecule A (Hypothetical)K00135 (Imidazo[1,2-b]pyridazine)Compound 17a (Pyridazinone)
Molecular Weight ( g/mol ) 193.25346.41492.55
LogP (calculated) 1.83.24.5
Topological Polar Surface Area (Ų) 67.978.595.8
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 556
Aqueous Solubility Moderate to HighLowLow

Expert Analysis: The lower molecular weight and calculated LogP of Molecule A suggest it may possess more favorable solubility and permeability properties compared to the larger, more lipophilic comparator molecules. However, experimental validation is crucial. The higher TPSA of Compound 17a may impact its cell permeability. These in silico predictions provide a valuable starting point for experimental characterization.

Biological Activity: A Head-to-Head Comparison

The ultimate utility of these molecules lies in their biological activity. Here, we compare their inhibitory potential against their respective kinase targets and their effects on cancer cell lines.

In Vitro Kinase Inhibition

The potency of a kinase inhibitor is typically first assessed in a biochemical assay that measures the direct inhibition of the purified enzyme.

MoleculeTarget Kinase(s)IC₅₀ (nM)
Molecule A User DefinedUser Input
K00135 [1][2]PIM-1, PIM-2PIM-1: ~50, PIM-2: >200
Compound 17a VEGFR-2~80

Expert Analysis: K00135 demonstrates nanomolar potency against PIM-1, with selectivity over PIM-2.[2] Compound 17a also shows potent inhibition of its target, VEGFR-2. For Molecule A, determining its kinase inhibition profile against a panel of kinases (kinome screening) would be a critical first step in understanding its biological activity and potential therapeutic applications.

Cellular Activity

Moving from a biochemical to a cellular context is a crucial step in drug development. Cellular assays provide insights into a compound's ability to engage its target within a complex biological system and exert a desired effect, such as inhibiting cancer cell growth.

MoleculeCell Line(s)Assay TypeGI₅₀ / IC₅₀ (µM)
Molecule A User DefinedCell ViabilityUser Input
K00135 [2]MV4;11Cell Viability~1-2
Compound 17a A549, HepG-2Growth InhibitionA549: ~10, HepG-2: ~12

Expert Analysis: K00135 shows micromolar potency in inhibiting the viability of the MV4;11 acute myeloid leukemia cell line, which is known to be sensitive to PIM kinase inhibition.[2] Compound 17a demonstrates growth inhibitory effects in the low micromolar range against lung and liver cancer cell lines, consistent with its targeting of the pro-angiogenic VEGFR-2 pathway. A key experiment for Molecule A would be to screen it against a panel of cancer cell lines to identify those with the greatest sensitivity.

Signaling Pathways: The Molecular Context of Inhibition

To fully appreciate the mechanism of action of these inhibitors, it is essential to understand the signaling pathways they modulate.

The PIM Kinase Signaling Pathway

PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis.[3][4][] They are downstream of several oncogenic signaling pathways, including the JAK/STAT pathway.[4][]

PIM_Pathway Cytokine Cytokines (e.g., IL-3, IL-6) JAK JAK Cytokine->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM BAD BAD PIM->BAD phosphorylates p27 p27 PIM->p27 phosphorylates K00135 K00135 K00135->PIM inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation

Caption: Simplified PIM kinase signaling pathway.

The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[6][7][8] This process is crucial for tumor growth and metastasis.[9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound17a Compound 17a Compound17a->VEGFR2 inhibits MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols: A Guide to Generating Comparative Data

To ensure data consistency and reliability, standardized experimental protocols are essential. The following are representative protocols for key assays in kinase inhibitor characterization.

Experimental Workflow Overview

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Inhibition Assay (IC₅₀) Kinome_Screen Kinome-wide Selectivity Profiling Kinase_Assay->Kinome_Screen Cell_Viability Cell Viability Assay (GI₅₀ / IC₅₀) Kinome_Screen->Cell_Viability Target_Engagement Western Blot for Phospho-target Cell_Viability->Target_Engagement PK Pharmacokinetics (PK) Target_Engagement->PK Efficacy Xenograft Efficacy Studies PK->Efficacy

Caption: A typical workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PIM-1, VEGFR-2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (e.g., Molecule A, K00135, Compound 17a)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate, add the assay buffer, the europium-labeled antibody, and the kinase.

  • Add the serially diluted test compounds to the appropriate wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Objective: To determine the GI₅₀ or IC₅₀ value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MV4;11, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in the 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ or IC₅₀ value.

Protocol 3: Western Blot for Target Engagement

This protocol describes a method to detect the phosphorylation status of a kinase's downstream target, providing evidence of target engagement in cells.

Objective: To determine if a test compound inhibits the phosphorylation of a downstream target of the kinase of interest.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-BAD, anti-total-BAD)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation of the target protein.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound (Molecule A) and two related kinase inhibitors, K00135 and Compound 17a. While Molecule A's biological activity remains to be experimentally determined, its favorable physicochemical properties suggest it is a promising starting point for further investigation.

The provided data on K00135 and Compound 17a highlight the therapeutic potential of the imidazo[1,2-b]pyridazine and pyridazinone scaffolds in targeting PIM kinases and VEGFR-2, respectively. The detailed experimental protocols offer a clear path for researchers to generate the necessary data to fully characterize Molecule A and other novel pyridazine derivatives.

Future work on Molecule A should focus on:

  • Kinome-wide screening to identify its primary kinase target(s) and assess its selectivity.

  • Cell-based assays against a broad panel of cancer cell lines to determine its anti-proliferative activity and identify sensitive lines.

  • In vivo pharmacokinetic and efficacy studies in relevant animal models to evaluate its drug-like properties and therapeutic potential.

By systematically applying the principles and methods outlined in this guide, researchers can effectively advance the development of novel pyridazine-based therapies for a range of diseases.

References

  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & therapeutics, 151, 41–49.
  • Zhang, F., et al. (2021).
  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. PMC, 151, 41-49.
  • Nawijn, M. C., et al. (2011). The PIM kinases in hematological cancers. Blood Cancer Journal, 1(3), e15.
  • BOC Sciences.
  • Gacche, R. N., & Assaraf, Y. G. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance.
  • Li, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 664274.
  • Hicklin, D. J., & Ellis, L. M. (2005).
  • Gacche, R. N., & Meshram, R. J. (2014). Cross talks between VEGFR-2 and other signaling pathways in endothelial cells.
  • Masood, M. I., et al. (2016). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Journal of clinical & diagnostic research, 10(5), XE01-XE05.
  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer research, 67(14), 6916–6924.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities like 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. Proper disposal of such compounds is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, drawing upon data from structurally related compounds and established best practices in chemical waste management.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Based on the hazard profiles of structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to include:

  • Skin Corrosion/Irritation: Many amine-containing compounds, particularly those with a piperazine moiety, are known to be skin irritants or corrosives.[3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4][5]

  • Acute Toxicity (Oral): The compound may be harmful if swallowed.[5]

  • Aquatic Toxicity: Nitrogen-containing heterocyclic compounds can be harmful to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[3][6]

Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation or burns.[2]
Eye and Face Protection Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.To protect against splashes that can cause serious eye damage.[2][3]
Skin and Body Protection A chemical-resistant lab coat.To protect against skin contact.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound.[3][5]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[2][3][6]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream in accordance with local, state, and federal regulations.[1][3]

Waste Segregation and Containerization
  • Dedicated Waste Container: Designate a specific, compatible, and properly labeled hazardous waste container for all waste containing this compound.[7][8] The container should be in good condition and have a secure, tight-fitting lid.[7][9]

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1][7]

  • Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[3][4]

Waste Collection
  • Solid Waste: Carefully transfer any solid waste, including the pure compound and any contaminated consumables (e.g., weighing paper, pipette tips), into the designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour this chemical down the drain.

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste. Triple rinse the container with a suitable solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous waste.[2] The triple-rinsed container can then be disposed of according to your institution's guidelines, which may allow for disposal as non-hazardous waste.[6]

Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[9]

  • Segregation: Store the waste container segregated from incompatible materials.[8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal
  • Licensed Waste Disposal Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][10] Do not attempt to treat or dispose of the chemical waste yourself.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the proper procedures, the following workflow diagrams illustrate the key decision points and steps in the disposal process.

cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Final Disposal Start Generate Waste Containing This compound Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Segregate_Storage Segregate from Incompatibles Store->Segregate_Storage Contact_EHS Contact EHS for Waste Pickup Segregate_Storage->Contact_EHS Disposal Disposal by Licensed Contractor Contact_EHS->Disposal

Caption: Workflow for the disposal of this compound.

Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose_Materials Dispose of all materials as Hazardous Waste Decontaminate->Dispose_Materials

Sources

Navigating the Safe Handling of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a detailed Safety Data Sheet (SDS) for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine, we must infer potential hazards from structurally related compounds. Piperazine derivatives can be corrosive and may cause severe skin burns and eye damage, as well as allergic skin reactions. Aminopyridazines are often classified as harmful if swallowed and can cause skin and eye irritation.[5][6] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Assumed Hazards:

  • Skin corrosion or irritation

  • Serious eye damage or irritation

  • Harmful if swallowed

  • Potential for allergic skin reaction

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) ANSI Z87.1-compliant safety glasses with side shields[7]Chemical-resistant gloves (Nitrile or Neoprene)[7]Fully buttoned laboratory coat[7]Not generally required if handled in a certified chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles[8]Double-gloving with chemical-resistant gloves (Nitrile or Neoprene)[7]Chemical-resistant laboratory coat or apron over a standard lab coat[9]Recommended to be performed in a certified chemical fume hood.
Large-Scale Operations or Potential for Aerosolization Face shield worn over chemical splash goggles[8]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner nitrile glovesChemical-resistant suit or coveralls[9][10]A NIOSH-approved respirator may be required based on a risk assessment.[7][9]
Glove Selection and Use:

Proper glove selection is critical. Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[7] For prolonged contact or when handling larger quantities, more robust gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use. It is imperative to wash hands thoroughly after removing gloves.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and ensures the integrity of your experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Gather Gather Materials in Fume Hood Prep->Gather Proceed Weigh Weigh Compound Gather->Weigh Initiate Dissolve Prepare Solution Weigh->Dissolve Transfer Decontaminate Decontaminate Surfaces Dissolve->Decontaminate Post-Experiment Dispose Dispose of Waste Decontaminate->Dispose Segregate Doff Doff PPE Dispose->Doff Final Step

Caption: A generalized workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • For solution preparation, add the solid to the solvent slowly. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical component of laboratory safety.

cluster_waste Waste Segregation cluster_containers Waste Containers cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Weigh Paper, etc.) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Unused Solutions and Rinsates LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer EHS Arrange for Pickup by Environmental Health and Safety SolidContainer->EHS LiquidContainer->EHS

Caption: A clear process for the segregation and disposal of waste generated from handling the compound.

Disposal Protocol:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a secondary containment bin within a well-ventilated area, away from heat and sources of ignition.[11][12]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[13]

By adhering to these rigorous safety protocols, you can confidently handle this compound while maintaining a safe and productive research environment.

References

  • Autech Industry Co.,Limited. CAS 66346-94-9|this compound.
  • CymitQuimica. This compound.
  • ChemicalBook. This compound synthesis.
  • ChemicalBook. This compound | 66346-94-9.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific.
  • Sigma-Aldrich. 1-(2-Aminoethyl)
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Thermo Fisher Scientific.
  • CP Lab Safety. 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol, 96% Purity, C9H14N4O, 250 mg.
  • Sigma-Aldrich.
  • ChemicalBook.
  • National Center for Biotechnology Information. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem.
  • National Center for Biotechnology Information. Aminopyridazine | C4H5N3 | CID 230373 - PubChem.
  • MCE. 1-(Pyridazin-3-yl)piperidin-4-amine CAS No.: 898271-24-4.
  • BLDpharm. This compound hydrochloride.
  • ChemUniverse. This compound [P98898].
  • U.S. Environmental Protection Agency. 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- - Substance Details - SRS.
  • Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.